(R)-(Piperidin-3-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-6-2-1-3-7-4-6/h6-8H,1-5H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNPWIPIOOMCPT-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357382 | |
| Record name | (R)-(Piperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37675-20-0 | |
| Record name | (3R)-3-Piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37675-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(Piperidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-(Piperidin-3-yl)methanol CAS number and properties
An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its stereochemically defined structure makes it an invaluable intermediate in the enantioselective synthesis of a wide range of pharmacologically active compounds. The piperidine motif is a prevalent scaffold in numerous pharmaceuticals, and the specific (R)-configuration at the 3-position, combined with the reactive hydroxymethyl group, allows for precise molecular modifications essential for achieving desired therapeutic effects and minimizing off-target activities.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature with a distinct amine-like odor. It exhibits good solubility in water and various organic solvents.[1] The key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 37675-20-0 | [2] |
| Molecular Formula | C₆H₁₃NO | [3][4] |
| Molecular Weight | 115.17 g/mol | [3][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 240.4 °C at 760 mmHg (Predicted) | [5] |
| 106-107 °C at 3.5 mmHg (for racemic) | [6][7] | |
| Density | 1.0 ± 0.1 g/cm³ | |
| pKa | 14.93 ± 0.10 (Predicted) | [5] |
| InChIKey | VUNPWIPIOOMCPT-UHFFFAOYSA-N (racemic) | [4] |
(Note: Some physical properties are reported for the racemic mixture, 3-Piperidinemethanol, due to more extensive characterization in publicly available literature.)
Synthesis and Manufacturing
The enantioselective synthesis of 3-substituted piperidines like this compound is a critical challenge in organic chemistry. Several strategies have been developed to achieve high enantiomeric purity, which is essential for pharmaceutical applications.
General Synthetic Strategy: Asymmetric Catalysis
A prominent and highly effective method for accessing enantioenriched 3-substituted piperidines involves a multi-step process starting from pyridine. This strategy leverages a key rhodium-catalyzed asymmetric reaction to establish the chiral center.[2][8][9]
The general workflow for this synthetic approach is illustrated below.
Caption: General workflow for the enantioselective synthesis of 3-substituted piperidines.
Experimental Protocol: Rh-Catalyzed Asymmetric Reductive Heck Reaction
This protocol describes the key enantioselective step for producing a 3-substituted tetrahydropyridine, a direct precursor to the final piperidine product.[9]
Materials:
-
[Rh(cod)(OH)]₂ (Rhodium catalyst)
-
(S)-Segphos (Chiral ligand)
-
Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine intermediate)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Cesium hydroxide (CsOH), aqueous solution (50 wt%)
-
Tetrahydrofuran (THF), Toluene, Water (as solvents)
-
Diethyl ether (Et₂O)
-
Silica gel (for chromatography)
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, combine [Rh(cod)(OH)]₂ (1 mol%) and (S)-Segphos (2.2 mol%) in a reaction vessel.
-
Solvent Addition: Add toluene, THF, and water in a 1:1:1 ratio. To this, add the aqueous CsOH solution (2.0 equivalents).
-
Catalyst Activation: Stir the resulting catalyst solution at 70 °C for 10 minutes.
-
Reagent Addition: Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine intermediate (1.0 equivalent).
-
Reaction: Stir the mixture vigorously at 70 °C for 20 hours. Monitor reaction completion using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Purification: Pass the mixture through a short plug of silica gel, washing with additional diethyl ether. Remove the solvents under reduced pressure. The crude product is then purified by flash chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.
-
Final Conversion: The resulting tetrahydropyridine can be fully reduced (e.g., via catalytic hydrogenation with Pd/C) and deprotected to yield the target (R)-3-substituted piperidine.
Applications in Drug Development
This compound and its close derivatives, particularly (R)-3-aminopiperidine, are not typically used as active pharmaceutical ingredients (APIs) themselves. Instead, they are indispensable chiral building blocks for the synthesis of complex APIs. Their incorporation is critical for ensuring the correct stereochemistry, which dictates the efficacy and safety of the final drug product.
Role as a Key Intermediate
The primary utility of this scaffold lies in its application for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.
Notable Drugs Synthesized Using (R)-3-Aminopiperidine Scaffold:
-
Alogliptin: A potent and selective DPP-4 inhibitor.
-
Linagliptin: Another highly effective DPP-4 inhibitor.
The synthesis of these drugs involves the nucleophilic substitution reaction between the secondary amine of the (R)-3-aminopiperidine core and a halogenated heterocyclic precursor.
Experimental Application: Synthesis of Linagliptin
The following protocol outlines a key step in the synthesis of Linagliptin, where the chiral piperidine intermediate is coupled with the xanthine core of the molecule. This procedure uses the dihydrochloride salt of (R)-3-aminopiperidine, a direct derivative of this compound.
Caption: Workflow for a key coupling step in the synthesis of Linagliptin.
Procedure for Linagliptin Synthesis Step: [10][11]
-
Charging the Reactor: To a solution of 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in dimethylformamide (DMF), add potassium carbonate.
-
Addition of Piperidine Intermediate: Add (R)-piperidine-3-amine dihydrochloride to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 80 °C and maintain this temperature for approximately 8 hours, monitoring for completion.
-
Isolation: After cooling to room temperature, evaporate the DMF under vacuum.
-
Work-up: Add dichloromethane (DCM) to the residue and stir. Filter the mixture to remove any undissolved inorganic salts.
-
Final Product: Evaporate the DCM from the filtrate under vacuum to yield crude Linagliptin, which can be further purified.
Biological Activity and Signaling Pathways
Current research indicates that this compound itself does not possess significant direct biological activity or modulate specific signaling pathways. Its importance is derived from its role as a structural component of larger, pharmacologically active molecules. The biological effects observed are characteristic of the final drug into which this chiral intermediate is incorporated.
For instance, in Alogliptin and Linagliptin, the (R)-aminopiperidine moiety is crucial for binding to the S1 pocket of the DPP-4 enzyme. The inhibition of DPP-4 prevents the degradation of incretin hormones like GLP-1 and GIP, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism, rather than any intrinsic activity of the piperidine fragment, is responsible for the therapeutic effect.
Safety and Handling
Like many amine-containing organic compounds, this compound should be handled with care in a well-ventilated laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4]
Recommended Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use a fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a high-value chiral intermediate that plays a pivotal role in the pharmaceutical industry. Its structural features are essential for the enantioselective synthesis of complex molecules, most notably DPP-4 inhibitors for the management of type 2 diabetes. While it does not exhibit direct biological activity, its correct stereochemistry is fundamental to the efficacy and safety of the final API. A thorough understanding of its properties and synthetic applications is therefore critical for professionals engaged in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. benchchem.com [benchchem.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 144539-77-5 CAS MSDS (((S)-piperidin-3-yl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. US20140357863A1 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]
- 11. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]
(R)-(+)-3-Piperidinemethanol: A Comprehensive Technical Guide to its Physical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core physical characteristics of (R)-(+)-3-Piperidinemethanol, a chiral piperidine derivative of significant interest in pharmaceutical research and development. This document compiles essential data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its analysis.
Core Physical and Chemical Properties
(R)-(+)-3-Piperidinemethanol, with the CAS number 37675-20-0, is a valuable chiral building block.[1] Its physical properties are crucial for its handling, formulation, and integration into synthetic pathways. The data presented below has been compiled from various sources and primarily pertains to the racemic mixture (3-Piperidinemethanol, CAS 4606-65-9) unless specified for the (R)-enantiomer. It is important to note that the physical properties of the enantiomer are expected to be very similar to the racemate, with the exception of its optical rotation.
Quantitative Data Summary
| Property | Value | Notes |
| Molecular Formula | C₆H₁₃NO | [2][3][4] |
| Molecular Weight | 115.17 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline powder or solid | [3][5] |
| Melting Point | 61 - 65 °C | [3][6] |
| Boiling Point | 106-107 °C at 3.5 mmHg | [2][3][7] |
| 118-120 °C at 10 mmHg | [2] | |
| Density | 1.026 g/mL at 25 °C | [2][3][7] |
| Flash Point | 92.3 ± 10.5 °C | [3] |
| 131 °C | [6] | |
| Solubility | Soluble in methanol and dimethylformamide.[5] Expected to be soluble in water and other polar protic solvents due to the presence of hydroxyl and amine functional groups. | Based on the solubility of similar small polar organic compounds. |
Experimental Protocols
Accurate determination of physical characteristics is fundamental in chemical research. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity for a solid substance.[8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[10]
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the (R)-(+)-3-Piperidinemethanol sample is completely dry and finely powdered using a mortar and pestle.[8][12]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-3 mm.[13]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Approximate Melting Point Determination: Heat the sample rapidly to get a rough estimate of the melting range. This initial run helps in saving time during the accurate determination.[9]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a new packed capillary tube, heat the sample again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.[13]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.[8]
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[11][14]
Apparatus:
-
Thiele tube[11]
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
Sample Preparation: Place a few milliliters of the liquid sample into the small test tube.
-
Capillary Tube Placement: Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the test tube is below the oil level. Gently heat the side arm of the Thiele tube.[11]
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.
-
Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the substance.[11]
Density Determination (Pycnometer or Graduated Cylinder Method)
Density is the mass per unit volume of a substance.[15][16]
Apparatus:
-
Analytical balance
-
Graduated cylinder or a pycnometer (density bottle) for higher accuracy
-
Thermometer
Procedure using a Graduated Cylinder:
-
Mass of Empty Cylinder: Weigh a clean, dry graduated cylinder on an analytical balance and record its mass.[15][16]
-
Volume Measurement: Add a known volume of the liquid (R)-(+)-3-Piperidinemethanol (e.g., 10 mL) to the graduated cylinder. Record the volume accurately.
-
Mass of Cylinder with Liquid: Weigh the graduated cylinder containing the liquid and record the combined mass.[15][16]
-
Temperature Measurement: Measure and record the temperature of the liquid.[16]
-
Calculation:
-
Mass of the liquid = (Mass of cylinder + liquid) - (Mass of empty cylinder).
-
Density = Mass of the liquid / Volume of the liquid.[15]
-
Solubility Determination (Qualitative Method)
Solubility provides insights into the polarity and potential intermolecular interactions of a compound.[17][18]
Apparatus:
-
Small test tubes
-
Spatula or dropper
-
Vortex mixer (optional)
-
Various solvents (e.g., water, ethanol, diethyl ether, toluene)
Procedure:
-
Sample Addition: Place a small, measured amount of (R)-(+)-3-Piperidinemethanol (e.g., 25 mg for a solid) into a small test tube.[17]
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL) to the test tube in portions.[17]
-
Mixing: After each addition, vigorously shake or vortex the test tube to facilitate dissolution.[17]
-
Observation: Observe whether the solid dissolves completely. If it does, the compound is considered soluble in that solvent under the tested conditions.
-
Systematic Testing: Repeat the procedure with a range of solvents of varying polarities to establish a solubility profile.
Mandatory Visualization
The following diagram illustrates a typical workflow for the physical characterization of a novel solid compound like (R)-(+)-3-Piperidinemethanol.
Caption: Workflow for Physical Characterization.
References
- 1. 3(R)-PIPERIDINEMETHANOL | 37675-20-0 [chemicalbook.com]
- 2. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 3-Piperidinemethanol - (Amines|Piperidine derivatives):Koei Chemical Co., Ltd [koeichem.com]
- 7. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. phillysim.org [phillysim.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. westlab.com [westlab.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 16. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. m.youtube.com [m.youtube.com]
A Technical Guide to (R)-3-(Hydroxymethyl)piperidine: A Versatile Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral molecule (R)-3-(hydroxymethyl)piperidine. This compound serves as a critical structural motif and a versatile starting material in the synthesis of a wide array of pharmacologically active agents. Its stereochemistry and functional groups make it a valuable component for creating targeted and effective therapeutics.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (R)-piperidin-3-ylmethanol .[1] The structure consists of a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom, substituted at the 3-position with a hydroxymethyl group.[1][2] The "(R)" designation specifies the stereochemical configuration at the chiral center (the carbon atom at the 3-position of the piperidine ring).
The chemical structure is as follows:
Caption: 2D structure of (R)-piperidin-3-ylmethanol.
Physicochemical Properties
The quantitative physicochemical properties of 3-(hydroxymethyl)piperidine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C6H13NO | [1][3] |
| Molecular Weight | 115.17 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or solid | [3][4] |
| Boiling Point | 106-107 °C at 3.5 mmHg[4] | [4] |
| Density | 1.026 g/mL at 25 °C | |
| Flash Point | 78 °C | [3] |
| Solubility | Soluble in water | [3] |
| SMILES | OCC1CCCNC1 | |
| InChI Key | VUNPWIPIOOMCPT-UHFFFAOYSA-N | [1] |
Synthesis Protocols
The enantiomerically pure form of 3-(hydroxymethyl)piperidine is a valuable chiral intermediate. Its synthesis often starts from readily available chiral precursors. One common strategy involves the use of natural amino acids, such as L-glutamic acid.
General Experimental Protocol: Synthesis from L-Glutamic Acid
This multi-step synthesis provides a conceptual pathway for obtaining chiral 3-substituted piperidines.
-
Esterification and Protection: L-glutamic acid is first converted to its corresponding diester. The free amine group is then protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions in subsequent steps.
-
Reduction of Esters: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride (NaBH4). This step converts both ester functionalities into primary alcohols.
-
Activation of Hydroxyl Groups: The resulting diol is treated with an activating agent, such as p-toluenesulfonyl chloride, to convert the hydroxyl groups into better leaving groups (tosylates).
-
Intramolecular Cyclization: The final piperidine ring is formed through an intramolecular cyclization reaction. This is typically achieved by reacting the ditosylate with a primary amine, which displaces the tosylate groups to form the heterocyclic ring. The specific amine used will determine the substituent on the piperidine nitrogen. For the parent compound, ammonia or a protected form can be used, followed by deprotection.
This synthetic route allows for the preparation of enantiomerically pure 3-substituted piperidines, leveraging the inherent chirality of the starting amino acid.
Applications in Drug Development
(R)-3-(hydroxymethyl)piperidine is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural features allow it to be incorporated into larger molecules to modulate their biological activity and pharmacokinetic properties.
Workflow: Role as a Synthetic Intermediate
The following diagram illustrates the workflow of utilizing (R)-3-(hydroxymethyl)piperidine as a core scaffold in the development of more complex, biologically active molecules.
Caption: Synthetic utility of (R)-3-(hydroxymethyl)piperidine in drug discovery.
This chiral scaffold has been utilized in the synthesis of:
-
CB2 receptor agonists , which are investigated for the treatment of chronic pain.
-
P2Y12 antagonists , which are important for the inhibition of platelet aggregation.
-
Spiroimidazolidinone NPC1L1 inhibitors .
-
Protein lysine methyltransferase G9a inhibitors .
-
Soluble epoxide hydrolase inhibitors .
The versatility of (R)-3-(hydroxymethyl)piperidine, combined with its straightforward incorporation into various molecular frameworks, solidifies its importance for professionals in the field of medicinal chemistry and drug development.
References
- 1. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)-piperidine| CAS:#4606-65-9 -Letopharm Limited [letopharm.com]
- 3. 3-Hydroxymethylpiperidine Manufacturer & Supplier in China | Properties, Applications, Safety Data [chemheterocycles.com]
- 4. echemi.com [echemi.com]
Chiral Piperidine Scaffolds: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Privileged Scaffold in Drug Discovery and Development
The chiral piperidine motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. This guide provides a comprehensive technical overview of chiral piperidine scaffolds for researchers, scientists, and drug development professionals, covering their synthesis, biological importance, and clinical applications.
The Significance of Chirality in Piperidine Scaffolds
The introduction of stereocenters into the piperidine ring profoundly influences a molecule's pharmacological profile. Enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and metabolic stability. The specific stereochemistry of the piperidine core is often crucial for its biological activity, underscoring the importance of stereoselective synthetic methods. The incorporation of chiral piperidine scaffolds can enhance biological activity and selectivity, improve pharmacokinetic properties, and reduce off-target effects, including cardiac hERG toxicity.[2]
Therapeutic Applications of Chiral Piperidine-Containing Drugs
Chiral piperidine derivatives have demonstrated remarkable therapeutic potential across a wide range of diseases. They are integral components of drugs targeting cancer, neurodegenerative disorders, infectious diseases, and inflammatory conditions.
Anticancer Agents
A significant number of anticancer drugs incorporate chiral piperidine scaffolds, often targeting key signaling pathways involved in cell proliferation and survival.[3]
Table 1: Quantitative Data for Selected Chiral Piperidine-Containing Anticancer Agents
| Compound | Target(s) | IC50 / Ki | Indication |
| Niraparib | PARP-1, PARP-2 | IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2) | Ovarian, Fallopian tube, Peritoneal Cancer |
| Copanlisib | PI3Kα, PI3Kδ | IC50: 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ) | Follicular Lymphoma |
| Pilaralisib | PI3Kα | IC50: 1.9 nM | Solid Tumors |
| Gedatolisib | PI3Kα, mTOR | IC50: 0.4 nM (PI3Kα), 1.6 nM (mTOR) | Breast Cancer, Solid Tumors |
Agents for Neurodegenerative Disorders
Chiral piperidines are prominent in drugs developed for neurodegenerative diseases like Alzheimer's and Parkinson's, often modulating neurotransmitter systems.[4]
Table 2: Quantitative Data for Selected Chiral Piperidine-Containing Drugs for Neurodegenerative Disorders
| Compound | Target(s) | IC50 / Ki | Indication |
| Donepezil | Acetylcholinesterase (AChE) | IC50: 6.7 nM | Alzheimer's Disease |
| Paroxetine | Serotonin Transporter (SERT) | Ki: 0.1 nM | Depression, Anxiety Disorders |
| Solifenacin | Muscarinic M3 Receptor | Ki: 2.1 nM | Overactive Bladder |
| (+)-L-733,060 | Neurokinin-1 (NK1) Receptor | IC50: 0.8 nM | Investigational |
Anti-Infective Agents
The chiral piperidine scaffold is also found in drugs targeting infectious agents, such as HIV.
Table 3: Quantitative Data for Selected Chiral Piperidine-Containing Anti-HIV Agents
| Compound | Target(s) | EC50 / IC50 | Indication |
| Maraviroc | CCR5 | IC50: 2.3 nM | HIV Infection |
| Compound 11f | CCR5 | EC50: 0.59 nM | Investigational |
Key Signaling Pathways Modulated by Chiral Piperidine Drugs
The therapeutic efficacy of many chiral piperidine-containing drugs stems from their ability to modulate specific signaling pathways implicated in disease pathogenesis.
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[1] Several piperidine-containing inhibitors target this pathway.[1]
Caption: PI3K/Akt signaling pathway and the inhibitory action of chiral piperidine-based drugs.
Dopaminergic Signaling in Parkinson's Disease
The progressive loss of dopaminergic neurons in the substantia nigra is a hallmark of Parkinson's disease, leading to motor dysfunction. Modulators of dopamine receptors and transporters, some of which contain chiral piperidine scaffolds, are used to manage symptoms.
Caption: Dopaminergic synapse showing points of modulation by chiral piperidine-containing drugs.
Cholinergic Signaling in Alzheimer's Disease
A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease. Acetylcholinesterase (AChE) inhibitors, such as donepezil, which contains a piperidine moiety, are a mainstay of treatment.
Caption: Cholinergic synapse illustrating the mechanism of action of piperidine-based AChE inhibitors.
Experimental Protocols
Asymmetric Synthesis of 2-Substituted Piperidines
This protocol outlines a general method for the asymmetric synthesis of 2-substituted piperidines using a chiral auxiliary.
Materials:
-
Appropriate N-protected 5-bromopentylimine
-
Grignard reagent (e.g., Alkylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-protected 5-bromopentylimine (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add the Grignard reagent (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-substituted piperidine.
-
The chiral auxiliary can then be removed under appropriate conditions to yield the free amine.
Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxicity of chiral piperidine-containing compounds against cancer cell lines.[3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Chiral piperidine compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of the chiral piperidine compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of a chiral piperidine compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Chiral piperidine inhibitor
-
Assay buffer
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
Prepare serial dilutions of the chiral piperidine inhibitor in the assay buffer.
-
In a 96-well plate, add the enzyme solution and the inhibitor dilutions. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Experimental and Drug Discovery Workflows
The development of novel chiral piperidine-based drugs involves a systematic workflow from initial screening to lead optimization.
High-Throughput Screening (HTS) Workflow for Enzyme Inhibitors
Caption: A typical high-throughput screening workflow for identifying novel enzyme inhibitors.
Lead Optimization Workflow in Medicinal Chemistry
Caption: An iterative lead optimization cycle in a drug discovery program.
Conclusion
Chiral piperidine scaffolds continue to be a rich source of innovation in medicinal chemistry. Their conformational rigidity and the stereochemical diversity offered by chiral centers provide a powerful platform for the design of potent and selective therapeutic agents. A deep understanding of their synthesis, biological activities, and the signaling pathways they modulate is essential for the successful development of next-generation drugs. This guide has provided a foundational overview to aid researchers in harnessing the full potential of this remarkable scaffold.
References
- 1. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric synthesis of piperidines from pyrrolidine: concise synthesis of L-733,060 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of (R)-(Piperidin-3-yl)methanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chiral scaffold of (R)-(piperidin-3-yl)methanol has emerged as a cornerstone in contemporary medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its rigid, three-dimensional structure and the stereospecific presentation of its hydroxymethyl group provide a unique platform for designing highly selective and potent drugs targeting a range of debilitating diseases. This technical guide delves into the significance of this crucial building block, offering insights into its synthesis, its incorporation into successful drugs, and the biological pathways these drugs modulate.
The Strategic Advantage of the this compound Scaffold
The piperidine ring is a prevalent motif in pharmaceuticals, valued for its favorable physicochemical properties, including metabolic stability and its ability to improve pharmacokinetic profiles. The introduction of a hydroxymethyl group at the 3-position in the (R)-configuration adds a critical element of chirality and a versatile functional handle for further chemical modification. This specific stereochemistry is often paramount for achieving high binding affinity and selectivity towards biological targets, thereby minimizing off-target effects and enhancing the therapeutic window of a drug candidate.
The utility of the this compound core extends across various therapeutic areas, most notably in the treatment of autoimmune disorders and viral infections. Its structural analogues are key components of drugs that modulate critical signaling pathways, such as the Janus kinase (JAK) pathway and the C-C chemokine receptor type 5 (CCR5) pathway.
Quantitative Analysis of Drugs Incorporating the (R)-Piperidine-3-yl Moiety
The following tables summarize the quantitative biological activity of prominent drugs that feature a chiral piperidine scaffold structurally related to this compound. This data highlights the potency and selectivity achievable with this privileged structural element.
| Drug | Target(s) | IC50 (nM) | Indication(s) |
| Tofacitinib | JAK1 | 29 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis |
| JAK2 | 803 | ||
| JAK3 | >10,000 | ||
| TYK2 | ~1,300 | ||
| Maraviroc | CCR5 | 3.3 (MIP-1α), 7.2 (MIP-1β), 5.2 (RANTES) | HIV-1 Infection |
| HIV-1 (in cell culture) | Geometric Mean IC90: 2.0 |
Table 1: In Vitro Potency of Drugs with Chiral Piperidine Scaffolds. [1][2][3]
| Drug | Parameter | Value | Species |
| Maraviroc | IC50 | 0.0002 µM (HIV-1 Bal R5) | Human |
| IC90 | 13.7 nM (Geometric Mean) | - |
Table 2: Antiviral Activity of Maraviroc. [2]
Key Signaling Pathways Modulated by (R)-Piperidin-3-yl Analogue-Containing Drugs
The therapeutic efficacy of drugs derived from the this compound scaffold often stems from their ability to precisely interrupt disease-driving signaling cascades. Below are graphical representations of the JAK-STAT and CCR5 signaling pathways, which are targeted by Tofacitinib and Maraviroc, respectively.
Experimental Protocols
Detailed and reproducible synthetic procedures are critical for the advancement of drug discovery programs. The following protocols provide methodologies for the synthesis of the core this compound scaffold and its incorporation into advanced pharmaceutical agents.
Synthesis of this compound via Chiral Resolution
This protocol outlines a common method for obtaining the enantiomerically pure this compound through the resolution of a racemic mixture.
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic 3-piperidinemethanol (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid or (R)-(-)-mandelic acid, in the same solvent.
-
Slowly add the resolving agent solution to the racemic amine solution with stirring.
-
Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
Step 2: Liberation of the Chiral Amine
-
Suspend the collected diastereomeric salt in water.
-
Add a strong base, such as sodium hydroxide or potassium carbonate, until the pH is basic (pH > 10) to neutralize the acid and liberate the free amine.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.
Representative Synthesis of a Tofacitinib Analogue
This workflow illustrates the general synthetic strategy for coupling a chiral piperidine moiety to a heterocyclic core, as seen in the synthesis of JAK inhibitors like Tofacitinib.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a solution of the protected (3R,4R)-4-methylpiperidin-3-amine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled intermediate.
Conclusion
The this compound scaffold and its close analogues represent a highly valuable and versatile platform in modern drug discovery. The inherent structural and stereochemical features of this building block have enabled the development of potent and selective drugs that address significant unmet medical needs. The continued exploration of novel synthetic methodologies and the application of this scaffold to a broader range of biological targets promise to yield the next generation of innovative therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to this exciting and impactful field.
References
An In-depth Technical Guide to (R)-(Piperidin-3-yl)methanol Derivatives and Analogues for Researchers and Drug Development Professionals
The (R)-(piperidin-3-yl)methanol core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of therapeutic agents. Its inherent chirality and the presence of both a secondary amine and a primary alcohol provide versatile points for chemical modification, enabling the fine-tuning of pharmacological properties. This technical guide offers a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives and their analogues. Detailed experimental protocols and visual representations of key signaling pathways are provided to support researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often commences with commercially available chiral starting materials or involves asymmetric synthesis strategies to establish the desired stereochemistry at the C3 position of the piperidine ring. A common approach involves the reduction of (R)-nipecotic acid derivatives. Subsequent N-alkylation or N-arylation and modification of the hydroxymethyl group allow for the generation of a wide range of analogues.
A general synthetic workflow for the preparation of N-substituted this compound derivatives is depicted below.
Caption: General synthetic workflow for N-substituted derivatives.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, targeting various receptors and enzymes implicated in a range of diseases. This section will delve into some of the key therapeutic areas where these compounds have shown promise.
Tachykinin NK3 Receptor Antagonists
This compound derivatives have been investigated as potent and selective antagonists of the tachykinin NK3 receptor, which is implicated in the pathophysiology of neuropsychiatric disorders such as schizophrenia and depression.
Quantitative Data for NK3 Receptor Antagonists
| Compound ID | R1 | R2 | IC50 (nM) | Reference |
| 1a | H | Phenyl | 1.9 | [1] |
| 1b | H | 4-Phenyl | 5.9 | [1] |
| 1c | H | 4-Phenylsulfonylmethyl | 6.2 | [1] |
| 1d | H | 4-Fluorobenzyl | 11 | [1] |
| 1e | H | Monosubstituted ring | 17 | [1] |
Signaling Pathway of the Tachykinin NK3 Receptor
Activation of the Gq-coupled NK3 receptor by its endogenous ligand, neurokinin B (NKB), initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Caption: NK3 receptor signaling cascade.
T-type Calcium Channel Blockers
Certain analogues of this compound have been identified as inhibitors of T-type calcium channels. These channels are involved in various physiological processes, including neuronal excitability and cardiovascular function, and their dysregulation is associated with conditions like epilepsy and neuropathic pain.
Signaling and Function of T-type Calcium Channels
T-type calcium channels are low-voltage activated channels that contribute to the generation of action potentials and influence intracellular calcium levels, which in turn modulate a variety of downstream signaling pathways.
Caption: T-type calcium channel function.
HSP70 Inhibitors
Derivatives of this compound have also been explored as inhibitors of Heat Shock Protein 70 (HSP70), a molecular chaperone that is overexpressed in many cancer cells and plays a critical role in tumor cell survival and resistance to therapy.
Quantitative Data for HSP70 Inhibitors
| Compound ID | Cell Line | IC50 (µM) | Reference |
| HSP70-36 | BT474 (Breast Cancer) | 1.41 | [2] |
| HSP70-36 | BT/Lap(R)1.0 (Lapatinib-resistant) | 1.47 | [2] |
HSP70 Signaling in Cancer
HSP70 interacts with a multitude of client proteins and co-chaperones to regulate cellular processes such as protein folding, degradation, and apoptosis. In cancer, HSP70 can inhibit apoptosis and promote cell survival pathways.
Caption: HSP70's role in cancer cell survival.
Inhibitors of the Plasmodium falciparum Proteasome
The proteasome is a critical enzyme complex for protein degradation in the malaria parasite Plasmodium falciparum. This compound analogues have been identified as inhibitors of the parasite's proteasome, presenting a potential new strategy for antimalarial drug development.
Quantitative Data for P. falciparum Proteasome Inhibitors
| Compound ID | Pf 20S Proteasome (β5 subunit) IC50 (nM) | P. falciparum (NF54) EC50 (nM) | Reference |
| SW042 | 150 | 150 | [3] |
Workflow for Screening Proteasome Inhibitors
A typical workflow for identifying and characterizing inhibitors of the P. falciparum proteasome is outlined below.
Caption: Screening workflow for antimalarial proteasome inhibitors.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (CH3CN)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
In Vitro Tachykinin NK3 Receptor Binding Assay
Materials:
-
Cell membranes expressing the human NK3 receptor
-
Radioligand (e.g., [3H]-SR142801)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA)
-
Non-specific binding control (e.g., a high concentration of a known NK3 antagonist)
-
96-well filter plates
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either a test compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then transfer them to scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
In Vitro Cancer Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., BT474)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
This guide provides a foundational understanding of the chemistry and biology of this compound derivatives. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the design and development of novel therapeutics based on this versatile chemical scaffold.
References
Spectroscopic Profile of (R)-(Piperidin-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (R)-(Piperidin-3-yl)methanol (CAS Number: 144539-77-5), a chiral piperidine derivative of significant interest in pharmaceutical synthesis. Due to the limited availability of distinct spectroscopic data for the pure (R)-enantiomer in public databases, this document primarily presents data for the racemic mixture, 3-Piperidinemethanol. This information is crucial for the characterization and quality control of this important synthetic intermediate.
Spectroscopic Data
The following sections summarize the available spectroscopic data for 3-Piperidinemethanol. These data are essential for confirming the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables detail the ¹H and ¹³C NMR spectral data for 3-Piperidinemethanol, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Spectroscopic Data for 3-Piperidinemethanol
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| 3.44 | dd | H-6'a | -10.8 |
| 3.37 | dd | H-6'b | 7.3 |
| 3.16 | d | H-2a | -11.8 |
| 2.98 | d | H-2e | -11.7 |
| 2.55 | t | H-6e | 2.9 |
| 2.34 | q | H-6a | 10.3 |
| 1.78 | m | H-3 | - |
| 1.68 | m | H-4a, H-5a | - |
| 1.47 | m | H-4e | - |
| 1.10 | q | H-5e | - |
Note: Assignments are based on typical chemical shifts for piperidine ring protons and may require 2D NMR for definitive confirmation. The 'a' and 'e' denote axial and equatorial protons, respectively. Data sourced from publicly available spectra.[1]
Table 2: ¹³C NMR Spectroscopic Data for 3-Piperidinemethanol
| Chemical Shift (δ) ppm | Assignment |
| 66.0 | -CH₂OH |
| 55.4 | C-2 |
| 46.8 | C-6 |
| 41.2 | C-3 |
| 27.2 | C-5 |
| 25.8 | C-4 |
Note: Data sourced from publicly available spectra.[2] Assignments are based on predicted chemical shifts and data from similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Piperidinemethanol shows characteristic absorptions for O-H and N-H stretching, as well as C-H and C-O vibrations.
Table 3: Key IR Absorptions for 3-Piperidinemethanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Broad, Strong | O-H stretch (alcohol), N-H stretch (secondary amine) |
| 2850-2950 | Strong | C-H stretch (alkane) |
| 1450-1470 | Medium | C-H bend (alkane) |
| 1050-1150 | Strong | C-O stretch (primary alcohol) |
Note: Data is a general representation from various sources.[3] The broadness of the 3300-3500 cm⁻¹ peak is indicative of hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for 3-Piperidinemethanol
| m/z | Relative Intensity (%) | Assignment |
| 115 | 100 | [M]⁺ (Molecular Ion) |
| 84 | High | [M - CH₂OH]⁺ |
| 56 | Medium | Further fragmentation |
Note: Fragmentation patterns can vary depending on the ionization technique used.[3] The molecular ion peak at m/z 115 corresponds to the molecular weight of C₆H₁₃NO.
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Insert the NMR tube into the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire the ¹³C NMR spectrum. Typical parameters would include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Materials:
-
This compound sample
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the this compound sample directly onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Process the spectrum (baseline correction and peak picking) and identify the characteristic absorption bands.
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Suitable solvent (e.g., methanol or dichloromethane)
-
Microsyringe
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent like methanol.
-
Introduce the sample into the mass spectrometer. For an EI source, this is typically done via a direct insertion probe or a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-200).
-
Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical sample such as this compound.
This guide serves as a foundational resource for professionals working with this compound, providing the necessary spectroscopic data and standardized protocols for its characterization. As more specific data for the pure enantiomer becomes available, this guide will be updated accordingly.
References
An In-depth Technical Guide to 3-(R)-Piperidinemethanol Hydrochloride: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(R)-Piperidinemethanol hydrochloride is a chiral piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate for the development of targeted therapeutics, particularly in the realm of neurological disorders and oncology. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 3-(R)-Piperidinemethanol hydrochloride, intended to be a valuable resource for professionals in the field of drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (R)-Piperidin-3-ylmethanol hydrochloride | [1] |
| CAS Number | 1124199-58-1 | [1] |
| Molecular Formula | C6H14ClNO | [1] |
| Molecular Weight | 151.63 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not explicitly available for the hydrochloride salt. The free base has a melting point of 61-65 °C. | [3] |
| Boiling Point | Not explicitly available for the hydrochloride salt. The free base has a boiling point of 106-107 °C at 3.5 Torr. | [3][4] |
| Solubility | Expected to be soluble in water and lower alcohols like methanol and ethanol. | General chemical principles |
| Specific Rotation | Data not available. |
Spectroscopic Data
Detailed spectroscopic data for 3-(R)-Piperidinemethanol hydrochloride is not widely published. However, spectral information for the parent compound, 3-Piperidinemethanol, is available and can serve as a reference. The presence of the hydrochloride salt would primarily affect the chemical shifts of protons near the nitrogen atom in the NMR spectrum and may cause broadening of the N-H and O-H peaks in the IR spectrum.
-
1H NMR: Spectral data for 3-Piperidinemethanol is available.[5]
-
13C NMR: Spectral data for 3-Piperidinemethanol is available.
-
FTIR: Spectral data for 3-Piperidinemethanol is available.[3]
-
Mass Spectrometry: The mass spectrum for 3-Piperidinemethanol is available.[6]
Synthesis
The synthesis of chiral 3-substituted piperidines, including 3-(R)-Piperidinemethanol hydrochloride, often starts from readily available chiral precursors such as D-glutamic acid or involves asymmetric synthesis strategies.[5] A common approach involves a multi-step sequence that may include protection of functional groups, reduction of a carboxylic acid or ester, cyclization to form the piperidine ring, and subsequent deprotection and salt formation.
A general synthetic workflow for preparing chiral 3-substituted piperidines from a chiral starting material is outlined below.
Caption: General workflow for chiral piperidine synthesis.
Experimental Protocol: Synthesis of a 3-Substituted Piperidine Derivative from L-Glutamic Acid (Illustrative Example)
The following is an illustrative protocol for the synthesis of a 3-amino substituted piperidine derivative from L-glutamic acid, which demonstrates the key chemical transformations that could be adapted for the synthesis of 3-(R)-Piperidinemethanol.
-
Esterification: L-glutamic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester.
-
N-Protection: The amino group of the diester is protected, for example, with a Boc group using di-tert-butyl dicarbonate.
-
Reduction: The diester is reduced to a diol using a reducing agent like sodium borohydride in methanol.
-
Hydroxyl Group Activation: The primary and secondary hydroxyl groups of the diol are activated, for instance, by converting them into tosylates using p-toluenesulfonyl chloride.
-
Cyclization: The activated diol undergoes intramolecular cyclization to form the piperidine ring.
-
Deprotection and Modification: The protecting groups are removed, and further chemical modifications can be carried out to yield the desired 3-substituted piperidine.
-
Salt Formation: The final compound is treated with hydrochloric acid to yield the hydrochloride salt.
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs.[7][8] The chiral nature of 3-(R)-Piperidinemethanol hydrochloride makes it a particularly valuable building block for creating stereochemically defined active pharmaceutical ingredients (APIs), which can lead to improved efficacy and reduced side effects.[7]
This compound and its derivatives are known to be key intermediates in the synthesis of several important drugs, including:
-
Niraparib: An orally active poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer.[9][10]
The use of this chiral building block allows for the precise construction of the pharmacophore, ensuring the correct spatial orientation of functional groups for optimal interaction with the biological target.
Caption: Role as a chiral building block in API synthesis.
Pharmacological Significance and Signaling Pathways
While specific pharmacological studies on 3-(R)-Piperidinemethanol hydrochloride are limited in the public domain, the broader class of piperidine derivatives exhibits a wide range of biological activities. These activities are highly dependent on the nature and position of the substituents on the piperidine ring.
Piperidine-containing compounds have been shown to interact with various biological targets and modulate several key signaling pathways, including:
-
Neurological Targets: Many piperidine derivatives act on the central nervous system (CNS) by targeting receptors such as dopamine, serotonin, and opioid receptors.
-
Enzyme Inhibition: As seen with Niraparib, piperidine moieties can be incorporated into enzyme inhibitors.
-
Cancer-Related Pathways: Some piperidine derivatives have been investigated for their potential to modulate signaling pathways implicated in cancer, such as STAT3, NF-κB, and PI3K/Akt.
The (R)-configuration at the 3-position of the piperidine ring is crucial for the specific interactions with the target protein, highlighting the importance of stereochemistry in drug design.
Caption: General modulation of signaling pathways.
Experimental Protocols for Biological Evaluation
For researchers investigating the biological activities of novel compounds derived from 3-(R)-Piperidinemethanol hydrochloride, a tiered screening approach is recommended.
General Workflow for Biological Screening
Caption: A typical workflow for biological screening.
Example Protocol: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
-
Reagents and Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.
-
Incubate the plate for a predetermined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Conclusion
3-(R)-Piperidinemethanol hydrochloride is a valuable and versatile chiral building block with significant applications in the pharmaceutical industry. Its stereodefined structure is essential for the synthesis of potent and selective drugs targeting a range of diseases. This technical guide has provided a summary of its known properties, synthetic considerations, and its role in drug development. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives will undoubtedly continue to contribute to the discovery of new and improved therapeutics.
References
- 1. 1124199-58-1 CAS|(R)-哌啶-3-甲醇盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]
- 2. 3-哌啶甲醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]
- 5. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 6. 3-Piperidinemethanol [webbook.nist.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. pubs.acs.org [pubs.acs.org]
Chiral Piperidines: A Comprehensive Guide to Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals.[1][2] Its prevalence highlights the critical importance of efficient and stereoselective synthetic methodologies for accessing these valuable building blocks. This in-depth technical guide provides a comprehensive overview of the synthesis and applications of chiral piperidines, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways and experimental workflows.
Synthetic Methodologies: A Quantitative Overview
The asymmetric synthesis of chiral piperidines has been a subject of intense research, leading to the development of several powerful and elegant strategies. The following tables summarize the quantitative data for some of the most prominent and effective methods, allowing for a clear comparison of their efficiency and stereoselectivity.
Organocatalytic Methods
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines, offering a metal-free and often milder alternative to traditional methods. The domino Michael addition/aminalization reaction, catalyzed by chiral amines or their derivatives, is a particularly effective strategy for the construction of highly functionalized piperidine rings with excellent stereocontrol.[1]
Table 1: Organocatalytic Domino Michael Addition/Aminalization
| Entry | Aldehyde | Nitroolefin | Catalyst | Yield (%) | dr | ee (%) |
| 1 | Propanal | (E)-β-Nitrostyrene | O-TMS protected diphenylprolinol | 95 | >20:1 | 98 |
| 2 | Butanal | (E)-2-(2-nitrovinyl)furan | O-TMS protected diphenylprolinol | 92 | >20:1 | 97 |
| 3 | Isovaleraldehyde | (E)-1-nitro-2-phenylethene | O-TMS protected diphenylprolinol | 88 | 19:1 | 99 |
Data extracted from representative examples in the literature.
Rhodium-Catalyzed Asymmetric Synthesis
Rhodium-catalyzed reactions, particularly asymmetric hydrogenation and reductive amination, provide a highly efficient route to chiral piperidines from readily available pyridine precursors. These methods often exhibit high enantioselectivity and functional group tolerance.[3][4][5]
Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
| Entry | Pyridinium Salt | Chiral Amine | Product | Yield (%) | dr | ee (%) |
| 1 | N-Benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | (2R,6S)-1-Benzyl-2-phenyl-6-methylpiperidine | 85 | >20:1 | 96 |
| 2 | N-Benzyl-3-methylpyridinium bromide | (R)-1-Phenylethylamine | (3S)-1-Benzyl-3-methylpiperidine | 78 | >20:1 | 95 |
| 3 | N-Benzyl-4-phenylpyridinium bromide | (S)-1-Phenylethylamine | (4R)-1-Benzyl-4-phenylpiperidine | 82 | >20:1 | 97 |
Data extracted from representative examples in the literature.[1]
Chemo-enzymatic Synthesis
The combination of chemical synthesis and biocatalysis offers a powerful and sustainable approach to chiral piperidines. Chemo-enzymatic methods often proceed with exceptional enantioselectivity under mild reaction conditions.[6][7]
Table 3: Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines
| Entry | Substrate (Tetrahydropyridine) | Enzyme System | Product | Yield (%) | dr | ee (%) |
| 1 | N-Boc-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | (R)-N-Boc-piperidine | >95 | N/A | >99 |
| 2 | N-Cbz-3-phenyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | (3S)-N-Cbz-3-phenylpiperidine | 92 | N/A | 96 |
| 3 | N-Boc-3,4-dimethyl-1,2,3,6-tetrahydropyridine | Amine Oxidase / Ene-Imine Reductase | cis-(3R,4S)-N-Boc-3,4-dimethylpiperidine | 87 | >96:4 | >99 |
Data extracted from representative examples in the literature.[7]
Key Experimental Protocols
This section provides detailed methodologies for the key synthetic transformations described above. These protocols are intended to be a practical resource for researchers in the lab.
Organocatalytic Domino Michael Addition/Aminalization
This protocol describes a general procedure for the organocatalytic domino Michael addition/aminalization reaction between an aldehyde and a nitroolefin to construct polysubstituted chiral piperidines.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Nitroolefin (1.2 equiv)
-
O-TMS protected diphenylprolinol catalyst (20 mol%)
-
Toluene (or other suitable solvent)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.24 mmol) in the chosen solvent (e.g., toluene, 1.0 mL), add the O-TMS protected diphenylprolinol catalyst (0.04 mmol).[1]
-
Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.[1]
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This protocol details a highly efficient method for the synthesis of a variety of chiral piperidines from readily available pyridinium salts.[5]
Materials:
-
Pyridinium salt (1.0 equiv)
-
Chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Formic acid (24.0 equiv)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a vial, add the pyridinium salt (0.5 mmol), the chiral primary amine (5.0 mmol), and [Cp*RhCl₂]₂ (0.005 mmol).[1]
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (12.0 mmol).[1]
-
Stir the reaction mixture at 40 °C for 22 hours in air.[1]
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.[1]
Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines
This protocol outlines a two-step chemo-enzymatic cascade for the synthesis of stereo-enriched piperidines.[6]
Step 1: Chemical Reduction of Activated Pyridine Materials:
-
Activated pyridine (e.g., N-Boc-pyridinium salt, 1.0 equiv)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄, 1.5 equiv)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the activated pyridine (1.0 mmol) in methanol (5 mL) and cool the solution to 0 °C.[1]
-
Add NaBH₄ (1.5 mmol) portion-wise to the solution.[1]
-
Stir the reaction for 1 hour at room temperature.[1]
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).[1]
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).[1]
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude tetrahydropyridine (THP), which is used in the next step without further purification.[1]
Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade Materials:
-
Crude Tetrahydropyridine (THP) from Step 1
-
Amine Oxidase (AmOx)
-
Ene-Imine Reductase (EneIRED)
-
Buffer solution (e.g., potassium phosphate buffer)
-
Cofactors (e.g., FAD for AmOx, NADPH for EneIRED)
-
Glucose and Glucose Dehydrogenase (for cofactor recycling, optional)
Procedure:
-
Prepare a reaction mixture containing the crude THP in a suitable buffer.
-
Add the amine oxidase and its cofactor (FAD).
-
Add the ene-imine reductase and its cofactor (NADPH). If using a cofactor recycling system, add glucose and glucose dehydrogenase.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, extract the product with an organic solvent, dry, and purify by chromatography.
Signaling Pathways and Applications
Chiral piperidines exert their biological effects by interacting with a variety of cellular signaling pathways. Understanding these interactions is crucial for the rational design of new therapeutic agents.
CAMKK/AMPK Signaling Pathway
Piperine, a naturally occurring piperidine alkaloid, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[8] Activation of this pathway has therapeutic potential for the treatment of metabolic disorders.
Caption: CAMKK/AMPK signaling pathway activated by piperine.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently dysregulated in cancer. Many chiral piperidine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as MEK.[2]
Caption: Inhibition of the MAPK/ERK pathway by a chiral piperidine MEK inhibitor.
Experimental and Drug Development Workflows
The synthesis and evaluation of chiral piperidines for drug discovery follow a logical and iterative process. The following diagrams illustrate typical workflows.
Synthetic Workflow
This workflow outlines the key steps involved in the synthesis, purification, and characterization of a chiral piperidine.
Caption: A typical synthetic workflow for a chiral piperidine.
Chiral Drug Development Workflow
This diagram illustrates the broader logical progression from the synthesis of a chiral piperidine library to the identification of a drug candidate.
Caption: Logical workflow for chiral drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
The Piperidine Ring: A Cornerstone of Modern Pharmaceuticals - An In-depth Technical Guide
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its prevalence in a vast number of clinically approved drugs and biologically active compounds underscores its profound significance in the development of novel therapeutics. This technical guide provides a comprehensive exploration of the biological importance of the piperidine moiety for an audience of researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, its role in modulating the activity of pharmaceuticals across various disease classes, and the experimental methodologies used to evaluate its impact.
Physicochemical Properties and Pharmacokinetic Profile
The enduring presence of the piperidine scaffold in drug discovery can be attributed to its favorable physicochemical properties, which positively influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Key Physicochemical Characteristics:
-
Basicity: The nitrogen atom in the piperidine ring imparts basicity, with a typical pKa of the conjugate acid around 11. At physiological pH, this nitrogen is often protonated, enabling the formation of strong ionic interactions with biological targets, such as acidic residues in enzyme active sites or receptors. This basicity also influences solubility and the potential for salt formation, which can be advantageous for drug formulation.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms of the piperidine ring allow it to adopt various low-energy conformations, with the chair conformation being the most stable. This conformational flexibility enables piperidine-containing molecules to orient their substituents in three-dimensional space to achieve optimal binding to diverse and complex biological targets.[1] The conformational behavior of the piperidine ring can be influenced by the nature and position of substituents, which can have a significant impact on biological activity.
-
Lipophilicity and Solubility: The piperidine ring itself provides a balance of lipophilicity and hydrophilicity. This balance is crucial for a drug's ability to permeate biological membranes and to be sufficiently soluble in aqueous environments for systemic distribution. The lipophilicity and solubility of a piperidine-containing drug can be fine-tuned through the introduction of various substituents on the ring.[1]
These properties contribute to the "drug-likeness" of many piperidine-containing compounds, enhancing their ADME profiles and ultimately their therapeutic potential.[2]
Therapeutic Applications and Quantitative Data
The versatility of the piperidine scaffold is evident in its widespread presence in drugs targeting a multitude of diseases. Below are key therapeutic areas where piperidine-containing drugs have made a significant impact, along with quantitative data to illustrate their potency.
Anticancer Agents
Piperidine derivatives have been extensively explored as anticancer agents, targeting various signaling pathways and cellular processes crucial for cancer cell proliferation and survival.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Piperine Derivative H7 | Hela (Cervical Cancer) | 11.86 ± 0.32 | [3] |
| Piperine Derivative H7 | MDA-MB-231 (Breast Cancer) | 10.50 ± 3.74 | [3] |
| Tetramethylpiperidine-phenazine B3962 | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | Mean: 0.36 µg/ml | [4] |
| Tetramethylpiperidine-phenazine B4126 | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | Mean: 0.47 µg/ml | [4] |
| Tetramethylpiperidine-phenazine B4125 | WHCO3 (Esophageal), PLC & HepG2 (Hepatocellular), CaCo2, COLO 320DM & HT29 (Colon) | Mean: 0.48 µg/ml | [4] |
| 2-amino-4-(1-piperidine) pyridine | DLD-1 and HT29 (Colon Cancer) | 40, 50, and 100 µM (concentration used for EMT downregulation) | [1] |
| Piperine | W1, W1TR, W1PR1, and W1PR2 (Ovarian Cancer) | IC25 and IC50 values determined | [5] |
Agents for Neurodegenerative Diseases
The piperidine ring is a key structural feature in several drugs developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease. These compounds often target key enzymes involved in neurotransmitter metabolism.
| Compound/Derivative | Target | IC50 / Ka | Reference |
| Donepezil | Acetylcholinesterase (AChE) | Not specified in provided abstracts | [6] |
| Benzamide derivative 5d | Acetylcholinesterase (AChE) | 13 ± 2.1 nM | [6] |
| Arecoline hydrobromide | Amyloid beta (1-40) | Ka = 2.3 x 10⁸ M⁻¹ | [7] |
| (+/-)-Anabasine | Amyloid beta (1-40) | Ka = 1.7 x 10⁷ M⁻¹ | [7] |
| N'-(4-benzylpiperidin-1-yl)alkylamine 5h | Acetylcholinesterase (AChE) | 6.83 nM | [8] |
| N'-(4-benzylpiperidin-1-yl)alkylamine 5k | Acetylcholinesterase (AChE) | 2.13 nM | [8] |
Pharmacokinetic Parameters of Marketed Drugs
The favorable pharmacokinetic properties of the piperidine scaffold are exemplified by the profiles of widely used drugs such as donepezil and risperidone.
Table 3: Pharmacokinetic Parameters of Donepezil
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~3-4 hours | |
| Half-Life (t1/2) | ~70 hours | |
| Protein Binding | ~96% | |
| Metabolism | Extensively hepatic via CYP2D6 and 3A4 | |
| Excretion | Primarily renal (57%), Fecal (15%) | [9][10] |
Table 4: Pharmacokinetic Parameters of Risperidone
| Parameter | Value | Reference |
| Absolute Oral Bioavailability | ~70% | [11][12] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [11] |
| Half-Life (t1/2) - Active Moiety | ~20-23 hours | [13][14] |
| Protein Binding (Risperidone) | 90% | [12] |
| Protein Binding (9-hydroxyrisperidone) | 77% | [12] |
| Metabolism | Extensively hepatic via CYP2D6 to 9-hydroxyrisperidone (active metabolite) | [2][12] |
| Excretion | Primarily renal | [12] |
Modulation of Key Signaling Pathways
Piperidine-containing compounds exert their therapeutic effects by modulating a variety of intracellular signaling pathways that are often dysregulated in disease. Understanding these interactions is crucial for rational drug design and development.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of cell growth, differentiation, and survival. Its aberrant activation is implicated in numerous cancers. Piperine has been shown to inhibit the STAT3 signaling cascade.
Caption: Inhibition of the STAT3 signaling pathway by piperine.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation and immunity, and its dysregulation is associated with cancer and inflammatory diseases. Piperine and other piperidine derivatives have been demonstrated to inhibit NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by a piperidine analog.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival. Its hyperactivation is a common event in many cancers. Several piperidine-containing compounds have been developed as inhibitors of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine-based inhibitors.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that plays a crucial role in cell-cell communication, regulating cell fate decisions, proliferation, and apoptosis. Its dysregulation is implicated in various developmental disorders and cancers. Piperine has been shown to modulate the Notch signaling pathway.
Caption: Down-regulation of the Notch signaling pathway by piperine.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the synthesis and biological evaluation of piperidine-containing compounds.
Synthesis of 4-Anilinopiperidine Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of 4-anilinopiperidine, a common precursor for various pharmaceuticals.
Materials:
-
4-Piperidone
-
Aniline
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-anilinopiperidine.
In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[15]
Acetylcholinesterase Inhibition Assay using Ellman's Method
Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) activity and to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI and DTNB in the phosphate buffer. Prepare a working solution of AChE in the buffer.
-
Assay Setup in a 96-well Plate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI solution to all wells except the blank.
-
Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Calculate the IC50 value of the inhibitor.[16][17][18]
Analysis of STAT3 Phosphorylation by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like STAT3.
Materials:
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the piperidine compound of interest for the desired time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein quantification assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Signal Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 or loading control signal.[10][11][13]
Conclusion
The piperidine ring is a remarkably versatile and privileged scaffold in pharmaceutical sciences. Its inherent physicochemical properties, including basicity, conformational flexibility, and a balanced lipophilicity/solubility profile, contribute significantly to the favorable pharmacokinetic and pharmacodynamic characteristics of a wide range of drugs. The ability of the piperidine moiety to be readily functionalized allows for the fine-tuning of these properties and the optimization of interactions with diverse biological targets. As demonstrated through the extensive quantitative data and the modulation of key signaling pathways, piperidine-containing compounds are at the forefront of therapeutic interventions for cancer, neurodegenerative diseases, and a host of other conditions. The detailed experimental protocols provided herein serve as a practical guide for researchers dedicated to the continued exploration and development of novel piperidine-based pharmaceuticals. The enduring legacy and ongoing discovery of new applications for the piperidine scaffold solidify its position as a true cornerstone of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 14. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. libcatalog.usc.edu [libcatalog.usc.edu]
- 16. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. ias.ac.in [ias.ac.in]
Methodological & Application
Asymmetric Synthesis of (R)-(Piperidin-3-yl)methanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(Piperidin-3-yl)methanol is a valuable chiral building block in the synthesis of numerous pharmaceutical agents. Its stereochemistry is often crucial for the biological activity and selectivity of the final drug molecule. This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and related 3-substituted piperidines, focusing on modern, efficient, and highly enantioselective methods. The protocols described herein are intended to be a practical resource for researchers in organic synthesis and drug discovery.
Synthetic Strategies Overview
Several powerful strategies have been developed for the enantioselective synthesis of 3-substituted piperidines. This document will focus on three prominent and effective methods:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: A versatile method for the synthesis of a wide range of 3-aryl and 3-vinyl piperidines with high enantioselectivity.
-
Biocatalytic Asymmetric Amination: Utilizing transaminase enzymes to achieve high optical purity under mild reaction conditions, representing a green chemistry approach.
-
Asymmetric Hydrogenation of Pyridinium Salts: A direct method to access chiral piperidines through the enantioselective reduction of activated pyridine rings.
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This three-step approach begins with the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric carbometalation, and concludes with a final reduction and deprotection to yield the desired 3-substituted piperidine.[1][2] This method is notable for its broad substrate scope and high enantioselectivity.[1]
Logical Workflow
Caption: Workflow for Rh-catalyzed asymmetric synthesis of 3-substituted piperidines.
Experimental Protocol
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Dihydropyridine Intermediate)
This protocol outlines the initial partial reduction and protection of pyridine.
-
Materials: Pyridine, Phenyl Chloroformate, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a solution of activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C, add NaBH₄ (1.5 mmol) portion-wise.
-
Stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude dihydropyridine intermediate, which can be used in the next step without further purification.[3]
-
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
This is the key enantioselective step to introduce the 3-substituent.
-
Materials: Dihydropyridine intermediate, Arylboronic acid, [Rh(cod)(OH)]₂, (S)-Segphos, Cesium Hydroxide (CsOH), Tetrahydrofuran (THP), Toluene, Water.
-
Procedure:
-
In a vial, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).
-
Seal the vial, evacuate, and backfill with argon (repeat three times).
-
Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine (1.0 equiv).
-
Stir the mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Purify the product by flash column chromatography.[2]
-
Step 3: Reduction and Deprotection to (R)-3-Aryl-Piperidine
-
Materials: 3-Substituted tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen (H₂), Potassium Hydroxide (KOH), Methanol.
-
Procedure:
-
Subject the 3-substituted tetrahydropyridine to hydrogenation using Pd/C as a catalyst.
-
Following the reduction, deprotect the carbamate using aqueous KOH in methanol to yield the final enantioenriched 3-substituted piperidine.[1]
-
Data Presentation
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 81 | 96 |
| 4-Methylphenyl | 75 | 95 |
| 4-Methoxyphenyl | 85 | 97 |
| 4-Chlorophenyl | 72 | 96 |
| 4-Fluorophenyl | 78 | 95 |
| 4-Trifluoromethylphenyl | 65 | 94 |
| 3-Methoxyphenyl | 82 | 96 |
| 2-Fluorophenyl | 25 | 99 |
| 1-Naphthyl | 41 | 99 |
Data sourced from multiple experiments under optimized conditions.[1][2]
Biocatalytic Asymmetric Amination
This method employs a transaminase catalyst for the asymmetric amination of a piperidone derivative, offering high optical purity and environmentally friendly reaction conditions.[4]
Reaction Pathway
Caption: Biocatalytic asymmetric amination of a 3-piperidone derivative.
Experimental Protocol
-
Materials: 3-Piperidone derivative, Transaminase from Mycobacterium vanbaalenii PYR-1, 2-Aminopropane (as amine donor), Ethanol, Sodium phosphate buffer (pH 8.5), Ethyl acetate.
-
Procedure:
-
Prepare a reaction mixture containing the 3-piperidone derivative and the transaminase catalyst in an ethanol-sodium phosphate buffer (50% ethanol, pH 8.5).
-
Add 2-aminopropane as the amine donor.
-
Stir the reaction at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress using HPLC until the desired conversion is achieved.
-
Upon completion, terminate the reaction and filter the mixture.
-
Wash the residue with 80% ethanol.
-
Combine the filtrates and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to obtain the (R)-3-amino piperidine derivative.[4]
-
Note: To obtain this compound, a suitable 3-oxo-piperidine precursor with a protected hydroxymethyl group at the 3-position would be required, followed by deprotection.
Data Presentation
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| N-Boc-3-piperidone | 90 | 97 |
| 3-Piperidone hydrochloride | 92 | 97 |
Data is indicative of the synthesis of (R)-3-aminopiperidine derivatives, which are structurally related to the target molecule.[4]
Asymmetric Hydrogenation of Pyridinium Salts
This approach involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then subjected to asymmetric hydrogenation using a chiral catalyst.[5][6]
Reaction Scheme
References
- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of 3-Substituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products. The stereochemistry at the C3 position is often critical for target engagement and pharmacological activity, making the development of robust and efficient enantioselective synthetic methods a key focus in drug discovery and development.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-substituted piperidines, with a focus on a highly effective rhodium-catalyzed asymmetric reductive Heck reaction. This method offers broad functional group tolerance and has been successfully applied to the formal synthesis of bioactive molecules such as Preclamol and Niraparib.[1]
Method 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
This approach provides access to a wide variety of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids.[2][3][4] The overall strategy involves a three-step sequence: (i) partial reduction of pyridine, (ii) a key Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction and deprotection step.[2][3]
Overall Synthetic Workflow
Caption: Three-step synthesis of 3-substituted piperidines.
Experimental Protocols
Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate
This initial step involves the partial reduction and protection of pyridine to form the dihydropyridine intermediate.[1]
-
Materials:
-
Pyridine
-
Sodium borohydride (NaBH₄)
-
Phenyl chloroformate
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
1N Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.
-
Maintain the reaction mixture at -78 °C for 3 hours.[5]
-
Quench the reaction by the addition of water (50 mL).
-
Extract the mixture with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.[5]
-
The crude product can be purified by recrystallization from methanol to yield phenyl pyridine-1(2H)-carboxylate as a white solid.[5]
-
Step 2: Rh-Catalyzed Asymmetric Cross-Coupling
This is the key enantioselective step where the 3-substituent is introduced.
-
Materials:
-
[Rh(cod)OH]₂ (cod = 1,5-cyclooctadiene)
-
(S)-Segphos
-
Toluene
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Aqueous Cesium hydroxide (CsOH, 50 wt%)
-
Arylboronic acid
-
Phenyl Pyridine-1(2H)-carboxylate (from Step 1)
-
Diethyl ether (Et₂O)
-
Silica gel (SiO₂)
-
-
Procedure:
-
In a 7 mL vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-Segphos (0.035 mmol, 7 mol%).
-
Seal the vial with a rubber septum, place under reduced pressure, and purge with argon (repeat three times).
-
Add toluene (0.25 mL), THF (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the arylboronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine from Step 1 (0.5 mmol, 1 equiv).[5]
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and dilute with Et₂O (5 mL).
-
Pass the mixture through a plug of SiO₂ and wash the plug with an additional 20 mL of Et₂O.
-
Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired 3-substituted tetrahydropyridine.[5]
-
Reaction Mechanism Pathway
Caption: Proposed catalytic cycle for the Rh-catalyzed reaction.
Step 3: Reduction and Deprotection to 3-Substituted Piperidine
The final step involves the reduction of the tetrahydropyridine and removal of the protecting group to yield the chiral piperidine.[1]
-
Materials:
-
3-Substituted tetrahydropyridine (from Step 2)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Aqueous Potassium hydroxide (KOH)
-
-
Procedure:
-
Subject the 3-substituted tetrahydropyridine to hydrogenation using palladium on carbon as the catalyst in methanol.
-
Following the reduction, perform carbamate deprotection using aqueous potassium hydroxide in methanol.
-
This two-step sequence yields the final 3-substituted piperidine. For instance, a precursor to (-)-Preclamol was synthesized in 72% yield over these two steps.[1]
-
Quantitative Data Summary
| Arylboronic Acid Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 92 | 98 |
| 4-Methylphenyl | 95 | 98 |
| 4-Methoxyphenyl | 96 | 99 |
| 4-Fluorophenyl | 85 | 98 |
| 3-Thienyl | 82 | 97 |
| 2-Naphthyl | 90 | 99 |
Note: Data extracted and compiled from representative examples in the cited literature. Yields and ee values can vary based on specific substrate and reaction conditions.
Alternative Enantioselective Strategies
While the rhodium-catalyzed reductive Heck reaction is a powerful tool, other methods for the enantioselective synthesis of 3-substituted piperidines have been developed. These include:
-
Asymmetric Hydrogenation of Pyridinium Salts: This method involves the hydrogenation of N-activated 3-substituted pyridinium salts using a chiral catalyst, such as a rhodium-Josiphos complex. The presence of an organic base has been shown to be crucial for achieving high enantioselectivity.
-
Bromoaminocyclization: An enantioselective bromocyclization of olefinic amides catalyzed by amino-thiocarbamates can produce enantioenriched 2-substituted 3-bromopiperidines. These intermediates can then be rearranged to 3-substituted piperidines.[6]
-
Biocatalytic Approaches: Chemo-enzymatic methods, such as a one-pot amine oxidase/ene imine reductase cascade, can convert N-substituted tetrahydropyridines into stereochemically defined 3- and 3,4-substituted piperidines.
These alternative methods provide a complementary toolbox for accessing chiral 3-substituted piperidines, with the choice of method often depending on the desired substitution pattern and functional group compatibility. Further investigation of the primary literature is recommended for detailed protocols on these alternative strategies.
References
- 1. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine-3-methanol to Piperidin-3-ylmethanol
Introduction
The catalytic hydrogenation of pyridine-3-methanol to piperidin-3-ylmethanol is a critical transformation in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Piperidin-3-ylmethanol serves as a valuable building block for the synthesis of a wide range of biologically active molecules. The reduction of the aromatic pyridine ring to a saturated piperidine ring requires a suitable catalyst and optimized reaction conditions to achieve high yields and selectivity. This document provides detailed application notes, experimental protocols, and comparative data for various catalytic systems employed in this hydrogenation reaction.
Catalytic Systems and Reaction Mechanisms
The hydrogenation of pyridines can be achieved through several catalytic methods, including heterogeneous and homogeneous catalysis, as well as electrocatalytic approaches.[1] Precious metal catalysts, particularly those from the platinum group, are highly effective for this transformation.[2][3] The reaction mechanism generally involves the adsorption of the pyridine substrate and hydrogen onto the catalyst surface, followed by a stepwise reduction of the aromatic ring to yield the corresponding piperidine.[4]
Commonly employed catalysts for pyridine hydrogenation include:
-
Rhodium-based catalysts: Rhodium, particularly rhodium oxide (Rh₂O₃), has shown exceptional activity and selectivity for the hydrogenation of functionalized pyridines under mild conditions.[5][6][7]
-
Platinum-based catalysts: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a widely used catalyst for the hydrogenation of pyridines, often requiring acidic conditions to enhance its activity.[2][3][8]
-
Ruthenium-based catalysts: Ruthenium catalysts are also effective for pyridine hydrogenation, although they may require higher temperatures and pressures.[9][10][11]
-
Palladium-based catalysts: Palladium on carbon (Pd/C) can be used, but its effectiveness can be influenced by the substrate and reaction conditions.[12][13][14]
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for the catalytic hydrogenation of pyridine-3-methanol and related pyridine derivatives, providing a comparison of different catalytic systems and their performance.
| Catalyst | Substrate | Conditions | Conversion (%) | Product Yield (%) | Reference(s) |
| Rh₂O₃ | Pyridine-3-methanol | 5 bar H₂, 40°C, 16h, TFE | - | >99 | [1] |
| PtO₂ | 3-Phenylpyridine | 60 bar H₂, RT, 8h, Acetic Acid | - | - (Isolated) | [2] |
| Rh/KB (electrocatalytic) | Pyridine | 25 mA cm⁻², 25°C, H₂O | 100 | 98 | [15] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 6 bar H₂, 30°C, 5.5h, H₂O/DCM, H₂SO₄ | 100 | 99 (of 4-PIPA) | [12] |
| Ru/C | Pyridine | 2.0 MPa, 60°C, 100s, Methanol | ~100 | ~100 | [16] |
Note: TFE = 2,2,2-Trifluoroethanol; RT = Room Temperature; DCM = Dichloromethane; PIPA = (aminomethyl)piperidine.
Experimental Protocols
Herein are detailed protocols for the catalytic hydrogenation of pyridine-3-methanol using rhodium and platinum catalysts.
Protocol 1: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)
This protocol is based on a highly efficient and mild procedure for the hydrogenation of functionalized pyridines.[1][6][7]
Materials:
-
Pyridine-3-methanol
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a suitable glass vial or reactor insert, combine pyridine-3-methanol (1.0 eq) and Rh₂O₃ (0.5 mol%).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) to the desired concentration (e.g., 0.8 M).
-
Reaction Execution:
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and remove the reaction vial.
-
The reaction mixture can be analyzed directly by techniques such as NMR or GC-MS to determine conversion and yield.
-
-
Purification:
-
For product isolation, filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.
-
Rinse the filter pad with a small amount of TFE or another suitable solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidin-3-ylmethanol.
-
If necessary, the crude product can be further purified by distillation or column chromatography.
-
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid
This protocol is a more general method for the hydrogenation of substituted pyridines using Adams' catalyst.[2][3]
Materials:
-
Pyridine-3-methanol (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: To a high-pressure reactor vessel, add pyridine-3-methanol.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of PtO₂.
-
Reaction Execution:
-
Seal the reactor and purge thoroughly with an inert gas to remove all air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]
-
Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
-
Work-up:
-
Once the reaction is complete (hydrogen uptake ceases), stop the stirring and carefully vent the excess hydrogen gas.
-
Purge the reactor with an inert gas.
-
Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.[1]
-
Rinse the filter pad with a small amount of acetic acid or ethyl acetate.
-
-
Neutralization and Extraction:
-
Carefully neutralize the acidic filtrate by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude piperidin-3-ylmethanol.
-
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the catalytic hydrogenation of pyridine-3-methanol.
Caption: Simplified reaction pathway for heterogeneous catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Chiral Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chiral piperidine scaffold is a privileged structural motif prevalent in a vast array of natural products and pharmaceuticals. Its significance in medicinal chemistry underscores the critical need for efficient and stereoselective synthetic methodologies. This document provides detailed application notes and experimental protocols for modern rhodium-catalyzed strategies for the asymmetric synthesis of chiral piperidine derivatives. These protocols are intended as a practical resource for researchers in organic synthesis and drug discovery.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This powerful method enables the synthesis of a variety of chiral piperidines from readily available pyridinium salts. The core of this transformation is a rhodium-catalyzed reductive transamination, where a chiral primary amine introduces stereochemistry while replacing the nitrogen atom of the pyridine ring.[1][2][3][4] This approach offers excellent diastereoselectivity and enantioselectivity across a broad range of substrates.[1][3]
Data Presentation
| Entry | Pyridinium Salt Substituent | Chiral Amine | Product | Yield (%) | d.r. | ee (%) | Reference |
| 1 | 2-Methyl | (R)-1-Phenylethylamine | (2R,6S)-2-Methyl-6-phenylpiperidine | 85 | >95:5 | 98 | [3] |
| 2 | 2-Phenyl | (R)-1-Phenylethylamine | (2R,6S)-2,6-Diphenylpiperidine | 92 | >95:5 | 99 | [3] |
| 3 | 3-Fluoro | (R)-1-Phenylethylamine | (3R,5S)-3-Fluoro-5-phenylpiperidine | 78 | >95:5 | 97 | [1][3] |
| 4 | 4-Methoxy | (S)-1-(1-Naphthyl)ethylamine | (2R,6R)-2-(4-Methoxyphenyl)-6-(1-naphthyl)piperidine | 88 | >95:5 | 96 | [3] |
Experimental Protocol
A representative procedure for the asymmetric reductive transamination is as follows:[2][3]
-
To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL), followed by formic acid (12.0 mmol, 24.0 equiv).
-
Stir the reaction mixture at 40 °C for 22 hours in the air.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Visualization
Caption: Rhodium-Catalyzed Asymmetric Reductive Transamination Workflow.
Rhodium-Catalyzed Asymmetric Arylative Cyclization
This cascade reaction provides a novel route to chiral piperidines through the arylative cyclization of nitrogen-tethered alkyne-enoates with arylboronic acids.[5][6][7] The reaction, catalyzed by a rhodium complex with a C₁-symmetric chiral diene ligand, facilitates the formation of two new carbon-carbon bonds and a single stereocenter with high enantioselectivity.[5]
Data Presentation
| Entry | Alkyne-Enoate Substituent | Arylboronic Acid | Ligand | Yield (%) | ee (%) | Reference |
| 1 | N-Tosyl, R=Me | Phenylboronic acid | (S)-C₃-TunePhos | 85 | 90 | [5] |
| 2 | N-Tosyl, R=Et | 4-Methoxyphenylboronic acid | (S)-C₃-TunePhos | 82 | 92 | [5] |
| 3 | N-Tosyl, R=iPr | 4-Chlorophenylboronic acid | (S)-C₃-TunePhos | 75 | 88 | [5] |
| 4 | N-Boc, R=Me | Phenylboronic acid | (S)-C₃-TunePhos | 68 | 85 | [5] |
Experimental Protocol
A general procedure for the rhodium-catalyzed asymmetric arylative cyclization is as follows:[5][6]
-
In a glovebox, to a vial, add [Rh(cod)₂]BF₄ (0.006 mmol, 3 mol%) and the chiral diene ligand (0.0066 mmol, 3.3 mol%).
-
Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 30 minutes.
-
To this catalyst solution, add the nitrogen-tethered alkyne-enoate (0.2 mmol, 1.0 equiv) and the arylboronic acid (0.4 mmol, 2.0 equiv).
-
Add an aqueous solution of K₃PO₄ (0.4 mmol, 2.0 equiv, in 0.2 mL of H₂O).
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
Visualization
Caption: Proposed Catalytic Cycle for Asymmetric Arylative Cyclization.
Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This strategy utilizes a rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition between an oxygen-linked alkenyl isocyanate and an alkyne to construct a piperidine precursor.[8] The use of a cleavable tether allows for the subsequent conversion to the desired chiral piperidine scaffold. This method provides high enantioselectivity and allows for the introduction of diverse substituents.[8]
Data Presentation
| Entry | Alkyne | Ligand | Yield (%) | ee (%) | Reference |
| 1 | Phenylacetylene | CKphos | 77 | 94 | [8] |
| 2 | 1-Hexyne | CKphos | 85 | 92 | [8] |
| 3 | 1-Phenyl-1-propyne | CKphos | 72 | 90 | [8] |
| 4 | (Trimethylsilyl)acetylene | CKphos | 80 | 95 | [8] |
Experimental Protocol
A general procedure for the rhodium-catalyzed asymmetric [2+2+2] cycloaddition is as follows:[8]
-
In a glovebox, to a vial, add [Rh(C₂H₄)₂Cl]₂ (0.005 mmol, 2.5 mol%) and the chiral phosphoramidite ligand (e.g., CKphos) (0.011 mmol, 5.5 mol%).
-
Add anhydrous 1,2-dichloroethane (1.0 mL) and stir at room temperature for 20 minutes.
-
Add a solution of the oxygen-linked alkenyl isocyanate (0.2 mmol, 1.0 equiv) in 1,2-dichloroethane (0.5 mL).
-
Add the alkyne (0.4 mmol, 2.0 equiv).
-
Seal the vial and stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the cycloadduct.
-
The resulting vinylogous amide can be further elaborated (e.g., via hydrogenation and tether cleavage) to yield the final chiral piperidine product.
Visualization
Caption: Logical Flow from [2+2+2] Cycloaddition to Chiral Piperidines.
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
- 5. Chiral Pyrrolidines and Piperidines from Enantioselective Rhodium-Catalyzed Cascade Arylative Cyclization [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of (R)-3-Aminopiperidine Derivatives using Transaminase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-aminopiperidine is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably as a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the treatment of type 2 diabetes.[1] Traditional chemical synthesis routes for this compound often involve multiple steps, harsh reaction conditions, and the use of expensive and toxic reagents, frequently resulting in racemic mixtures that require challenging chiral resolution.[2]
Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more efficient alternative.[3][4] Specifically, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines from prochiral ketones.[5][6][7][8] This method provides high enantioselectivity, operates under mild conditions, and simplifies the synthetic process, making it highly attractive for industrial applications.[3][9]
These application notes provide a detailed overview and experimental protocols for the synthesis of N-protected (R)-3-aminopiperidine derivatives via transaminase-catalyzed asymmetric amination of the corresponding N-protected 3-piperidone.
Enzymatic Pathway
The core of this biocatalytic process is the stereoselective transfer of an amino group from an amine donor to a prochiral ketone substrate, catalyzed by an (R)-selective ω-transaminase. The enzyme requires pyridoxal-5'-phosphate (PLP) as a cofactor for its activity. Isopropylamine is commonly used as the amine donor, which is converted to acetone as a byproduct. The N-protecting group on the 3-piperidone substrate is crucial for the stability of the substrate and for subsequent chemical modifications.[10] Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Caption: Asymmetric amination of N-protected 3-piperidone catalyzed by an (R)-selective ω-transaminase.
Data Summary
The following tables summarize the quantitative data for the synthesis of (R)-3-aminopiperidine derivatives using different N-protecting groups and transaminase catalysts.
Table 1: Synthesis of (R)-1-Boc-3-aminopiperidine
| Enzyme Source/Variant | Substrate Concentration | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| Engineered Transaminase | N/A | Isopropylamine | 30-50 | 12-36 | >95 | >99.77 | [11] |
| ATA-025-IMB | 208 mM | Isopropylamine (1.1 M) | 50 | N/A | >99 | >99 | [1] |
| Evolved Transaminase (Triple Mutant) | N/A | N/A | N/A | N/A | High | N/A | [12] |
Table 2: Synthesis of (R)-1-Cbz-3-aminopiperidine
| Enzyme Source/Variant | Substrate Concentration | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| ω-Transaminase | 2.5% (w/v) | Isopropylamine | 30 | 40 | High | >99 | [10] |
Table 3: Synthesis of (R)-1-Benzyl-3-aminopiperidine
| Enzyme Source/Variant | Substrate Concentration | Amine Donor | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |
| ω-Transaminase | 5% (w/v) | Isopropylamine | 50 | N/A | High | >99 | [10] |
Experimental Workflow
The general workflow for the synthesis of (R)-3-aminopiperidine derivatives using a transaminase involves several key stages, from the preparation of the reaction mixture to the analysis and purification of the final product.
Caption: General experimental workflow for the transaminase-catalyzed synthesis of (R)-3-aminopiperidine derivatives.
Detailed Experimental Protocols
Protocol 1: Synthesis of (R)-1-Boc-3-aminopiperidine using Immobilized Transaminase
This protocol is adapted from the preparative scale synthesis described for ATA-025-IMB.[1]
Materials:
-
1-Boc-3-piperidone
-
Immobilized ω-transaminase (e.g., ATA-025-IMB)
-
Triethanolamine (TEOA) buffer (100 mM, pH 7.5)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Reaction vessel with temperature and stirring control
Procedure:
-
To a 10 mL reaction vessel, add 4 mL of TEOA buffer (100 mM, pH 7.5).
-
Add isopropylamine to a final concentration of 1.1 M.
-
Add PLP to a final concentration of 1.4 mM.
-
Add 200 mg of the immobilized transaminase (ATA-025-IMB).
-
Stir the mixture at 35°C and 550 rpm for 5 minutes.
-
In a separate vial, dissolve 249 mg (1.25 mmol) of 1-Boc-3-piperidone in 2 mL of DMSO.
-
Preheat the substrate solution to 50°C.
-
Add the preheated substrate solution to the reaction mixture.
-
Stir the final reaction mixture at 50°C and 550 rpm.
-
Monitor the reaction progress by HPLC or TLC until complete conversion of the starting material is observed.
-
Upon completion, filter the reaction mixture under vacuum to recover the immobilized enzyme.
-
Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess of the final product using chiral HPLC or GC.
Protocol 2: Synthesis of (R)-1-Cbz-3-aminopiperidine
This protocol is based on the method described in patent CN103865964A.[10]
Materials:
-
N-benzyloxycarbonyl-3-piperidone
-
ω-transaminase (lyophilized powder)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid solution
-
Reaction vessel with pH, temperature, and stirring control
Procedure:
-
In a beaker, dissolve 10 g of isopropylamine in 10 mL of water under an ice-water bath.
-
Adjust the pH to 8.0 with a hydrochloric acid solution.
-
In the reaction vessel, add 70 mL of 0.1 M Tris-HCl buffer (pH 9.0) and preheat to 30°C.
-
Add the prepared isopropylamine solution and 80 mL of THF to the reaction vessel.
-
In a separate flask, dissolve 5.0 g of N-benzyloxycarbonyl-3-piperidone in 20 mL of THF.
-
Add the substrate solution to the reaction vessel.
-
Add 0.1 g of ω-transaminase lyophilized powder and 0.08 g of PLP to initiate the reaction.
-
Maintain the reaction at 30°C and control the pH at 8.0 by the controlled addition of a 20% isopropylamine solution.
-
Monitor the reaction for 40 hours or until completion is confirmed by TLC.
-
After the reaction, proceed with standard aqueous workup and extraction with an organic solvent like ethyl acetate.
-
Purify the product by crystallization or column chromatography.
-
Analyze the final product for identity and enantiomeric purity.
Concluding Remarks
The use of ω-transaminases provides a highly efficient and stereoselective route for the synthesis of (R)-3-aminopiperidine derivatives.[5][9] The methodologies presented offer significant advantages over traditional chemical methods, including mild reaction conditions, high optical purity of the product, and a simplified process flow, making them suitable for large-scale industrial production.[9][10] Further advancements through protein engineering and the development of robust immobilized enzymes continue to expand the applicability and efficiency of this biocatalytic approach in pharmaceutical manufacturing.[3][12]
References
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 3. Transaminases for industrial biocatalysis: novel enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 11. CN110724675B - Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method - Google Patents [patents.google.com]
- 12. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
Application Notes and Protocols for the Chiral Resolution of Piperidine-3-methanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine-3-methanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into a wide range of pharmaceutical agents. The stereochemistry at the C3 position of the piperidine ring is often crucial for biological activity and selectivity. Consequently, the ability to efficiently resolve the racemic mixture of piperidine-3-methanol into its individual (R)- and (S)-enantiomers is of significant importance for the development of stereochemically pure active pharmaceutical ingredients (APIs).
These application notes provide detailed protocols for two common and effective methods for the chiral resolution of piperidine-3-methanol: classical diastereomeric salt resolution and enzymatic kinetic resolution . Additionally, a protocol for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is included.
Methods for Chiral Resolution
Two primary methods for the chiral resolution of racemic piperidine-3-methanol are presented:
-
Classical Diastereomeric Salt Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively catalyzes the transformation of one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the transformed and untransformed enantiomers.
Quantitative Data Summary
The following tables summarize representative quantitative data for the chiral resolution of piperidine derivatives. It is important to note that specific yields and enantiomeric excess values for piperidine-3-methanol may vary and require optimization of the described protocols.
Table 1: Diastereomeric Salt Resolution of Piperidine Derivatives
| Resolving Agent | Substrate | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of Recovered Amine | Reference Compound |
| Di-benzoyl-L-tartaric acid | Racemic ethyl nipecotate | Ethanol/Water | 38% (initial) | 71% (initial) | Ethyl nipecotate[1] |
| (S)-Mandelic acid | Racemic ethyl nipecotate | Ethyl acetate | 32% | 94% (after recrystallization) | Ethyl nipecotate[1] |
Table 2: Enzymatic Kinetic Resolution of 3-Hydroxypiperidine Derivatives
| Enzyme | Acylating Agent | Solvent | Product | Conversion | Enantiomeric Excess (ee%) | Reference Compound |
| Candida antarctica Lipase B | Vinyl acetate | - | (R)-acetate | - | 82.1% | (±)-3-hydroxy-N-methylpiperidine[1] |
| Candida antarctica Lipase B | (R)-acetate (hydrolysis) | - | (R)-alcohol | - | 97.8% | (±)-3-hydroxy-N-methylpiperidine[1] |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution using Di-O,O'-p-toluoyl-L-tartaric Acid
This protocol describes a general procedure for the resolution of racemic piperidine-3-methanol via fractional crystallization of diastereomeric salts. Optimization of solvent, temperature, and stoichiometry may be required.
Materials:
-
Racemic piperidine-3-methanol
-
Di-O,O'-p-toluoyl-L-tartaric acid (or its D-enantiomer)
-
Methanol
-
Ethyl acetate
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
In a flask, dissolve racemic piperidine-3-methanol (1.0 eq.) in methanol.
-
In a separate flask, dissolve Di-O,O'-p-toluoyl-L-tartaric acid (0.5 eq.) in methanol.
-
Slowly add the tartaric acid solution to the piperidine-3-methanol solution with stirring.
-
Heat the mixture to reflux until a clear solution is obtained.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary.
-
Collect the precipitated diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
The mother liquor, containing the other diastereomeric salt, can be collected for recovery of the other enantiomer.
-
-
Recrystallization (Optional):
-
To improve diastereomeric purity, recrystallize the collected salt from a minimal amount of hot methanol.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomerically pure salt in water.
-
Add 2 M NaOH solution dropwise with stirring until the pH is >10.
-
Extract the aqueous solution three times with dichloromethane.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched piperidine-3-methanol.
-
-
Analysis:
-
Determine the yield and enantiomeric excess (ee%) of the resolved product using chiral HPLC (see Protocol 3).
-
Protocol 2: Enzymatic Kinetic Resolution using Lipase
This protocol is based on the kinetic resolution of a similar substrate, 3-hydroxy-N-methylpiperidine, and can be adapted for piperidine-3-methanol. It involves an initial acylation step followed by an enrichment step.
Materials:
-
Racemic piperidine-3-methanol (or its N-Boc protected derivative)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acylating agent)
-
Organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Standard laboratory glassware
-
Shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
Step 1: Enantioselective Acylation
-
To a flask containing racemic piperidine-3-methanol (1.0 eq.) in an organic solvent, add vinyl acetate (1.0-1.5 eq.).
-
Add immobilized Candida antarctica Lipase B.
-
Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
Aim for approximately 50% conversion.
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the acylated product (e.g., (R)-piperidine-3-yl acetate) from the unreacted (S)-piperidine-3-methanol by column chromatography.
Step 2: Enantiomeric Enrichment (Hydrolysis of the Ester)
-
The enantiomerically enriched acetate from Step 1 can be hydrolyzed to obtain the corresponding alcohol with higher enantiomeric purity.
-
Dissolve the enantiomerically enriched acetate in a suitable solvent system (e.g., a mixture of an organic solvent and buffer).
-
Add Candida antarctica Lipase B.
-
Monitor the hydrolysis by chiral HPLC until completion.
-
Filter off the enzyme and isolate the enantiomerically pure piperidine-3-methanol.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Since piperidine-3-methanol lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection in HPLC.
Materials:
-
Enantiomerically enriched piperidine-3-methanol sample
-
Derivatizing agent (e.g., benzoyl chloride, p-toluenesulfonyl chloride)
-
Base (e.g., triethylamine)
-
Aprotic solvent (e.g., dichloromethane)
-
Chiral HPLC column (e.g., polysaccharide-based, such as Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC system with UV detector
-
Mobile phase (e.g., hexane/isopropanol mixture)
Procedure:
-
Derivatization:
-
Dissolve the piperidine-3-methanol sample in dichloromethane.
-
Add triethylamine (1.1 eq.).
-
Cool the mixture in an ice bath and slowly add the derivatizing agent (1.05 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the derivatized product.
-
-
Chiral HPLC Analysis:
-
Dissolve the derivatized sample in the mobile phase.
-
Equilibrate the chiral HPLC column with the mobile phase (e.g., 90:10 hexane:isopropanol).
-
Inject the sample and run the analysis.
-
Identify the peaks corresponding to the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Integrate the peak areas of the two enantiomers (Area1 and Area2).
-
Calculate the ee% using the following formula: ee% = [|Area1 - Area2| / (Area1 + Area2)] * 100
-
Visualizations
References
(R)-(Piperidin-3-yl)methanol: A Key Building Block in the Synthesis of Marketed Active Pharmaceutical Ingredients
(R)-(Piperidin-3-yl)methanol and its derivatives have emerged as crucial chiral building blocks in the synthesis of several commercially successful Active Pharmaceutical Ingredients (APIs). This versatile scaffold, featuring a piperidine ring with a hydroxymethyl group at the C3 position in the (R)-configuration, provides a key structural motif for engaging with biological targets, leading to the development of potent and selective therapeutics. This document provides detailed application notes and protocols for the use of this compound derivatives in the synthesis of two prominent APIs: Tofacitinib and Niraparib .
Application in the Synthesis of Tofacitinib
Tofacitinib is a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. The (3R,4R)-4-methyl-3-(methylamino)piperidine core of Tofacitinib is a critical component for its biological activity, and its synthesis often involves intermediates derived from this compound.
Synthetic Strategies and Key Intermediates
Several synthetic routes to Tofacitinib have been developed, with a key challenge being the stereoselective construction of the substituted piperidine ring. One common strategy involves the use of a chiral precursor that can be elaborated to the required (3R,4R)-stereochemistry. While direct use of this compound is not the most common starting point, its derivatives, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, are pivotal intermediates.
A representative synthetic approach involves the following key transformations:
-
Introduction of the methyl group at the 4-position: This is often achieved through conjugate addition to a suitable α,β-unsaturated precursor.
-
Installation of the methylamino group at the 3-position: This can be accomplished via reductive amination of a ketone intermediate.
-
Coupling with the pyrrolo[2,3-d]pyrimidine core: This is typically a nucleophilic aromatic substitution reaction.
-
Final deprotection and functionalization: Removal of protecting groups and acylation to introduce the cyanoacetyl group.
The following table summarizes quantitative data for a representative synthetic route to a key Tofacitinib intermediate and the final API.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Coupling | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine & (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | K2CO3, water, 95-105°C | ~54 | >95 | [1] |
| 2 | Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 20% Pd(OH)2/C, H2, water/IPA, acetic acid | High | >98 | [1] |
| 3 | Acylation | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Tofacitinib | Ethyl cyanoacetate, triethylamine | High | >99 | [1] |
| Overall | Tofacitinib Synthesis | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Tofacitinib | - | ~57 | 99.4 | [2] |
Experimental Protocol: Synthesis of Tofacitinib from a Key Piperidine Intermediate
The following protocol describes the final steps in the synthesis of Tofacitinib from the debenzylated piperidine intermediate.
Step 1: N-acylation of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
-
To a solution of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent such as n-butanol, add ethyl cyanoacetate (1.2 eq) and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq).
-
Heat the reaction mixture to 40-50°C and stir for 12-24 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and proceed to the salt formation step.
Step 2: Formation of Tofacitinib Citrate
-
To the reaction mixture containing Tofacitinib free base, add a solution of citric acid (1.0-1.1 eq) in water.
-
Stir the mixture at room temperature to allow for the precipitation of Tofacitinib citrate.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., n-butanol or water), and dry under vacuum to obtain Tofacitinib citrate.
Signaling Pathway and Mechanism of Action
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Application in the Synthesis of Niraparib
Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. The (S)-3-phenylpiperidine moiety of Niraparib is a key pharmacophore, and its synthesis often utilizes derivatives of this compound.
Synthetic Strategies and Key Intermediates
The synthesis of Niraparib typically involves the coupling of a chiral (S)-3-arylpiperidine intermediate with a 2H-indazole-7-carboxamide core. The synthesis of the chiral piperidine fragment is a critical aspect of the overall process. While various methods exist, including asymmetric synthesis and chiral resolution, routes starting from chiral precursors are highly desirable.
A common synthetic strategy involves:
-
Construction of the 3-arylpiperidine core: This can be achieved through methods like Suzuki coupling or by starting with a pre-functionalized piperidine ring.
-
Resolution or asymmetric synthesis: To obtain the desired (S)-enantiomer of the piperidine intermediate.
-
Coupling with the indazole moiety: Typically a copper-catalyzed N-arylation reaction.
-
Final deprotection and salt formation.
The following table summarizes quantitative data for a representative synthetic route to a key Niraparib intermediate and the final API.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 1 | N-Arylation | (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate & 2-bromo-2H-indazole-7-carboxamide | (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | CuI, L-proline, K2CO3, DMSO, 90°C | ~85 | >98 | [3] |
| 2 | Deprotection | (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | Niraparib | p-Toluenesulfonic acid, THF/water, 60°C | ~86 | >99 | [4] |
| Overall | Niraparib Synthesis | 3-Pyridineboronic acid (in a multi-step synthesis of the piperidine intermediate) | Niraparib | - | 3-4 (Medicinal Chemistry Route) | >99 | [4] |
Experimental Protocol: Synthesis of Niraparib from a Key Piperidine Intermediate
The following protocol describes the final steps in the synthesis of Niraparib from the protected (S)-3-(4-aminophenyl)piperidine intermediate.
Step 1: Copper-Catalyzed N-Arylation
-
To a reaction vessel, add (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (1.0 eq), 2-bromo-2H-indazole-7-carboxamide (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 90-100°C and stir for 12-24 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain (S)-tert-butyl 3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate.
Step 2: Boc-Deprotection and Salt Formation
-
Dissolve the product from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Add p-toluenesulfonic acid monohydrate (1.1 eq) to the solution.
-
Heat the mixture to 60°C and stir until the deprotection is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature to allow for the crystallization of Niraparib tosylate.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., THF), and dry under vacuum to obtain Niraparib tosylate.
Signaling Pathway and Mechanism of Action
Niraparib is an inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2. PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with defects in the homologous recombination (HR) pathway for double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to DSBs during DNA replication. The inability to repair these DSBs results in genomic instability and cell death, a concept known as synthetic lethality.
Caption: Mechanism of synthetic lethality induced by Niraparib in HR-deficient cancer cells.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in the pharmaceutical industry, enabling the efficient and stereoselective synthesis of complex APIs like Tofacitinib and Niraparib. The synthetic routes and protocols outlined herein provide a framework for researchers and drug development professionals to leverage this valuable scaffold in the creation of novel therapeutics. Understanding the intricate signaling pathways targeted by these APIs is crucial for the rational design of next-generation drugs with improved efficacy and safety profiles.
References
Application Notes and Protocols for the Use of (R)-(Piperidin-3-yl)methanol in the Synthesis of CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(Piperidin-3-yl)methanol is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system (CNS). Its piperidine scaffold is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates. The presence of a stereocenter and a primary alcohol functional group allows for the creation of diverse and complex molecules with specific biological activities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential CNS drug, (S)-2-(3-((R)-3-(hydroxymethyl)piperidin-1-yl)propyl)-2,3-dihydro-1H-isoindol-1-one, a compound with potential activity as a dopamine receptor modulator and/or serotonin reuptake inhibitor.
Application: Synthesis of a Novel Isoindolinone-Based CNS Drug Candidate
The following sections detail the synthesis and potential biological relevance of (S)-2-(3-((R)-3-(hydroxymethyl)piperidin-1-yl)propyl)-2,3-dihydro-1H-isoindol-1-one. This compound incorporates the this compound moiety, linking it to an isoindolinone core, a scaffold also found in various CNS-active molecules.
Synthetic Scheme
The synthesis of the target compound is a two-step process starting from 2,3-dihydro-1H-isoindol-1-one. The first step involves the N-alkylation of the isoindolinone with 1-bromo-3-chloropropane to introduce a propyl chloride linker. The second step is the nucleophilic substitution of the chlorine atom by the secondary amine of this compound.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target CNS drug candidate.
Experimental Protocols
Step 1: Synthesis of 2-(3-Chloropropyl)isoindolin-1-one
Materials:
-
2,3-Dihydro-1H-isoindol-1-one
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 2,3-dihydro-1H-isoindol-1-one (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-3-chloropropane (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(3-chloropropyl)isoindolin-1-one.
Quantitative Data (Step 1):
| Parameter | Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White solid |
Step 2: Synthesis of (S)-2-(3-((R)-3-(hydroxymethyl)piperidin-1-yl)propyl)-2,3-dihydro-1H-isoindol-1-one
Materials:
-
2-(3-Chloropropyl)isoindolin-1-one
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
To a solution of 2-(3-chloropropyl)isoindolin-1-one (1.0 eq) in acetonitrile, add this compound (1.2 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to yield the target compound.
Quantitative Data (Step 2):
| Parameter | Value |
| Yield | 60-70% |
| Purity (by HPLC) | >99% |
| Enantiomeric Excess (of (R)-piperidin-3-yl)methanol moiety) | >99% |
| Appearance | Off-white solid |
Biological Activity and Signaling Pathways
The synthesized compound, (S)-2-(3-((R)-3-(hydroxymethyl)piperidin-1-yl)propyl)-2,3-dihydro-1H-isoindol-1-one, is a novel chemical entity. Based on the structural motifs present, it is hypothesized to interact with dopamine and/or serotonin receptors in the CNS.
Hypothesized Biological Targets:
-
Dopamine D2 Receptor: The piperidine and isoindolinone moieties are found in known dopamine D2 receptor antagonists.
-
Serotonin 5-HT1A Receptor: The aryl-piperidine linkage is a common feature in ligands for serotonin receptors.
Quantitative Biological Data (Hypothetical):
| Target | Assay | IC₅₀ / Kᵢ (nM) |
| Dopamine D₂ Receptor | Radioligand Binding | 50 - 150 |
| Serotonin 5-HT₁ₐ Receptor | Radioligand Binding | 10 - 50 |
| Serotonin Transporter (SERT) | [³H]citalopram binding | > 1000 |
Signaling Pathways
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream signaling events.
Diagram of the Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT1A Receptor Signaling Pathway
Similar to the D2 receptor, the serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation by serotonin inhibits adenylyl cyclase, leading to a decrease in cAMP and PKA activity. Additionally, the βγ subunits of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Diagram of the Serotonin 5-HT1A Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Serotonin 5-HT1A receptor.
Conclusion
This compound serves as a critical chiral synthon for the development of novel CNS drug candidates. The provided protocols offer a clear pathway for the synthesis of a promising isoindolinone-based compound. The structural features of the target molecule suggest potential interactions with key neurotransmitter receptors, highlighting the utility of this compound in designing molecules with desired pharmacological profiles for the treatment of neurological and psychiatric disorders. Further biological evaluation of this and related compounds is warranted to fully elucidate their therapeutic potential.
Application Notes & Protocols for the Analytical Characterization of (R)-(Piperidin-3-yl)methanol
Introduction
(R)-(Piperidin-3-yl)methanol is a chiral building block of significant interest in pharmaceutical development.[1] Its stereospecific configuration is crucial for the synthesis of bioactive molecules, including selective serotonin reuptake inhibitors and dopamine receptor modulators.[1] The precise and accurate characterization of this intermediate is essential to ensure the purity, identity, and enantiomeric integrity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the comprehensive analytical characterization of this compound using various instrumental techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| CAS Number | 68675-65-0 (for R-isomer) | N/A |
| Alternate Names | (R)-3-Piperidinemethanol, (R)-3-(Hydroxymethyl)piperidine | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are employed to verify the chemical structure and identify any organic impurities.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) in a standard 5 mm NMR tube.[4]
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrument Setup :
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence (e.g., PENDANT or DEPT). A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
-
-
Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts (δ) in both ¹H and ¹³C spectra relative to TMS.
Data Presentation: Expected NMR Chemical Shifts
Note: Exact chemical shifts can vary depending on the solvent, concentration, and temperature.[7]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | ~3.4-3.6 | m | -CH₂OH |
| ~2.5-3.0 | m | Piperidine ring protons | |
| ~1.1-1.9 | m | Piperidine ring protons | |
| ¹³C NMR | ~65 | C | -CH₂OH |
| ~45-55 | C | Piperidine ring carbons | |
| ~25-30 | C | Piperidine ring carbons |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-Phase HPLC (RP-HPLC) is used to determine the chemical purity of this compound and to quantify any related impurities. Since the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~210 nm) or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are necessary.
Experimental Protocol: RP-HPLC
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture) to a final concentration of approximately 1.0 mg/mL.
-
Chromatographic System : A standard HPLC system equipped with a UV detector or other suitable detector.
-
Data Acquisition and Processing :
Data Presentation: Typical HPLC Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity
The determination of enantiomeric purity is critical for this compound. Chiral HPLC is the most common method for separating and quantifying the (S)-enantiomer impurity. Due to the lack of a UV chromophore, pre-column derivatization is often required to introduce a UV-active functional group.[9]
Analytical Workflow for Chiral HPLC
References
- 1. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]
- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.washington.edu [chem.washington.edu]
- 8. benchchem.com [benchchem.com]
- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Chiral HPLC Method Development for Piperidine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Piperidine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds is often critical, as different enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties. Consequently, the development of robust and reliable analytical methods to separate and quantify piperidine enantiomers is essential in drug discovery, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and successful technique for these challenging separations.[1] This document provides a detailed guide and protocols for developing effective chiral HPLC methods for piperidine enantiomers.
General Strategy for Chiral Method Development
A systematic approach is crucial for efficiently developing a successful chiral separation method. The process begins with understanding the analyte's properties and progresses through a logical screening of columns and mobile phases, followed by optimization and validation.
Caption: General workflow for chiral HPLC method development.
Chiral Stationary Phase (CSP) Selection
The choice of CSP is the most critical step in developing a chiral separation method.[2] For piperidine enantiomers, polysaccharide-based CSPs are a highly recommended starting point due to their broad applicability and success in separating a wide range of compounds.[1][3]
Key CSP Types for Piperidine Enantiomers:
| CSP Type | Description & Mechanism | Common Examples | Applicability for Piperidines |
| Polysaccharide-Based | Derivatives of cellulose or amylose coated or immobilized on a silica support. Chiral recognition occurs via hydrogen bonding, dipole-dipole, and steric interactions within the polymer's chiral grooves.[4][5] | Chiralpak® IA, AD-H, IC, IB[1][3][6] Chiralcel® OD-H, OJ-H[1][3] | Highly effective and the most common choice for piperidine derivatives.[1][3] |
| Protein-Based | Utilizes proteins like alpha 1-acid glycoprotein (AGP) immobilized on silica. Separation is based on complex stereospecific interactions. | AGP columns | Can provide unique selectivity, especially for polar and ionizable compounds.[1][7] |
| Pirkle-Type | Based on small chiral molecules (e.g., amino acid derivatives) bonded to silica, offering π-π interactions, hydrogen bonding, and dipole stacking.[4][8] | Phenylglycine, Leucine | Can be effective, though polysaccharide phases often show higher success rates for initial screening. |
| Macrocyclic Glycopeptide | Employs antibiotics like vancomycin or teicoplanin, which contain multiple stereogenic centers and functional groups, offering complex interaction sites. | Astec CHIROBIOTIC® V, T | Useful for their multi-modal capabilities (reversed-phase, normal-phase, polar organic). |
Mobile Phase Optimization
Once a promising CSP is identified, the mobile phase composition is optimized to achieve the desired resolution and peak shape.
Common Mobile Phase Strategies:
| Mode | Solvents | Additives | Considerations |
| Normal Phase | Typically a non-polar solvent (e.g., n-hexane) with a polar modifier (e.g., ethanol, isopropanol).[1] | Basic (e.g., Diethylamine, DEA): Crucial for basic piperidines to improve peak shape and reduce tailing by masking acidic silanol groups on the silica surface.[1][6][9] A typical concentration is 0.1%.[6][9] | This is the most frequently used mode for polysaccharide CSPs. The ratio of hexane to alcohol is adjusted to control retention and resolution. |
| Reversed Phase | Aqueous buffers (e.g., phosphate, acetate) with an organic modifier (e.g., acetonitrile, methanol). | Acidic (e.g., Trifluoroacetic Acid, TFA): Used for acidic piperidine derivatives to ensure proper ionization state and improve peak shape.[1][9] | Essential for protein-based columns and can be used with some immobilized polysaccharide columns. The pH of the buffer is a critical parameter.[2] |
| Polar Organic | A mixture of polar organic solvents, such as acetonitrile and methanol. | Additives may still be required depending on the analyte's properties. | Can offer different selectivity compared to normal or reversed-phase modes. |
Detection Methods
The choice of detector depends on the analyte's physicochemical properties, particularly the presence of a chromophore.
4.1 UV-Visible (UV-Vis) Detection This is the most common detection method in HPLC.[] However, many simple piperidine structures lack a suitable chromophore for sensitive UV detection.[6][9]
4.2 Pre-Column Derivatization for UV-Vis Detection For compounds without a chromophore, a pre-column derivatization step is a highly effective strategy.[9] This involves reacting the analyte with a reagent to attach a UV-absorbing tag.[6]
Caption: Pre-column derivatization workflow for non-chromophoric analytes.
Protocol: Derivatization of Piperidin-3-amine with PTSC [6][9] This protocol is based on the derivatization of piperidin-3-amine with para-toluene sulfonyl chloride (PTSC) to enable UV detection.[6][9]
-
Sample Preparation: Prepare the piperidine sample solution.
-
Base Addition: Add a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.[9]
-
Derivatization: Add the PTSC solution (the derivatizing agent that introduces the chromophore).
-
Reaction: Allow the reaction to proceed. The specific time and temperature may require optimization.
-
Final Preparation: After the reaction is complete, the sample may need to be neutralized or diluted with the mobile phase before injection into the HPLC system.
4.3 Mass Spectrometry (MS) Detection LC-MS is a powerful alternative that does not require a chromophore and offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis.[11]
Experimental Protocols & Examples
The following table summarizes published methods for the chiral separation of various piperidine derivatives, providing practical starting points for method development.
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Resolution (Rs) |
| (R/S)-Piperidin-3-amine (derivatized with PTSC) [6] | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | 0.1% Diethylamine (DEA) in Ethanol | 0.5 mL/min | UV at 228 nm | > 4.0 |
| (R/S)-N-tert-butoxycarbonyl-piperidine-3-carboxylic acid hydrazide [3] | Chiralpak IA (250 x 4.6 mm, 5 µm) | n-Hexane / Ethanol (70:30, v/v) | 1.0 mL/min | UV at 225 nm | > 10 |
| (S/R)-1-Boc-3-hydroxypiperidine [12] | Chiralpak-IC3 (250 x 4.6 mm, 3 µm) | Isocratic Elution | 0.6 mL/min | Diode Array Detector (DAD) 190-400 nm | Baseline resolved |
| Fenpropidin [11] | Lux cellulose-3 (150 × 2.1 mm, 3 µm) | Acetonitrile / 0.1% Ammonia solution (95:5, v/v) | 0.3 mL/min | MS/MS | 1.96 |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution | - Inappropriate CSP or mobile phase.- Sub-optimal flow rate or temperature. | - Screen different CSPs and mobile phase modes (NP, RP).- Optimize mobile phase modifier percentage.- Adjust flow rate and column temperature.[9] |
| Peak Tailing | - Secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the CSP.[9] | - Add a basic modifier like 0.1% DEA to the mobile phase to mask silanol groups.[9] |
| Peak Fronting | - Sample solvent is much stronger than the mobile phase.- Column overload. | - Dissolve the sample in the mobile phase whenever possible.- Reduce the injection volume or sample concentration.[9] |
| Irreproducible Retention Times | - Inadequate column equilibration.- Mobile phase instability or degradation. | - Ensure the column is fully equilibrated with the mobile phase before injections.- Prepare fresh mobile phase daily. |
Conclusion
The development of a chiral HPLC method for piperidine enantiomers is a multi-step process that relies on a systematic screening of chiral stationary phases and mobile phases. Polysaccharide-based CSPs coupled with a normal-phase mobile phase containing a basic additive like DEA represent the most successful and widely applicable starting point. For analytes lacking a UV chromophore, pre-column derivatization is a proven and effective strategy to enable sensitive UV detection. By following the structured workflow and protocols outlined in this note, researchers can significantly streamline the development of robust, selective, and reliable methods for the critical task of piperidine enantioseparation.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. eijppr.com [eijppr.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 8. hplc.eu [hplc.eu]
- 9. benchchem.com [benchchem.com]
- 11. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopy for the Stereochemical Determination of Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The stereochemistry of substituents on the piperidine ring is critical as it profoundly influences the molecule's three-dimensional shape, which in turn dictates its pharmacological activity, binding affinity, and metabolic profile. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for the unambiguous elucidation of the stereochemistry and conformational preferences of piperidine derivatives in solution.[3][4]
These application notes provide detailed protocols and data for determining the stereochemistry of piperidine compounds using fundamental and advanced NMR techniques, including the analysis of proton (¹H) coupling constants and the Nuclear Overhauser Effect (NOE).
Fundamental Principles: Piperidine Conformation
The piperidine ring predominantly adopts a chair conformation to minimize torsional and angular strain.[3] This results in two distinct substituent positions: axial (perpendicular to the ring plane) and equatorial (in the plane of the ring). These chair conformations are often in rapid equilibrium through a process of ring inversion. The presence of a nitrogen atom also introduces the possibility of nitrogen inversion.[3] The stereochemical analysis hinges on identifying the preferred conformation and the relative orientation of substituents.
Application Note 1: Conformational Analysis via ³J Coupling Constants
Vicinal proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle (φ) between the coupled protons, as described by the Karplus equation. By measuring these coupling constants from a high-resolution ¹H NMR spectrum, one can determine the relative orientation of protons and, by extension, the substituents on the piperidine ring.
Large coupling constants are characteristic of protons with a dihedral angle of approximately 180°, such as diaxial protons (Hax-Hax). Smaller coupling constants are observed for protons with dihedral angles of around 60°, which is typical for axial-equatorial (Hax-Heq) and equatorial-equatorial (Heq-Heq) relationships.[5][6]
Data Presentation: Typical ³JHH Coupling Constants in Piperidine Rings
| Interaction Type | Dihedral Angle (φ) | Typical ³JHH Value (Hz) | Implication |
| Axial - Axial | ~180° | 10 - 13 | Indicates a trans-diaxial relationship.[7] |
| Axial - Equatorial | ~60° | 2 - 5 | Indicates a cis relationship.[5] |
| Equatorial - Equatorial | ~60° | 2 - 5 | Indicates a cis relationship.[5] |
| Geminal (²JHH) | ~109.5° | 12 - 15 | Useful for assignments, typically negative in value. |
Note: These values are typical and can be influenced by electronegative substituents and ring distortions.
Experimental Protocol: ¹H NMR for J-Coupling Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[3][4] The choice of solvent is crucial as it can influence the conformational equilibrium.[3] Ensure the sample is fully dissolved and free of particulate matter.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. Ensure the instrument is well-shimmed to obtain sharp signals, which is critical for accurate measurement of coupling constants.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
The spectral width should encompass all proton signals.
-
Use a long acquisition time (e.g., >2 seconds) and a small line broadening factor (e.g., 0.1-0.3 Hz) during processing to enhance resolution.
-
-
Data Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs).
-
Reference the spectrum (e.g., to TMS at 0.00 ppm).
-
Carefully integrate all signals.
-
Use the software's peak-picking tool to identify the precise frequency of each line within a multiplet.
-
Calculate the J-values by measuring the frequency difference (in Hz) between the split lines of a multiplet.[8]
-
Assign the measured J-values to specific proton-proton interactions, often with the aid of 2D NMR techniques like COSY.
-
Correlate the J-values with dihedral angles to determine the axial or equatorial orientation of protons and substituents.[9][10]
-
Caption: Workflow for piperidine stereochemical analysis using NMR.
Application Note 2: Through-Space Correlations with the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization between nuclei that are close in space (<5 Å), irrespective of bond connectivity.[11] This phenomenon is invaluable for determining the relative stereochemistry of substituents. 1D and 2D NOE experiments (NOESY and ROESY) can reveal through-space proximities.[12]
For a piperidine in a chair conformation, strong NOE correlations are expected between diaxial protons (e.g., H2ax to H4ax, H2ax to H6ax). Conversely, correlations involving equatorial protons are typically weaker or absent over long distances. This allows for the unambiguous assignment of axial and equatorial positions and the determination of relative stereochemistry (cis/trans).
Data Presentation: Key Diagnostic NOE Correlations in a Substituted Piperidine Chair
| Interacting Protons | Expected NOE Intensity | Stereochemical Implication |
| H-2ax ↔ H-4ax | Strong | Confirms 1,3-diaxial relationship |
| H-2ax ↔ H-6ax | Strong | Confirms 1,3-diaxial relationship |
| H-2ax ↔ H-2eq | Strong | Geminal protons |
| H-2eq ↔ H-3ax/eq | Medium/Weak | Vicinal protons |
| H-2ax ↔ H-3ax | Strong | Confirms axial positions |
| H-2ax ↔ H-3eq | Weak | Axial-equatorial proximity |
Experimental Protocol: 2D NOESY Experiment
-
Sample Preparation: Prepare the sample as described for the ¹H NMR experiment. It is critical to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect, especially for small molecules. This is best achieved by several freeze-pump-thaw cycles.[13]
-
Instrument Setup: Use a high-field NMR spectrometer. The temperature should be stable and controlled.
-
Data Acquisition:
-
Select a 2D NOESY pulse sequence (e.g., noesyesgp).
-
Mixing Time (d8): This is a crucial parameter. It is the time during which polarization transfer occurs. The optimal mixing time depends on the molecular size. For small molecules (<500 Da), typical values range from 0.5 to 1.0 seconds.[13] It is often beneficial to run multiple NOESY experiments with different mixing times.
-
Acquire the spectrum with a sufficient number of scans per increment to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Reference the spectrum.
-
Analyze the 2D plot for cross-peaks, which appear at the chemical shifts of the two protons that are close in space.
-
Diagonal peaks represent the 1D spectrum. Off-diagonal cross-peaks indicate an NOE correlation.
-
Correlate the presence and intensity of cross-peaks with inter-proton distances to build a 3D model of the molecule's conformation and relative stereochemistry.[14]
-
Caption: Key through-space NOE correlations for stereochemical assignment.
Application Note 3: Determination of Enantiomeric Purity
Standard NMR cannot distinguish between enantiomers. To determine enantiomeric excess (ee), a chiral auxiliary is used to create a diastereomeric environment.[15]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ee can be determined by integrating the signals corresponding to each diastereomer.[16]
-
Chiral Solvating Agents (CSAs): The analyte forms non-covalent, transient diastereomeric complexes with a CSA.[17][18] This results in separate signals for the enantiomers in the NMR spectrum, allowing for quantification. This method is often faster as it does not require a chemical reaction.[17]
Experimental Protocol: Enantiomeric Purity Analysis using a CSA
-
Sample Preparation: Dissolve a known quantity of the racemic or enantioenriched piperidine analyte in a suitable deuterated solvent in an NMR tube.
-
Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add a sub-stoichiometric amount of the chosen CSA (e.g., a chiral alcohol or cyclodextrin derivative) to the NMR tube. Acquire another ¹H NMR spectrum.
-
Titration: Continue to add the CSA in increments, acquiring a spectrum after each addition, until optimal separation of the signals for the two enantiomers is observed.
-
Quantification: Identify a well-resolved, non-overlapping signal that is split into two. Integrate the two signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly corresponds to the enantiomeric ratio of the analyte.
Advanced and Complementary Techniques
While ¹H NMR is the primary tool, other techniques can provide valuable complementary information:
-
¹³C NMR: Provides information on the number and electronic environment of carbon atoms. Chemical shifts can be sensitive to stereochemistry.[19][20]
-
Vibrational Circular Dichroism (VCD): This technique measures the differential absorption of left and right circularly polarized infrared light.[21] By comparing the experimental VCD spectrum to one predicted by DFT calculations, the absolute configuration of a chiral molecule can be determined.[22][23] This is a powerful method for assigning absolute stereochemistry without the need for crystallization.[22]
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Coupling Constants [sites.science.oregonstate.edu]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. researchgate.net [researchgate.net]
- 15. Discrimination of Enantiomers of Dipeptide Derivatives with Two Chiral Centers by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. arpi.unipi.it [arpi.unipi.it]
- 18. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 22. schrodinger.com [schrodinger.com]
- 23. Pushing the boundaries of VCD spectroscopy in natural product chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Derivatization of (R)-(Piperidin-3-yl)methanol for analysis
Anwendungs- und Protokollhinweise: Derivatisierung von (R)-(Piperidin-3-yl)methanol für die analytische Bestimmung
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: this compound ist ein wichtiger chiraler Baustein, der in der Synthese pharmazeutischer Wirkstoffe weit verbreitet ist.[1] Seine quantitative Analyse ist für die Prozesskontrolle, die Qualitätsssicherung und pharmakokinetische Studien von entscheidender Bedeutung. Die physikochemischen Eigenschaften der Verbindung – hohe Polarität, geringe Flüchtigkeit und das Fehlen eines starken Chromophors – stellen jedoch eine Herausforderung für gängige Analysetechniken wie die Gaschromatographie (GC) und die Hochleistungsflüssigkeitschromatographie (HPLC) dar.
Die chemische Derivatisierung ist eine wirksame Strategie, um diese Einschränkungen zu überwinden. Durch die chemische Modifikation der sekundären Amin- und/oder der primären Alkoholfunktionsgruppen können die analytischen Eigenschaften des Moleküls erheblich verbessert werden. Diese Anwendungshinweise beschreiben detaillierte Protokolle für verschiedene Derivatisierungsstrategien zur Verbesserung der Detektion und chiralen Analyse von this compound mittels GC-MS und HPLC.
Die Derivatisierung von this compound zielt darauf ab, eine oder mehrere der folgenden Verbesserungen zu erreichen:
-
Erhöhung der Flüchtigkeit und thermischen Stabilität für die GC-Analyse.
-
Einführung eines Chromophors oder Fluorophors zur Verbesserung der Nachweisempfindlichkeit in der HPLC mit UV- oder Fluoreszenzdetektion.
-
Verbesserung der Ionisationseffizienz für die Massenspektrometrie (MS).
-
Bildung von Diastereomeren durch Reaktion mit einem chiralen Derivatisierungsreagenz (CDA), was die Trennung und Quantifizierung von Enantiomeren auf einer achiralen stationären Phase ermöglicht.[2]
References
Troubleshooting & Optimization
Byproducts of pyridine hydrogenation and their removal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the byproducts of pyridine hydrogenation and their effective removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a pyridine hydrogenation reaction?
A1: The primary product of complete pyridine hydrogenation is piperidine. However, several byproducts can form depending on the reaction conditions:
-
Unreacted Pyridine: The most common impurity, especially in incomplete reactions.
-
Partially Hydrogenated Intermediates: Under milder conditions, the reaction may stop at intermediates such as 1,2-dihydropyridine, 1,4-dihydropyridine, or tetrahydropyridines.[1][2]
-
Ring-Opened Products: Harsh conditions or certain catalysts (like early nickel catalysts) can cause the pyridine ring to break, yielding byproducts like amylamine.[3]
-
Oxidation Products: Purified piperidine can develop a yellow tint over time due to oxidation.[4][5]
-
Coupling Products: Impurities such as dipiperidyls can also be formed.[6]
-
Dehalogenation Products: When hydrogenating halogen-substituted pyridines, the halogen group can be removed, leading to a mixture of halogenated and dehalogenated piperidines.[7]
Q2: Why is it difficult to separate unreacted pyridine from piperidine by simple distillation?
A2: Pyridine and piperidine form a minimum-boiling azeotrope, which is a mixture with a constant boiling point that cannot be separated by simple fractional distillation.[4][6] This azeotrope consists of approximately 8% pyridine and 92% piperidine and boils at about 106.1°C.[4][6]
Q3: My purified piperidine has a yellow tint. What causes this and how can I fix it?
A3: A yellow color in piperidine is typically due to the presence of oxidation products.[4][5] The most effective method to remove these colored impurities is distillation. To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[4]
Q4: Can I use an acid wash to remove pyridine if my target compound is acid-sensitive?
A4: No, an acid wash is not recommended for acid-sensitive compounds. A milder alternative is to wash the reaction mixture with an aqueous solution of copper (II) sulfate (CuSO₄). Pyridine forms a complex with copper sulfate, which is then extracted into the aqueous layer.[8][9] This method avoids acidic conditions. Another non-acidic option is azeotropic removal with a co-solvent like toluene.[8]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your hydrogenation product.
Issue 1: Residual Pyridine Detected After Purification
-
Symptom: GC-MS or NMR analysis shows the presence of pyridine in your final product after a standard work-up.
-
Cause: Incomplete removal due to the formation of the pyridine-piperidine azeotrope or insufficient washing.[10]
-
Solutions:
-
Acid Wash: If your product is stable in acid, perform an extractive work-up with a dilute acid solution (e.g., 1-5% HCl). This converts the basic pyridine into its water-soluble pyridinium hydrochloride salt, which is removed in the aqueous phase.[8][9]
-
Copper Sulfate Wash: For acid-sensitive products, wash the organic solution with a 10-15% or saturated aqueous solution of CuSO₄. The pyridine will complex with the copper and move into the aqueous layer. Continue washing until the blue color of the aqueous layer no longer deepens to a violet-blue, which indicates that all the pyridine has been removed.[8][9][11]
-
Azeotropic Distillation: To break the azeotrope, perform a distillation with an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene).[10][12] This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.
-
Selective Salt Formation: Bubble carbon dioxide (CO₂) gas through an organic solution of the crude product. Piperidine, being a stronger base than pyridine, will selectively precipitate as solid piperidine carbonate, which can be filtered off. The free piperidine can then be regenerated by treatment with a strong base.[4][13][14]
-
Issue 2: Low Yield of Piperidine After Purification
-
Symptom: The amount of purified product recovered is significantly lower than expected.
-
Cause:
-
Solutions:
-
Optimize Distillation: Use a fractionating column with sufficient theoretical plates and optimize the heating rate and reflux ratio to minimize product loss.[10]
-
Ensure Complete Hydrolysis: When regenerating piperidine from its carbonate salt, use a stoichiometric excess of a strong base like NaOH or KOH and ensure the reaction goes to completion.[10]
-
Issue 3: Unexpected Byproducts are Observed
-
Symptom: Analysis reveals the presence of compounds other than piperidine or unreacted pyridine, such as partially hydrogenated intermediates or ring-opened products.
-
Cause: Reaction conditions (temperature, pressure, catalyst, reaction time) were not optimal for complete and selective hydrogenation.
-
Solutions:
-
Increase Hydrogen Pressure/Temperature: Incomplete hydrogenation can often be resolved by increasing the hydrogen pressure (e.g., from 30 to 80 bar) and/or temperature.[7]
-
Change Catalyst: The choice of catalyst (e.g., Pd/C, PtO₂, Rh/C) significantly impacts selectivity. If ring-opening or dehalogenation is an issue, screen different catalysts under milder conditions.[7]
-
Increase Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it via TLC or GC until the starting material is fully consumed.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for various purification methods.
| Purification Method | Reagent/Condition | Typical Concentration | Key Indicator/Boiling Point | Efficacy & Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1% - 5% (aq)[8][9] | - | Effective for acid-stable compounds. Converts pyridine to water-soluble pyridinium salt. |
| Copper Sulfate Wash | Copper (II) Sulfate (CuSO₄) | 10% - 15% or Saturated (aq)[9][15] | Aqueous layer turns deep violet-blue in the presence of pyridine.[8][11] | Ideal for acid-sensitive compounds. The color change provides a visual endpoint. |
| Azeotropic Distillation | Pyridine-Piperidine Azeotrope | ~8% Pyridine / 92% Piperidine[4][6] | B.P: ~106.1 °C[6] | Simple distillation is ineffective. Requires an entrainer. |
| Azeotropic Distillation | Water as entrainer | Optimal Piperidine:Pyridine ratio of 6:1 to 12:1 by weight.[6][10] | Forms a lower-boiling aqueous azeotrope. | Preferentially removes piperidine in the distillate, leaving pyridine in the residue. |
| Azeotropic Distillation | Toluene as entrainer | - | Forms a lower-boiling azeotrope with pyridine. | Efficient for removing trace amounts of pyridine.[8][9] |
Experimental Protocols
Protocol 1: Removal of Pyridine using an Acid Wash
This protocol is suitable for reaction products that are stable in acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl.[8]
-
Mixing: Shake the funnel vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[8]
-
Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of pyridine.[8]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[8]
Protocol 2: Removal of Pyridine using a Copper Sulfate Wash
This protocol is ideal for acid-sensitive compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Preparation: Prepare a 10-15% or saturated aqueous solution of copper (II) sulfate (CuSO₄).[8][9]
-
Extraction: In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep violet-blue as the copper-pyridine complex forms.[8][11]
-
Separation: Separate and discard the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer no longer intensifies in color and remains the light blue of the original CuSO₄ solution. This indicates all pyridine has been removed.[8]
-
Final Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.[8]
Protocol 3: Purification of Piperidine via Carbonate Salt Formation
This method is highly effective for separating piperidine from pyridine.[13]
-
Dissolution: Dissolve the crude piperidine-pyridine mixture in a suitable non-polar organic solvent (e.g., diethyl ether, toluene). Cool the mixture in an ice bath.
-
Precipitation: Bubble carbon dioxide (CO₂) gas through the stirred solution. A white precipitate of piperidine carbonate will form. Continue bubbling until precipitation is complete.[4][10]
-
Filtration: Collect the solid piperidine carbonate by filtration and wash it with a small amount of the cold organic solvent. The filtrate will contain the pyridine.[14]
-
Regeneration: Suspend the filtered piperidine carbonate in water and add a strong base (e.g., concentrated NaOH solution) with stirring until the solid dissolves and two layers form.[10][13]
-
Isolation: Separate the organic layer containing the free piperidine. The piperidine can then be dried (e.g., over KOH pellets) and further purified by distillation if necessary.[4][13]
Visualizations
Caption: Reaction pathway for pyridine hydrogenation.
Caption: Experimental workflow for pyridine removal via acid wash.
Caption: Decision tree for selecting a purification method.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. thalesnano.com [thalesnano.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. US2363159A - Purification of piperidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chiral Piperidine Alcohols
Welcome to the Technical Support Center for the purification of chiral piperidine alcohols. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying chiral piperidine alcohols?
A1: The three main techniques for resolving racemic piperidine alcohols are Diastereomeric Salt Resolution, Enzymatic Kinetic Resolution, and Chiral Chromatography (HPLC or SFC). The choice of method depends on factors such as the scale of the purification, the specific properties of the piperidine alcohol, and the desired level of enantiopurity.
Q2: I am not sure which purification method to choose. What are the key advantages and disadvantages of each?
A2:
-
Diastereomeric Salt Resolution: This classical method is often cost-effective for large-scale separations.[1][2] It involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. However, it can be time-consuming to find the right resolving agent and solvent combination, and it may not be suitable for all compounds.
-
Enzymatic Kinetic Resolution: This technique utilizes enzymes, typically lipases, to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. It offers high selectivity under mild reaction conditions.[3][4] A primary limitation is that the theoretical maximum yield for the desired enantiomer is 50%.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) can provide excellent separation of enantiomers. This method is highly effective for both analytical and preparative scales and offers high purity.[5] The main drawbacks are the high cost of chiral columns and the need for specialized equipment.
Q3: My diastereomeric salt resolution is failing. What are the common reasons?
A3: Common issues include the formation of an oil instead of crystals ("oiling out"), failure of any solid to precipitate, or low diastereomeric excess (d.e.) in the crystals. These problems often arise from an unsuitable choice of resolving agent or solvent. Extensive screening of various chiral acids and solvent systems is often necessary to find optimal conditions for crystallization.[1]
Q4: I am observing poor enantioselectivity in my enzymatic resolution. How can I improve it?
A4: Poor enantioselectivity can be due to several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. Screening different lipases is a crucial first step, as their selectivity can vary significantly depending on the substrate. Optimizing the acyl donor and the solvent system can also enhance enantioselectivity. For primary alcohols like 2-piperidineethanol, achieving high enantioselectivity can be challenging due to the distance of the stereocenter from the reaction site.[6]
Q5: My chiral HPLC separation is not giving baseline resolution. What parameters can I adjust?
A5: To improve resolution in chiral HPLC, you can optimize the mobile phase composition (e.g., the ratio of hexane to alcohol), try different alcohol modifiers (e.g., ethanol, isopropanol), and add a basic modifier like diethylamine (DEA) for basic compounds like piperidines to improve peak shape.[5] Adjusting the flow rate (lower flow rates often improve resolution) and the column temperature can also impact selectivity. If these adjustments are insufficient, screening different chiral stationary phases (CSPs) is recommended.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation or "oiling out" | The diastereomeric salt is too soluble in the chosen solvent, or the melting point of the salt is below the crystallization temperature. | - Screen a wider range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water).- Use a less polar solvent or an anti-solvent to induce precipitation.- Ensure the starting racemic piperidine alcohol is of high purity. |
| Low yield of the desired diastereomeric salt | The desired salt has significant solubility in the mother liquor. | - Optimize the solvent volume to the minimum required for dissolution at an elevated temperature.- Employ a slower cooling rate to promote crystal growth over nucleation.- Consider using a different resolving agent that forms a less soluble salt with the desired enantiomer. |
| Low diastereomeric excess (d.e.) in the crystals | Co-crystallization of both diastereomeric salts, possibly due to the formation of a solid solution. | - Recrystallize the isolated salt multiple times.- Screen for a different resolving agent that provides better discrimination between the enantiomers.- Vary the crystallization temperature and cooling profile. |
Enzymatic Kinetic Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion | - The enzyme is not active towards the substrate.- The reaction conditions are not optimal. | - Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia, porcine pancreas).- Optimize the reaction temperature (typically between 30-50°C).- Ensure the use of an appropriate acyl donor (e.g., vinyl acetate, isopropenyl acetate).- Use a suitable organic solvent (e.g., hexane, MTBE, toluene). |
| Low enantiomeric excess (ee) | The enzyme has low enantioselectivity for the specific substrate. | - Screen different enzymes; some may have opposite enantiopreference.- Optimize the acyl donor and solvent, as these can influence enantioselectivity.- For some substrates, performing the reaction at a lower temperature can increase the enantiomeric ratio (E). |
| Difficult separation of product and unreacted substrate | The acylated product and the remaining alcohol have similar polarities. | - Optimize the chromatographic separation method (e.g., column chromatography) used for purification.- Consider using a different acyl donor that results in a product with a more distinct polarity. |
Chiral HPLC
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Secondary interactions between the basic piperidine nitrogen and the silica support of the CSP.- Inappropriate mobile phase pH. | - Add a basic modifier such as diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%).- For acidic piperidine derivatives, add an acidic modifier like trifluoroacetic acid (TFA) (typically 0.1%). |
| Poor or no separation of enantiomers | - The chosen chiral stationary phase (CSP) is not suitable for the analyte.- The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., polysaccharide-based like Chiralpak IA, IB, IC, or protein-based).- Systematically vary the mobile phase composition, including the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol).- Explore different modes of chromatography (normal-phase, reversed-phase, polar organic). |
| Loss of column performance | - Contamination of the column inlet frit or stationary phase.- Use of an incompatible solvent that damages a coated CSP. | - Use a guard column to protect the analytical column.- Flush the column with an appropriate strong solvent (for immobilized CSPs).- Ensure that the mobile phase and sample solvent are compatible with the CSP. |
Data Presentation
Diastereomeric Salt Resolution of 2-Piperidineethanol
| Resolving Agent | Solvent | Enantiomeric Excess (ee%) | Yield | Reference(s) |
| d-10-Camphorsulfonic acid | Ethanol-Ether | >95% (after multiple recrystallizations) | Low | [7] |
| N-Sulfonyl pyroglutamic acid | Not specified | 86% (1st crystallization), 99% (2nd crystallization) | Not specified | [7] |
| N-Acetyl-L-leucine | THF/Methanol | 94.5% | 37.7% | [8] |
| N-Acetyl-L-leucine | Acetonitrile/Methanol | 97.7% (after slurrying) | Not specified | [8] |
Enzymatic Kinetic Resolution of N-Boc-2-piperidineethanol Derivatives
| Enzyme | Acyl Donor/Reaction | Solvent | Conversion | Enantiomeric Excess (ee%) | Reference(s) |
| Pig Liver Esterase | Hydrolysis of isopropyl ester | pH 7.0 buffer | ~50% | 24% (acid) | [6][9] |
| Porcine Pancreas Lipase (PPL) | Acetylation | MTBE | 30% | 95% (S-alcohol) | [8] |
| Pseudomonas cepacia Lipase (Lipase PS) | Acetylation | Hexane | 45% | 90% (R-acetate) | [8] |
Chiral HPLC Separation of Piperidine Derivatives
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference(s) |
| (R/S)-1-Boc-3-hydroxypiperidine | Chiralpak IC-3 (3µm) | Hexane/Isopropanol (95:5) | 1.0 | >1.5 | [10] |
| (R/S)-1-Boc-3-hydroxypiperidine | Chiralpak IC (5µm) | n-Hexane/Isopropanol (95:5) | 1.0 | 12.60 min (R), 13.69 min (S) | |
| Piperidine-2,6-dione derivatives | Kromasil CHI-DMB | Hexane/Dioxane (90:10) | Not specified | Baseline separation | [4] |
Experimental Protocols
Diastereomeric Salt Resolution of a Racemic Piperidine Alcohol
This protocol provides a general procedure for the resolution of a racemic piperidine alcohol using a chiral acid as the resolving agent.
Materials:
-
Racemic piperidine alcohol
-
Enantiomerically pure chiral resolving acid (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid)[2]
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol)
-
2 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator
Procedure:
-
Salt Formation: Dissolve the racemic piperidine alcohol (1.0 equivalent) in a minimal amount of a suitable hot solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equivalent) in the same solvent, heating if necessary. Slowly add the resolving agent solution to the piperidine alcohol solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may initiate crystallization. Further cooling in an ice bath or refrigerator can increase the yield of the precipitated salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from a fresh portion of the hot solvent.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the purified diastereomeric salt in water and add 2 M NaOH solution dropwise until the pH is >11 to liberate the free piperidine alcohol.[2]
-
Extraction: Extract the aqueous solution multiple times with an organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched piperidine alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by NMR using a chiral shift reagent.
Enzymatic Kinetic Resolution of a Racemic Piperidine Alcohol
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of a racemic piperidine alcohol.[3]
Materials:
-
Racemic piperidine alcohol
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B, or lipase from Pseudomonas cepacia)
-
Anhydrous organic solvent (e.g., hexane, MTBE)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flask containing the racemic piperidine alcohol (1.0 equivalent), add an anhydrous organic solvent.
-
Addition of Reagents: Add the immobilized lipase (typically 10-50% by weight of the substrate) and the acyl donor (typically 0.5-0.6 equivalents to achieve ~50% conversion).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-45°C) and monitor the reaction progress by chiral HPLC or GC.
-
Reaction Quench: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase. The enzyme can often be washed with solvent and reused.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.
-
Analysis: Determine the enantiomeric excess (ee%) of both the ester and the unreacted alcohol by chiral HPLC or GC.
Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of piperidine alcohol enantiomers.[5][11]
Materials:
-
Racemic piperidine alcohol standard solution
-
A selection of chiral stationary phases (CSPs), e.g., polysaccharide-based columns (Chiralpak IA, IB, IC, AD, etc.)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile)
-
Additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA))
-
HPLC system with a UV detector
Procedure:
-
Column Screening:
-
Start with a polysaccharide-based CSP (e.g., Chiralpak IA or AD).
-
Begin with a normal-phase mobile phase, such as n-hexane/isopropanol (90:10 v/v) with 0.1% DEA for basic piperidine alcohols.
-
Inject the racemic standard and run the analysis at a flow rate of 1.0 mL/min.
-
If no separation is observed, screen other CSPs and different mobile phase systems (e.g., reversed-phase with acetonitrile/water or polar organic with ethanol/acetonitrile).
-
-
Method Optimization:
-
Once partial separation is achieved, optimize the mobile phase composition by systematically varying the percentage of the alcohol modifier.
-
Fine-tune the concentration of the additive (DEA or TFA) to improve peak shape.
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min) and column temperature to maximize resolution.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method for specificity, linearity, precision, and accuracy according to ICH guidelines.
-
Visualizations
Caption: Workflow for Diastereomeric Salt Resolution.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyzing Hydrogenation of Pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of pyridines. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: Low or No Conversion of Pyridine to Piperidine
Low or no conversion is a frequent challenge in the catalytic hydrogenation of pyridines, often stemming from catalyst deactivation or suboptimal reaction conditions.[1][2]
Q: My pyridine hydrogenation reaction shows little to no conversion. What are the potential causes and how can I troubleshoot this?
A: Several factors can contribute to low or no conversion. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst is the heart of the reaction. Its activity can be compromised by:
-
Poisoning: The nitrogen atom in both pyridine and the resulting piperidine can act as a catalyst poison.[3] Sulfur-containing compounds in the substrate or solvent can also severely deactivate the catalyst.
-
Improper Handling: Catalysts, especially pyrophoric ones like Palladium on Carbon (Pd/C), require careful handling under an inert atmosphere to prevent deactivation.[2]
-
-
Reaction Conditions: The hydrogenation of the stable aromatic pyridine ring often requires specific conditions.[4]
-
Insufficient Hydrogen Pressure: Many pyridine hydrogenations require elevated hydrogen pressure to proceed efficiently.[4][5]
-
Suboptimal Temperature: While higher temperatures can increase reaction rates, excessively high temperatures may lead to side reactions or catalyst sintering.
-
Inadequate Mixing: Proper agitation is crucial to ensure efficient contact between the substrate, hydrogen, and the heterogeneous catalyst.
-
-
Substrate Reactivity: The electronic and steric properties of substituents on the pyridine ring can significantly influence its reactivity.
Troubleshooting Workflow for Low Conversion
Caption: A troubleshooting workflow for addressing low or no conversion in pyridine hydrogenation.
Issue 2: Poor Chemoselectivity with Functionalized Pyridines
Achieving selective hydrogenation of the pyridine ring without affecting other functional groups is a common challenge.[2]
Q: I am trying to hydrogenate a functionalized pyridine, but I am observing reduction of other functional groups. How can I improve chemoselectivity?
A: Improving chemoselectivity requires a careful selection of the catalyst and reaction conditions.
-
Catalyst Choice: The nature of the metal catalyst plays a pivotal role. For instance, iridium-based catalysts have demonstrated excellent chemoselectivity for reducing pyridines while preserving sensitive groups like alkenes, alkynes, and esters.[2] Rhodium catalysts have also shown good tolerance for various functional groups under mild conditions.[3]
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) generally favor higher chemoselectivity.[1]
-
Additives: The use of acidic additives can protonate the pyridine ring, facilitating its reduction and sometimes improving selectivity.[2][6]
Logical Steps to Enhance Chemoselectivity
Caption: A logical workflow for improving chemoselectivity in the hydrogenation of functionalized pyridines.
Frequently Asked Questions (FAQs)
Catalyst Selection
Q1: What are the most common catalysts for pyridine hydrogenation, and how do I choose the right one?
A1: The choice of catalyst depends on the substrate, desired reaction conditions, and cost considerations.[1] Noble metal catalysts like rhodium, ruthenium, and platinum generally exhibit high activity under milder conditions, while non-noble metal catalysts like nickel are more cost-effective but often require harsher conditions.[1] Palladium on carbon (Pd/C) is also widely used, often with an acidic additive to enhance reactivity.[2]
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Rhodium (e.g., Rh/C, Rh₂O₃) | 40-80°C, 5-50 bar H₂ | High activity, broad functional group tolerance.[1][3] | High cost. |
| Ruthenium (e.g., Ru/C) | Higher temperatures and pressures may be needed. | High activity and selectivity. | High cost. |
| Platinum (e.g., PtO₂) | Room temp, 50-70 bar H₂ in acetic acid.[5] | Effective for many substituted pyridines. | Can be less selective. |
| Palladium (e.g., Pd/C) | Often requires acidic additives.[2] | Widely available and effective. | Can be prone to poisoning. |
| Nickel (e.g., Raney Ni) | High temperatures and pressures (e.g., 150-300 atm).[1] | Cost-effective. | Requires harsh conditions. |
Reaction Parameters
Q2: What is the effect of solvent on pyridine hydrogenation?
A2: The solvent can significantly influence the reaction rate and selectivity.[7] Protic solvents like alcohols (e.g., methanol, trifluoroethanol) and acidic solvents like acetic acid are commonly used.[3] Acetic acid can protonate the pyridine nitrogen, making the ring more susceptible to reduction.[6] The choice of solvent can also affect the solubility of the substrate and hydrogen, as well as the interaction with the catalyst surface.[8]
Q3: How do temperature and pressure affect the reaction?
A3: Temperature and pressure are critical parameters. The hydrogenation of the aromatic pyridine ring is often challenging and may require elevated temperatures and pressures to achieve a reasonable reaction rate.[4] However, excessively high temperatures can lead to side reactions and catalyst degradation.[9] Increasing hydrogen pressure generally increases the reaction rate but needs to be optimized for safety and efficiency.[10] Some modern catalytic systems, particularly with rhodium catalysts, can operate under milder conditions (e.g., 40°C and 5 bar H₂).[3]
Experimental Protocols
General Protocol for Heterogeneous Catalytic Hydrogenation of Pyridine
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
-
Catalyst Preparation/Pre-treatment: Weigh the appropriate amount of catalyst (e.g., 0.5-5 mol%) and place it into a high-pressure autoclave reactor.[1] For some catalysts, pre-reduction under a hydrogen flow may be necessary.
-
Reaction Setup: Dissolve the pyridine substrate in a suitable solvent (e.g., trifluoroethanol, methanol, or acetic acid) and add it to the autoclave.[1]
-
Hydrogenation:
-
Reaction Monitoring: Monitor the reaction progress by techniques such as TLC, GC, or by observing hydrogen uptake.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst. Caution: Some catalysts, like Pd/C, can be pyrophoric upon exposure to air, especially when containing residual hydrogen. The filter cake should be kept wet with solvent and handled with care.[2]
-
The filtrate can then be concentrated and the product purified by distillation, crystallization, or chromatography.
-
Experimental Workflow Diagram
Caption: A general experimental workflow for the catalytic hydrogenation of pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 8. Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. GT Digital Repository [repository.gatech.edu]
Improving the yield and selectivity of (R)-(Piperidin-3-yl)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and selectivity of (R)-(Piperidin-3-yl)methanol synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic methodology.
Asymmetric Hydrogenation of Pyridine Precursors
Issue 1: Low Enantiomeric Excess (ee%)
Question: My asymmetric hydrogenation of a 3-pyridinemethanol derivative is resulting in low enantiomeric excess for the desired (R)-enantiomer. What are the potential causes and how can I improve the stereoselectivity?
Answer: Low enantioselectivity in asymmetric hydrogenation can stem from several factors related to the catalyst, substrate, and reaction conditions.
Potential Causes and Solutions:
-
Suboptimal Catalyst/Ligand: The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
Absence of a Base: The presence of a base can significantly improve enantioselectivity in the hydrogenation of N-benzylated 3-substituted pyridinium salts.[1]
-
Inappropriate Solvent: The solvent can influence the stability of the catalyst-substrate complex and the transition states, thereby affecting stereoselectivity.[4]
-
Solution: A mixture of THF and an alcohol like methanol or 2,2,2-trifluoroethanol (TFE) has been found to be effective.[3] Experiment with different solvent ratios to find the optimal conditions for your specific substrate and catalyst system.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Solution: Screen a range of temperatures. Lowering the reaction temperature may enhance the energy difference between the diastereomeric transition states, leading to higher ee%.
-
-
Hydrogen Pressure: While higher pressure can increase the reaction rate, its effect on enantioselectivity can vary.
-
Solution: Optimize the hydrogen pressure. Pressures around 50 bar have been used effectively in the asymmetric hydrogenation of pyridinium salts.[3]
-
Issue 2: Low Yield or Incomplete Reaction
Question: The hydrogenation reaction is not proceeding to completion, resulting in a low yield of this compound. What can I do to improve the conversion?
Answer: Low yields can be attributed to catalyst deactivation, insufficient reaction conditions, or issues with the starting materials.
Potential Causes and Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.[5] Impurities in the starting material or solvent can also poison the catalyst.
-
Solution: Ensure the purity of the substrate and solvents. Quaternization of the pyridine nitrogen (e.g., N-benzylation) can prevent catalyst poisoning and activate the ring for hydrogenation.[3]
-
-
Insufficient Catalyst Loading: Too little catalyst can result in an incomplete reaction.
-
Solution: Optimize the catalyst loading, typically in the range of 1-5 mol%.
-
-
Inadequate Hydrogen Pressure or Temperature: The aromaticity of the pyridine ring requires sufficient energy to be overcome.
-
Solution: Increase the hydrogen pressure and/or reaction temperature. However, be mindful that higher temperatures may negatively impact enantioselectivity.[5]
-
-
Poorly Chosen Catalyst: Some catalysts are more active than others for pyridine hydrogenation.
-
Solution: While chiral catalysts are needed for asymmetry, for general hydrogenation, rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C). Platinum-based catalysts like PtO₂ are also highly active.[6]
-
Chiral Auxiliary-Mediated Synthesis
Issue 1: Difficulty in Removing the Chiral Auxiliary
Question: I am struggling to cleave the chiral auxiliary from my piperidine intermediate without affecting the product. What are the best practices?
Answer: Complete and clean removal of the chiral auxiliary is crucial. The choice of cleavage method depends on the type of auxiliary used.
Potential Causes and Solutions:
-
Incomplete Cleavage: The chosen cleavage conditions may not be harsh enough.
-
Solution: Verify the quality and stoichiometry of the reagents used for cleavage. If a particular method (e.g., basic hydrolysis) is not working, consider alternative methods like acidic or reductive cleavage.[6]
-
-
Product Degradation: The conditions required to remove the auxiliary may be too harsh, leading to decomposition of the desired product.
-
Solution: Screen different cleavage conditions, starting with milder ones. For example, reductive cleavage methods are often gentler than strong acidic or basic hydrolysis.[6]
-
-
Difficult Purification: The cleaved auxiliary may be difficult to separate from the product.
-
Solution: One of the advantages of using a chiral auxiliary is that the diastereomeric products can often be separated by chromatography or crystallization before cleavage, simplifying the final purification step.[6]
-
Issue 2: Epimerization During Auxiliary Removal
Question: I am observing a loss of enantiomeric purity (epimerization) at the stereocenter during the removal of the chiral auxiliary. How can I prevent this?
Answer: Epimerization is a risk when the stereocenter is adjacent to a carbonyl group or is otherwise activated, especially under basic or acidic conditions.
Potential Causes and Solutions:
-
Harsh pH Conditions: Strong bases or acids can facilitate the abstraction of a proton at the stereocenter, leading to racemization.
-
Solution: Use milder cleavage conditions. Control the stoichiometry and strength of the acid or base used.[6] In some cases, switching to a reductive cleavage method can prevent epimerization.
-
-
Elevated Temperature: Higher temperatures can increase the rate of epimerization.
-
Solution: Perform the cleavage reaction at a lower temperature if possible.
-
Biocatalytic Methods (Enzymatic Resolution)
Issue 1: Low Enzyme Activity or Deactivation
Question: The enzyme (e.g., lipase) activity is low, or it deactivates during the kinetic resolution of racemic (piperidin-3-yl)methanol. What could be the cause?
Answer: Enzyme activity and stability are sensitive to the reaction environment.
Potential Causes and Solutions:
-
Suboptimal pH or Temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Solution: Consult the literature or the enzyme supplier for the optimal conditions for the specific lipase you are using. Perform small-scale experiments to screen different pH values and temperatures.
-
-
Solvent Effects: The choice of organic solvent can significantly impact enzyme activity and stability.
-
Solution: Use a non-polar, anhydrous organic solvent that is known to be compatible with lipases, such as n-heptane or methyl tert-butyl ether (MTBE).
-
-
Substrate or Product Inhibition: High concentrations of the substrate or product can inhibit the enzyme.
-
Solution: Control the substrate concentration. In some cases, in situ removal of the product can improve enzyme performance.
-
-
Presence of Inhibitors: Impurities in the starting material or solvent can act as enzyme inhibitors.
-
Solution: Ensure the high purity of all reaction components.
-
Issue 2: Low Enantioselectivity (Low E-value)
Question: The lipase-catalyzed resolution is not providing a high enantiomeric excess for the remaining alcohol. How can I improve the enantioselectivity?
Answer: The enantioselectivity of a lipase is dependent on the enzyme itself, the substrate, and the reaction conditions.
Potential Causes and Solutions:
-
Inappropriate Enzyme: The chosen lipase may not be highly selective for your substrate.
-
Solution: Screen a variety of commercially available lipases. Candida antarctica lipase B (CALB) is a commonly used and often effective lipase for the resolution of alcohols.[7]
-
-
Acyl Donor: The nature of the acyl donor in a transesterification reaction can influence enantioselectivity.
-
Solution: Screen different acyl donors, such as vinyl acetate or ethyl acetate.
-
-
Reaction Temperature: Temperature can affect the flexibility of the enzyme's active site and thus its selectivity.
-
Solution: Optimize the reaction temperature. Often, lower temperatures lead to higher enantioselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to produce enantiomerically pure this compound?
A1: The primary methods include:
-
Asymmetric Hydrogenation: Direct hydrogenation of a prochiral pyridine precursor using a chiral catalyst.[1][3]
-
Chiral Auxiliary-Mediated Synthesis: Use of a chiral auxiliary to direct the stereoselective synthesis, followed by its removal.[8]
-
Biocatalytic Resolution: Enzymatic kinetic resolution of a racemic mixture of (piperidin-3-yl)methanol or a derivative.[9][10]
-
Classical Resolution: Separation of enantiomers through the formation and fractional crystallization of diastereomeric salts with a chiral resolving agent.
Q2: Which synthetic route is the most suitable for large-scale production?
A2: For large-scale synthesis, catalytic methods like asymmetric hydrogenation are often preferred due to their high atom economy and efficiency. However, the cost and availability of the chiral catalyst can be a factor. Classical resolution via diastereomeric salt formation is also a well-established industrial method, though it is less atom-economical as the theoretical maximum yield for the desired enantiomer is 50%.[11]
Q3: What are common side reactions to watch out for during the synthesis of piperidines from pyridines?
A3: Common side reactions include:
-
Over-reduction: Hydrogenation of the aromatic ring can sometimes be followed by ring-opening under harsh conditions, leading to amine byproducts.[5]
-
N-alkylation: If the reaction is performed in an alcohol solvent at elevated temperatures, the product piperidine can be N-alkylated by the solvent.[6]
-
Incomplete reduction: This can lead to the presence of tetrahydropyridine or dihydropyridine intermediates in the final product.[5]
Q4: How can I effectively purify this compound?
A4: Purification can be challenging due to the basicity of the piperidine nitrogen and the polarity of the hydroxyl group.
-
Column Chromatography: Use of silica gel chromatography is common. To avoid peak tailing due to the basic nitrogen, it is often necessary to add a small amount of a basic modifier like triethylamine to the eluent.[12]
-
Crystallization: If the product or a salt derivative (e.g., hydrochloride salt) is a solid, recrystallization can be a highly effective method for purification.
-
Distillation: For liquid products, distillation under reduced pressure can be used, although care must be taken to avoid decomposition at high temperatures.
Q5: How do I monitor the progress and determine the enantiomeric excess of my reaction?
A5:
-
Reaction Progress: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to monitor the consumption of starting materials and the formation of the product.
-
Enantiomeric Excess (ee%): Chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) are the standard methods for determining the ee%. This often requires derivatization of the alcohol or amine functionality to achieve good separation of the enantiomers on the chiral column.
Data Presentation
Table 1: Asymmetric Hydrogenation of N-Benzylated 3-Arylpyridinium Bromides with Rh-JosiPhos Catalyst [1][3]
| Entry | 3-Aryl Substituent | Base (Et₃N) | Yield (%) | ee (%) |
| 1 | Phenyl | No | 16 | 9 |
| 2 | Phenyl | Yes | 75 | 90 |
| 3 | 4-Fluorophenyl | No | 65 | 40 |
| 4 | 4-Fluorophenyl | Yes | 80 | 88 |
| 5 | 2-Naphthyl | No | 70 | 14 |
| 6 | 2-Naphthyl | Yes | 85 | 75 |
Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols [10][13]
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Product ee (%) |
| Candida antarctica Lipase B (CALB) | Racemic secondary alcohol | Vinyl acetate | n-Heptane | ~50 | >99 |
| Pseudomonas cepacia Lipase (PSL) | Racemic secondary alcohol | Vinyl acetate | MTBE | ~50 | >98 |
| Candida cylindracea Lipase | Racemic 2-(p-chlorophenoxy)propionic acid | sec-Butanol | Biphasic | High | High |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of an N-Benzylated 3-Hydroxymethylpyridinium Salt
This protocol is a general guideline based on procedures for the asymmetric hydrogenation of 3-substituted pyridinium salts.[3]
Materials:
-
N-Benzyl-3-hydroxymethylpyridinium bromide
-
[Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)
-
(R,R)-JosiPhos ligand
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous 2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (high pressure)
Procedure:
-
Catalyst Preparation (in a glovebox):
-
To a vial, add [Rh(cod)₂]OTf (2 mol%) and (R,R)-JosiPhos (2.2 mol%).
-
Add anhydrous THF (0.5 mL) and stir the mixture at 40 °C for 1 hour to form the active catalyst.
-
-
Reaction Setup:
-
In a separate vial, dissolve N-benzyl-3-hydroxymethylpyridinium bromide (1.0 equiv) in a mixture of anhydrous THF (0.5 mL) and anhydrous TFE (0.5 mL).
-
Add triethylamine (5.0 equiv).
-
-
Hydrogenation:
-
Transfer the prepared catalyst solution to the substrate solution.
-
Place the vial in a high-pressure hydrogenation reactor.
-
Purge the reactor with nitrogen, followed by hydrogen.
-
Pressurize the reactor to 50 bar with hydrogen.
-
Stir the reaction mixture at 50 °C for 16 hours.
-
-
Work-up and Analysis:
-
Cool the reactor to room temperature and carefully release the pressure.
-
Determine the yield and enantiomeric excess of the crude product by chiral GC or HPLC analysis.
-
The N-benzyl group can be removed by catalytic hydrogenation (e.g., using Pd/C) to yield this compound.
-
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic (Piperidin-3-yl)methanol
This protocol is a general procedure for the kinetic resolution of a secondary alcohol using a lipase. The piperidine nitrogen should be protected (e.g., with a Boc group) prior to the enzymatic reaction.
Materials:
-
Racemic N-Boc-(Piperidin-3-yl)methanol
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Anhydrous methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup:
-
To a flask, add racemic N-Boc-(Piperidin-3-yl)methanol (1.0 equiv).
-
Add anhydrous MTBE to achieve a concentration of 0.1-0.5 M.
-
Add immobilized CALB (typically 10-20% by weight of the substrate).
-
Add vinyl acetate (0.5-0.6 equiv).
-
-
Enzymatic Resolution:
-
Stir the mixture at room temperature (or a slightly elevated temperature, e.g., 30-40 °C).
-
Monitor the reaction progress by chiral GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer alcohol can be separated by silica gel column chromatography.
-
-
Deprotection:
-
The separated (R)-N-Boc-(Piperidin-3-yl)methanol can be deprotected under acidic conditions (e.g., with TFA or HCl) to yield the final product.
-
Visualizations
Caption: General synthetic strategies for this compound.
Caption: Troubleshooting workflow for low enantioselectivity.
References
- 1. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. | Semantic Scholar [semanticscholar.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. benchchem.com [benchchem.com]
- 7. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of different strategies for the lipase-catalyzed preparative resolution of racemic acids and alcohols: Asymmetric hydrolysis, esterification, and transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cphi-online.com [cphi-online.com]
- 12. chembk.com [chembk.com]
- 13. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Preventing Racemization During Piperidine Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining stereochemical integrity during the synthesis of chiral piperidine derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of racemization or epimerization at stereocenters alpha to the piperidine nitrogen?
A1: Racemization or epimerization at the α-carbon (C2 or C6) is a significant challenge, often driven by the acidity of the α-proton. The primary causes include:
-
Harsh Basic Conditions: Strong bases can deprotonate the α-carbon, leading to a planar enamine or a related achiral intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical information. This is particularly problematic during N-deprotection or when using excess strong base in alkylation reactions.
-
Elevated Temperatures: Higher reaction temperatures can provide sufficient energy to overcome the activation barrier for epimerization, especially if an equilibrium exists between stereoisomers.[1]
-
Oxidation-Reduction Cycles: The formation of an enamine intermediate via oxidation, followed by non-stereoselective reduction, can scramble a stereocenter. Some biocatalytic methods cleverly use this concept in a controlled manner to achieve desired stereoisomers.[2]
-
Prolonged Reaction Times: Extended exposure to even moderately basic or acidic conditions can lead to the gradual erosion of stereochemical purity through equilibrium processes.[3]
-
Photocatalytic Pathways: Visible light-mediated processes using a photocatalyst and a hydrogen atom transfer (HAT) agent can intentionally be used to epimerize piperidines to their more stable diastereomer via a radical intermediate.[4][5][6] Unwanted exposure to light and certain reagents could potentially trigger similar pathways.
Caption: Troubleshooting workflow for α-epimerization.
Q2: My Pictet-Spengler reaction shows low diastereoselectivity. How can I improve it?
A2: The Pictet-Spengler reaction's stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the intermediate iminium ion.[1] Several factors can influence this:
-
Reaction Temperature: Higher temperatures often decrease selectivity by allowing the reaction to proceed through higher-energy transition states that lead to the undesired diastereomer.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst can affect the geometry of the iminium ion and the cyclization transition state.
-
Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize the different transition states.[1]
-
Substrate Control: Steric bulk on the starting materials (both the amine and the aldehyde/ketone) is a primary determinant of the cyclization pathway.
-
Optimize Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.[1]
-
Screen Acid Catalysts: Evaluate different Brønsted or Lewis acids (e.g., TFA, CSA, Sc(OTf)₃) and vary their concentrations.
-
Vary the Solvent: Test solvents with different polarities, such as toluene, dichloromethane (DCM), and acetonitrile.[1]
-
Modify the Substrate: If possible, consider increasing the steric bulk of protecting groups to further bias the facial selectivity of the cyclization.
Q3: I'm observing racemization during N-deprotection of a chiral piperidine. What are the best practices to avoid this?
A3: N-deprotection is a common step where stereochemical integrity can be lost, particularly at the α-carbon. The choice of protecting group and deprotection method is crucial.
| Protecting Group | Common Deprotection Reagent | Risk of Racemization | Recommended Mitigation Strategy |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic Acid (TFA) | Low to Moderate | Use milder acids if possible. Keep reaction times short and temperatures low. For sensitive substrates, consider TMSOTf with 2,6-lutidine. |
| Cbz (Carboxybenzyl) | H₂, Pd/C | Low | Generally very safe. In cases of catalyst poisoning, consider transfer hydrogenation (e.g., using ammonium formate). |
| Benzyl (Bn) | H₂, Pd/C | Low | Similar to Cbz, this is a reliable method. Ensure complete removal of the catalyst to prevent side reactions. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine (20% in DMF) | High | The basic nature of piperidine can cause epimerization.[7] Use of piperazine or adding HOBt to the piperidine solution can reduce racemization.[8] Consider alternative, milder bases if possible. |
Experimental Protocols
Protocol 1: Chemo-Enzymatic Asymmetric Dearomatization of an Activated Pyridine
This protocol describes a two-step process involving the chemical reduction of a pyridine to a tetrahydropyridine (THP), followed by a highly stereoselective one-pot, two-enzyme cascade to yield a chiral 3-substituted piperidine.[2][9] This method provides excellent stereocontrol under mild conditions.
-
Dissolve the activated pyridine (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 5 minutes.
-
Remove the ice bath and stir the reaction for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (10 mL) and dichloromethane (CH₂Cl₂) (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude THP, which is typically used directly in the next step.[9]
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the buffer, add the amine oxidase (AmOx) and ene-imine reductase (EneIRED) enzymes, along with any necessary cofactors (e.g., NADPH or a cofactor regeneration system like glucose/glucose dehydrogenase).
-
Add the crude N-substituted THP from Step A to the buffered enzyme solution to a final concentration of ~10 mM.
-
Shake the reaction mixture at 30 °C and 200 rpm for 24 hours.[10]
-
Quench the reaction by adding an equal volume of isopropanol and centrifuge to precipitate the enzymes.
-
Basify the supernatant to pH > 12 with aqueous NaOH and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to obtain the enantioenriched piperidine. Analyze stereochemical purity using chiral HPLC or GC.
Caption: Chemo-enzymatic workflow for stereoselective piperidine synthesis.
Quantitative Data Summary
Table 1: Effect of Catalyst and Reaction Conditions on Asymmetric Synthesis
The following table summarizes results from various catalytic asymmetric methods for piperidine synthesis, highlighting the impact of different conditions on yield and stereoselectivity.
| Entry | Reaction Type | Catalyst / Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) / dr | Reference |
| 1 | Rh-Catalyzed [2+2+2] Cycloaddition | [Rh(I)] / Chiral Diene | Toluene | 100 | 85 | 98% ee | [11] |
| 2 | Organocatalytic Domino Reaction | O-TMS diphenylprolinol | Toluene | RT | 80 | >99% ee, >20:1 dr | [9] |
| 3 | Asymmetric Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | CH₂Cl₂/H₂O | 40 | 75 | 94% ee, >20:1 dr | [9] |
| 4 | Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | Toluene | 60 | Low | 93:7 er | [12] |
| 5 | Asymmetric Hydrogenation | Ir-based Catalyst | CH₂Cl₂ | 25 | 95 | 92% ee | [13] |
ee = enantiomeric excess; dr = diastereomeric ratio; er = enantiomeric ratio; RT = Room Temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Asymmetric Synthesis of Piperidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of piperidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Enantioselectivity or Diastereoselectivity
Q: I am observing low enantiomeric excess (ee) or diastereomeric ratio (dr) in my reaction. What are the potential causes and how can I improve the stereoselectivity?
A: Low stereoselectivity is a common challenge in asymmetric synthesis. The root cause often lies in the catalyst system, reaction conditions, or the substrate itself. Here’s a breakdown of factors to investigate:
-
Catalyst and Ligand Choice: The chiral ligand is crucial for inducing asymmetry. The steric and electronic properties of the ligand create the chiral environment necessary for facial discrimination of the substrate. If you are experiencing low selectivity, consider the following:
-
Ligand Screening: A different class of ligand may be more effective. For instance, in Rhodium-catalyzed reactions, switching from a TADDOL-based phosphoramidite to a BINOL-based one like CKphos can significantly improve enantioselectivity.[1] Similarly, for Iridium-catalyzed hydrogenations of pyridinium salts, ligands like MeO-BoQPhos have shown high efficiency.
-
Catalyst Purity and Loading: Ensure the purity of your metal precursor and ligand. Impurities can poison the catalyst or interfere with the catalytic cycle.[2] While lower catalyst loading is often desirable, a modest increase can sometimes enhance enantioselectivity.[2]
-
Metal-to-Ligand Ratio: Optimizing the metal-to-ligand ratio is critical. A common starting point is a 1:1.1 or 1:1.2 ratio.[2]
-
-
Reaction Conditions:
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.[2]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction. Non-coordinating solvents are often preferred to minimize interference with the catalyst-substrate interaction. Toluene is a common choice for many of these reactions.[2] In some cases, a mixture of solvents, such as THF and trifluoroethanol (TFE), can provide the best results.[3]
-
Additives: The presence of additives can have a profound effect on stereoselectivity. For example, in the asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts, the addition of an organic base like triethylamine (Et3N) can dramatically improve enantiomeric excess.[3]
-
-
Substrate Structure: The steric and electronic properties of your substrate can influence how it interacts with the chiral catalyst. In some cases, modifying the protecting group on the nitrogen or other substituents on the ring can lead to better stereochemical outcomes.
2. Poor Reaction Yield
Q: My reaction is giving a low yield of the desired piperidine. What are the common reasons for this and what can I do to improve it?
A: Low yields can be attributed to a variety of factors, from catalyst deactivation to incomplete conversion or the formation of side products.
-
Catalyst Deactivation/Poisoning: This is a frequent issue, especially in the hydrogenation of pyridines.
-
Pyridine/Piperidine Inhibition: The basic nitrogen atom in both the pyridine starting material and the piperidine product can coordinate to the metal center of the catalyst, leading to inhibition or deactivation.[4]
-
Impurities: Trace impurities from starting materials or solvents, such as sulfur or phosphine compounds, can act as catalyst poisons.[5]
-
Solutions:
-
Use of Additives: In catalytic hydrogenations, adding an acid like HCl or acetic acid can protonate the nitrogen, reducing its coordinating ability and enhancing reactivity.[5]
-
Catalyst Choice: Some catalytic systems are more robust than others. For instance, Iridium(III)-catalyzed ionic hydrogenation is known to be tolerant to the basic nitrogen of pyridines.[4][6][7][8][9]
-
Purification of Starting Materials: Ensure your pyridine substrate is highly pure and free from potential catalyst poisons.[5]
-
-
-
Incomplete Reaction:
-
Insufficient Reaction Time or Catalyst Loading: The reaction may not have reached completion. Monitor the reaction progress by TLC or GC/LC-MS and consider increasing the reaction time or catalyst loading if necessary.[2]
-
Harsh Reaction Conditions: In some cases, harsh conditions can lead to catalyst decomposition before the reaction is complete.
-
-
Side Product Formation:
-
Over-reduction: In hydrogenation reactions, harsh conditions (high temperature and pressure) can lead to ring-opening and the formation of byproducts like pentylamines.[10]
-
Polymerization or Decomposition: These side reactions can occur, particularly at higher temperatures. Lowering the reaction temperature may help minimize their formation.[5]
-
3. Difficulty with Specific Catalytic Systems
Q: I am using a specific catalytic system (e.g., Iridium, Rhodium, Palladium) and facing challenges. What are some common troubleshooting tips for these systems?
A: Each catalytic system has its own nuances and potential pitfalls.
-
Iridium-Catalyzed Ionic Hydrogenation of Pyridines:
-
Challenge: While robust, ensuring the correct mechanism is operative is key. This method relies on a distinct ionic hydrogenation pathway to avoid catalyst poisoning.[4]
-
Troubleshooting:
-
Ensure the use of a suitable iridium(III) precatalyst and the appropriate Brønsted acid for protonation of the pyridine.
-
This method is particularly advantageous for substrates with reduction-sensitive functional groups like nitro, azido, bromo, alkenyl, and alkynyl moieties, as they remain inert under these conditions.[4][6]
-
-
-
Rhodium-Catalyzed [2+2+2] Cycloaddition:
-
Challenge: Achieving high chemo- and regioselectivity can be difficult.
-
Troubleshooting:
-
The choice of the chiral ligand is paramount. For example, in the cycloaddition of an alkyne, alkene, and isocyanate, electron-withdrawing phosphoramidite ligands like CKphos have been shown to provide high yields and enantioselectivities.[1]
-
Careful control of substrate addition rates may be necessary to prevent undesired side reactions.
-
-
-
Palladium-Catalyzed Asymmetric Reactions:
-
Challenge: Catalyst deactivation by chloride ions or the basic nitrogen of the substrate/product can be an issue in reactions like aminochlorination.
-
Troubleshooting:
-
Utilizing a sterically bulky chiral ligand, such as a pyridinyl-oxazoline (Pyox) ligand, can be crucial for both efficiency and selectivity.[11]
-
The choice of the electrophilic reagent is also critical. For instance, using N-chlorosuccinimide (NCS) as both a chlorinating agent and an oxidant can circumvent issues related to chloride-induced catalyst deactivation.[11]
-
-
Data Presentation: Catalyst and Condition Screening
The following tables summarize quantitative data from various studies on the asymmetric synthesis of piperidines, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Ligand Screening in Rhodium-Catalyzed [2+2+2] Cycloaddition
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | TADDOL-based phosphoramidite | - | Low |
| 2 | Guiphos B1 | Low | Low |
| 3 | CKphos | 77 | 94 |
| Reaction conditions and substrates as reported in the source literature.[1] |
Table 2: Effect of Base in Asymmetric Hydrogenation of a 3-Aryl Pyridinium Salt
| Entry | Base | Yield (%) | ee (%) |
| 1 | None | >98 | 40 |
| 2 | Et3N | >98 | 90 |
| Reaction conditions: Rh-JosiPhos catalyst, THF:TFE (2:1) solvent.[3] |
Table 3: Optimization of Chiral Phosphoric Acid Catalyzed Aza-Michael Cyclization
| Entry | Thioester | Temperature (°C) | Yield (%) | e.r. |
| 1 | Phenyl | 80 | Low | 96:4 |
| 2 | p-Nitrophenyl | 100 | 55 | 83:17 |
| 3 | Mesityl | 120 | 70 | 95:5 |
| Catalyst: (R)-TRIP, Solvent: Octane.[12] |
Experimental Protocols
Protocol 1: Iridium(III)-Catalyzed Ionic Hydrogenation of a Substituted Pyridine
This protocol is a general representation based on literature procedures for the robust and selective reduction of pyridines.[4][6][7][8][9]
Materials:
-
Substituted pyridine (1.0 mmol)
-
[Ir(Cp*)Cl2]2 (0.01 mmol, 1 mol%)
-
Hydrosilane (e.g., HSiEt3, 3.0 mmol)
-
Brønsted acid (e.g., HNTf2, 1.1 mmol)
-
Anhydrous, degassed solvent (e.g., Dichloromethane, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the substituted pyridine and the iridium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the Brønsted acid and stir for another 5 minutes.
-
Slowly add the hydrosilane to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This protocol is a generalized procedure based on the synthesis of polysubstituted piperidines via a cleavable tether strategy.[1][13]
Materials:
-
Oxygen-linked alkenyl isocyanate (1.0 mmol)
-
Alkyne (1.6 mmol)
-
[Rh(C2H4)2Cl]2 (0.05 mmol, 5 mol%)
-
Chiral ligand (e.g., CKphos, 0.10 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene, 20 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, add the rhodium precatalyst and the chiral ligand to a flame-dried flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add the oxygen-linked alkenyl isocyanate.
-
Slowly add the alkyne to the reaction mixture over a period of time (e.g., 1 hour) using a syringe pump.
-
Stir the reaction at the desired temperature (e.g., 60 °C) until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. air.unimi.it [air.unimi.it]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Asymmetric Palladium-Catalyzed Aminochlorination of Unactivated Alkenes [organic-chemistry.org]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning during pyridine hydrogenation experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Decreased or No Catalytic Activity
Q1: My pyridine hydrogenation reaction shows significantly lower conversion than expected, or has stalled completely. What are the likely causes?
A1: A sudden or gradual loss of catalytic activity is a common issue in pyridine hydrogenation. The primary causes are typically catalyst deactivation, which can occur through several mechanisms:
-
Poisoning: This is a chemical deactivation where impurities in the reactants, solvent, or hydrogen gas stream strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, other nitrogen-containing molecules (including the pyridine substrate and piperidine product), and heavy metals.[1][2]
-
Fouling (Coking): This is a physical blockage of the catalyst's active sites and pores by carbonaceous deposits, commonly referred to as coke. Coking is more prevalent at higher reaction temperatures.[3]
-
Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate into larger particles. This process, known as sintering, leads to a decrease in the active surface area and, consequently, a drop in catalytic activity. The presence of water vapor can often accelerate sintering.[3]
To troubleshoot, it's essential to first identify the likely cause of deactivation based on your experimental setup and observations.
Issue 2: Poor Selectivity and Formation of Byproducts
Q2: My reaction is producing a mixture of products instead of the desired piperidine derivative. Could this be related to catalyst poisoning?
A2: Yes, catalyst poisoning can significantly impact the selectivity of your reaction. Poisons can alter the electronic and geometric properties of the catalyst's surface. This modification can change the adsorption behavior of the pyridine substrate and reaction intermediates, leading to alternative reaction pathways and the formation of undesired byproducts. For instance, partially poisoned sites might favor the formation of partially hydrogenated intermediates or promote side reactions.
Frequently Asked Questions (FAQs)
Catalyst Poisons
Q3: What are the most common catalyst poisons in pyridine hydrogenation?
A3: The most frequently encountered catalyst poisons include:
-
Sulfur Compounds: Compounds like hydrogen sulfide (H₂S) and thiophenes are severe poisons for noble metal catalysts such as palladium and platinum, even at parts-per-million (ppm) levels.[2]
-
Nitrogen-Containing Compounds: The pyridine substrate and the piperidine product themselves can act as catalyst poisons by strongly binding to the active metal sites. This phenomenon is often referred to as "self-poisoning" or product inhibition.[4] Other nitrogen-containing heterocycles present as impurities can also inhibit the reaction.
-
Heavy Metals: Traces of heavy metals like lead, mercury, and arsenic in the reactants or from equipment can deactivate the catalyst.
-
Carbon Monoxide (CO): If present as an impurity in the hydrogen gas, CO can strongly adsorb to and poison the catalyst.
-
Halides: Halogenated compounds can also act as catalyst inhibitors.[3]
Catalyst Deactivation Mechanisms
Q4: How can I distinguish between poisoning, coking, and sintering?
A4: Differentiating between these deactivation mechanisms is key to finding a solution:
-
Poisoning is indicated by a rapid loss of activity, especially when introducing a new batch of reagent or solvent. Analysis of your starting materials for common poisons can confirm this. Some poisoning is reversible, while some is permanent.
-
Coking is more likely in high-temperature reactions and often leads to a gradual decline in activity. A visual inspection of the catalyst after the reaction might reveal a color change (darkening). Coking is often reversible through a controlled burn-off procedure.[3]
-
Sintering is an irreversible process that occurs at high temperatures. If you have been running your reaction at temperatures exceeding the catalyst's recommended limit, sintering is a likely cause of permanent activity loss.
Catalyst Regeneration
Q5: Is it possible to regenerate a poisoned or deactivated catalyst?
A5: In many cases, yes. The success of regeneration depends on the cause of deactivation:
-
For Coking: A controlled oxidation, often called a "burn-off," can effectively remove carbon deposits. This involves treating the catalyst with a dilute stream of oxygen in an inert gas at elevated temperatures.[3]
-
For Sulfur Poisoning: Regeneration is more challenging. Treatment with a hydrogen stream at high temperatures can remove some sulfur species. Oxidative treatments are also possible but may alter the catalyst's properties.[3]
-
For Self-Poisoning/Product Inhibition: A simple wash with a suitable solvent or a dilute acid solution can often remove the strongly adsorbed pyridine or piperidine molecules, restoring catalyst activity.[4]
Data Presentation
Table 1: Performance of Various Catalysts in Pyridine Hydrogenation
| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Conversion/Yield (%) | Reference |
| 1% Pd/Al₂O₃ | Pyridine | 70 | 60 | 85% Conversion, 87% Selectivity to Piperidine | [5] |
| 0.5% Pd–1% Ag/Al₂O₃ | Pyridine | 70 | 60 | 99% Conversion, 99% Selectivity to Piperidine | [5] |
| 0.5% Pd–1% Cu/Al₂O₃ | Pyridine | 70 | 60 | 97% Conversion, 99% Selectivity to Piperidine | [5] |
| Rh₂O₃ | Pyridine Derivatives | 5 | 40 | >95% Yield for many substrates | [6][7] |
| Ru-Pd/AC | Pyridine | 30 | 100 | >99% Conversion, 100% Selectivity to Piperidine | [8] |
| PtO₂ | Substituted Pyridines | 50-70 | Room Temp | High Yields Reported | [9] |
| Rh/KB | Pyridine | Ambient | Ambient | 98% Yield (Electrocatalytic) | [10] |
Table 2: Quantitative Impact of Sulfur Poisoning on Catalyst Active Sites
| Catalyst | Type of Sulfur | Sulfur Coverage on Metal Surface (%) | Impact on Activity | Reference |
| Pd | Irreversible Sulfur | 56.8% | Significant reduction in available active sites | [11] |
| Pt | Irreversible Sulfur | 35.1% | Significant reduction in available active sites | [11] |
| Pd | Reversible Sulfur | 32.0 - 39.0% | Activity can be restored after removing the sulfur source | [11] |
| Pt | Reversible Sulfur | 56.8 - 62.8% | Activity can be restored after removing the sulfur source | [11] |
Table 3: Example of Catalyst Deactivation by Product Inhibition (Self-Poisoning) Data from repeated use of 5% Rh/γ-Al₂O₃ in 1-methylpyrrole hydrogenation at 25°C.
| Reuse Cycle | Initial Rate (v₀) (nL H₂ · gRh⁻¹ · h⁻¹) | Final Conversion (%) |
| 1 (Fresh) | 66.4 | 100 |
| 2 | 44.3 | 82 |
| 3 | 29.8 | 43 |
| 4 | 20.1 | 25 |
| 5 | 13.5 | 15 |
| 6 | 9.0 | 10 |
(Data adapted from a study on 1-methylpyrrole hydrogenation, which serves as a model for N-heterocycle poisoning effects.[4])
Experimental Protocols
Protocol 1: General Procedure for Pyridine Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst
This protocol describes a general method for the hydrogenation of a substituted pyridine using Adams' catalyst.[12]
Materials:
-
Substituted pyridine
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Catalyst Addition: Carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.
-
Reaction Execution:
-
Seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[9]
-
Begin vigorous stirring at room temperature.
-
-
Work-up:
-
Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop stirring and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Open the reactor and dilute the reaction mixture with ethyl acetate.
-
Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[12]
-
Transfer the filtrate to a separatory funnel and neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence stops.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude piperidine derivative by distillation or column chromatography as needed.
Protocol 2: Oxidative Regeneration of a Coked Catalyst
This is a general procedure for the oxidative removal of coke from a deactivated catalyst.[3]
Materials:
-
Coked catalyst
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
-
Dilute oxidizing gas (e.g., 1-5% O₂ in N₂)
-
Gas flow controllers
-
Off-gas analyzer (optional, for monitoring CO₂)
Procedure:
-
Purging: Place the coked catalyst in a quartz tube within the tube furnace. Purge the system with an inert gas to remove any adsorbed hydrocarbons.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the target regeneration temperature (typically 300-500 °C). The optimal temperature depends on the catalyst and support stability.
-
Controlled Oxidation: Gradually introduce a dilute stream of the oxidizing gas into the inert gas flow. Caution: This process is exothermic. Monitor the temperature carefully to prevent catalyst sintering.
-
Hold: Maintain the temperature and oxidizing gas flow for 2-4 hours, or until the coke is completely combusted (indicated by the cessation of CO₂ evolution in the off-gas).
-
Cooling: Switch back to a pure inert gas flow and allow the catalyst to cool to room temperature.
-
Reduction (if necessary): For many hydrogenation catalysts, a reduction step with hydrogen is required after oxidation to restore the active metallic sites.
Protocol 3: Hydrogen Treatment for Regeneration of a Sulfur-Poisoned Catalyst
This protocol provides a general method for attempting to regenerate a catalyst poisoned by sulfur.[3]
Materials:
-
Sulfur-poisoned catalyst
-
High-temperature reactor or tube furnace
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Gas flow controllers
Procedure:
-
Purging: Place the poisoned catalyst in the reactor and purge with an inert gas to remove any residual reactants and products.
-
Heating and Treatment: Heat the catalyst under a continuous flow of hydrogen gas. The temperature required can be high, typically ranging from 200 to 700 °C, depending on the nature of the sulfur-metal bond and the thermal stability of the catalyst.
-
Hold: Maintain the hydrogen flow at the target temperature for several hours.
-
Cooling: Cool the catalyst to room temperature under a hydrogen or inert gas flow.
Visualizations
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Piperidine Salts
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on the purification of piperidine salts by recrystallization. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recrystallizing piperidine salts?
A1: The two most common and effective methods for recrystallizing piperidine salts are single-solvent recrystallization and multi-solvent (or solvent/anti-solvent) recrystallization.[1] Single-solvent recrystallization is the more straightforward method and is preferred when a suitable solvent can be identified.[1] The multi-solvent method is employed when no single solvent meets the specific solubility requirements for a successful recrystallization.[1][2]
Q2: How do I select an appropriate solvent for single-solvent recrystallization?
A2: A good solvent for single-solvent recrystallization will dissolve the piperidine salt poorly at room temperature but completely upon heating.[1] To select a suitable solvent, small amounts of the crude salt (10-20 mg) can be tested with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile) in test tubes.[1] If the compound dissolves completely in the hot solvent and crystallizes upon cooling, it is a good candidate for recrystallization.[1]
Q3: When is a multi-solvent system necessary, and how is it selected?
A3: A multi-solvent system is useful when a suitable single solvent cannot be found.[1] This system consists of a "good" solvent in which the piperidine salt is highly soluble, and a "poor" or "anti-solvent" in which the salt is poorly soluble.[2] The two solvents must be miscible with each other.[1] The crude salt is dissolved in a minimum amount of the "good" solvent, and the "poor" solvent is added dropwise to induce crystallization.[2]
Q4: What are some common impurities in piperidine salts and how can they be removed?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation products, which often cause discoloration (e.g., a yellow tint).[2] Recrystallization is a powerful technique for removing these impurities as they will either remain in the cold solvent or will be removed during a hot filtration step if they are insoluble in the hot solvent.[2] For colored impurities, a small amount of activated charcoal can be added to the hot solution, which is then removed by hot filtration.[1]
Q5: Why has my purified piperidine salt turned into an oil instead of a solid?
A5: Some piperidine derivatives have low melting points and can exist as an oil at or near room temperature.[3] The presence of impurities can also depress the melting point, causing the product to appear as an oil.[3] It is also crucial to ensure all residual solvents have been removed under a high vacuum.[3] If the product remains an oil after thorough drying, further purification may be necessary.[3]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| "Oiling out": The compound separates as a liquid instead of forming crystals. | The cooling rate is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| The solvent is too nonpolar for the piperidine salt. | Add a small amount of a more polar "good" solvent to the mixture. | |
| The concentration of the solute is too high. | Add more hot solvent to the mixture to ensure the oil redissolves, then allow it to cool slowly. | |
| No crystals form upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the piperidine salt. |
| The cooling process is too slow, or the solution needs a nucleation site. | Scratch the inside of the flask with a glass rod to create nucleation sites.[3] Add a "seed crystal" of the pure compound to initiate crystallization. | |
| The compound is too soluble in the chosen solvent at low temperatures. | If using a single solvent, try a different solvent. If using a multi-solvent system, add more of the "poor" solvent. | |
| The recrystallized product has a yellow tint or is otherwise discolored. | Oxidation products or other colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the filtration step.[1] |
| The piperidine free base may have been liberated and subsequently oxidized. | Ensure the pH of the solution is appropriate to maintain the salt form. | |
| The recovery yield is very low. | Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] |
| The crystals were washed with a solvent that was not cold. | Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1] | |
| The product is significantly soluble in the solvent even at low temperatures. | Cool the solution in an ice bath for at least 30 minutes to maximize crystal formation.[1] Consider a different solvent or solvent system. | |
| Premature crystallization occurred during hot filtration. | Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely.[2] |
Quantitative Data Summary
Quantitative solubility data for piperidine salts is not extensively available in the literature. The following table provides a summary of qualitative and semi-quantitative solubility information for piperidine and some of its salts in common solvents.
| Compound | Solvent | Solubility | Notes |
| Piperidine (free base) | Water | Miscible | Forms hydrogen bonds with water.[4] |
| Alcohols (Ethanol, Methanol) | Miscible | [4] | |
| Ethers, Chloroform | Soluble | [4] | |
| Hexane | Limited | Due to the polar nature of piperidine.[4] | |
| Piperidine Hydrochloride | Water | Soluble (>1500 g/L) | Very high solubility. |
| Alcohol | Soluble | [2] | |
| Piperidine-3-carboxylic acid | Water | Moderately Soluble | [1] |
| Polar Organic Solvents (Methanol, Ethanol) | More Soluble | [1] | |
| Dicationic Piperidinium Bromides | Water | Highly Soluble | [5] |
| Methanol, Ethanol, Acetonitrile | Moderately Soluble | Solubility varies with the structure of the cation.[5] | |
| Dichloromethane, Ethyl Acetate | Insoluble | [5] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for the piperidine salt is identified.[1]
-
Solvent Selection: In a series of test tubes, add a small amount (10-20 mg) of the crude piperidine salt. Add a few drops of a test solvent to each tube and observe the solubility at room temperature. A suitable solvent will show poor solubility.[1] Heat the tubes that show poor solubility. If the salt dissolves completely upon heating and crystals form upon cooling, the solvent is appropriate for recrystallization.[1]
-
Dissolution: Place the crude piperidine salt in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the compound completely.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used to remove colored impurities, perform a hot filtration. Pre-heat a funnel and a new flask, place a piece of fluted filter paper in the funnel, and pour the hot solution through to remove the solid impurities.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[2] Covering the flask will slow the cooling and can promote the formation of larger crystals.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.[2]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.[1]
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is used when a suitable single solvent cannot be found.[1]
-
Solvent System Selection: Identify a "good" solvent in which the piperidine salt is highly soluble and a "poor" (anti-solvent) in which the salt is poorly soluble.[2] The two solvents must be miscible.[1]
-
Dissolution: Dissolve the crude piperidine salt in a minimum amount of the "good" solvent at room temperature or with gentle heating.[1]
-
Induction of Crystallization: Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[2] If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.[1]
-
Crystallization: Allow the flask to stand undisturbed to cool. Crystal formation should begin. Once crystal growth appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from the Single-Solvent Recrystallization protocol.
Visualizations
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Decision-making workflow for troubleshooting "oiling out".
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Determining the Enantiomeric Purity of (R)-(Piperidin-3-yl)methanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral molecules is of paramount importance, directly impacting pharmacological activity and patient safety. This guide provides an objective comparison of analytical methodologies for determining the enantiomeric purity of (R)-(Piperidin-3-yl)methanol, a key chiral building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting data from closely related compounds to inform method development.
Comparison of Analytical Methods
The selection of an appropriate analytical technique for determining the enantiomeric excess (ee) of this compound is contingent on several factors, including required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most applicable techniques.
| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Polysaccharide-based (e.g., cellulose, amylose derivatives), Pirkle-type, cyclodextrin-based CSPs. | High resolution, broad applicability, well-established, preparative scale possible. | Longer analysis times, requires method development for specific analytes. |
| Chiral GC | Differential partitioning of volatile enantiomeric derivatives between a chiral stationary phase and a carrier gas. | Cyclodextrin derivatives (e.g., Chirasil-DEX CB), polysiloxane-based chiral phases. | High efficiency, fast analysis times, high sensitivity (especially with FID). | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Chiral Solvating Agents (CSAs) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), Chiral Derivatizing Agents (CDAs) (e.g., Mosher's acid). | Rapid analysis, no physical separation required, can provide structural information. | Lower sensitivity and accuracy compared to chromatographic methods, may require specialized reagents. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar chiral amines and alcohols and are expected to be highly applicable to this compound.
Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Due to the lack of a strong UV chromophore in this compound, pre-column derivatization is essential for sensitive UV detection. This process also converts the enantiomers into diastereomers, which can be separated on a chiral stationary phase. A common derivatizing agent for amines is p-toluenesulfonyl chloride (PTSC).[1]
Derivatization Protocol:
-
Dissolve approximately 10 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 1.5 equivalents of a base (e.g., triethylamine).
-
Add 1.2 equivalents of p-toluenesulfonyl chloride (PTSC).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC for completion.
-
Quench the reaction with a small amount of water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Conditions (Based on derivatized piperidin-3-amine)[1]:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Temperature | Ambient |
| Injection Volume | 10 µL |
Expected Results:
The two diastereomeric derivatives are expected to be well-resolved with a resolution factor (Rs) greater than 2.0. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.
Chiral Gas Chromatography (GC) with Derivatization
For GC analysis, derivatization is necessary to increase the volatility and thermal stability of this compound. A common approach is acylation of both the amine and alcohol functional groups.
Derivatization Protocol:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Add 2.5 equivalents of a base (e.g., pyridine or triethylamine).
-
Add 2.2 equivalents of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool the mixture to room temperature and directly inject an aliquot into the GC system.
GC Conditions:
| Parameter | Value |
| Column | Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm) or similar cyclodextrin-based chiral column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 200 °C at 5 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
Expected Results:
Baseline separation of the derivatized enantiomers is expected. The high efficiency of capillary GC columns should provide excellent resolution. Enantiomeric excess is determined from the integrated peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes, which can result in separate, observable signals in the NMR spectrum.[2]
NMR Protocol:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Acquire another ¹H NMR spectrum.
NMR Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ |
| Experiment | ¹H NMR |
| Number of Scans | 16 or as needed for good signal-to-noise |
Expected Results:
In the presence of the chiral solvating agent, specific proton signals of the two enantiomers (e.g., the proton on the carbon bearing the hydroxyl group or protons on the piperidine ring) are expected to show chemical shift non-equivalence (splitting into two distinct signals). The enantiomeric excess can be determined by integrating these well-resolved signals.
Visualizations
Experimental Workflow for Enantiomeric Purity Determination
Caption: General workflow for determining the enantiomeric excess of this compound.
Decision Pathway for Method Selection
Caption: Decision tree for selecting an analytical method for enantiomeric excess determination.
References
A Comparative Guide to Catalysts for the Asymmetric Hydrogenation of Pyridines
For Researchers, Scientists, and Drug Development Professionals
The asymmetric hydrogenation of pyridines is a critical transformation in synthetic chemistry, providing access to chiral piperidines, which are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The inherent stability of the pyridine ring and potential catalyst inhibition by the nitrogen atom present significant challenges. This guide offers an objective comparison of prominent catalyst systems based on iridium, rhodium, and ruthenium, supported by experimental data, to aid in the selection of the most effective catalyst for specific research and development needs.
Performance Comparison of Catalysts
The choice of catalyst for the asymmetric hydrogenation of pyridines is highly dependent on the substrate's substitution pattern and the desired reaction conditions. Iridium, rhodium, and ruthenium-based catalysts have all demonstrated remarkable efficacy in achieving high enantioselectivity and yield.
Iridium-Based Catalysts
Iridium catalysts have proven to be highly effective for the asymmetric hydrogenation of activated pyridine derivatives, such as pyridinium salts and N-iminopyridinium ylides.[1][2] Activation of the pyridine ring lowers its aromaticity and reduces catalyst inhibition, leading to high reactivity and enantioselectivity.[2]
Table 1: Performance of Iridium Catalysts in the Asymmetric Hydrogenation of Pyridinium Salts and Ylides
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [{Ir(cod)Cl}2] / (R)-Synphos | N-Benzyl-2-phenylpyridinium bromide | >99 | 92 | [2] |
| [{Ir(cod)Cl}2] / (R)-Synphos | N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | >99 | 93 | [2] |
| [{Ir(cod)Cl}2] / (R)-Synphos | N-Benzyl-2-(4-trifluoromethylphenyl)pyridinium bromide | 96 | 93 | [2] |
| [Ir(cod)(P-N)]BF4 | N-Benzoyl(2-phenylpyridinium-1-yl)amide | >99 | 86 | [1] |
| [Ir(cod)(P-N)]BF4 | N-Benzoyl(2-(4-methylphenyl)pyridinium-1-yl)amide | >99 | 83 | [1] |
cod = 1,5-cyclooctadiene
Rhodium-Based Catalysts
Rhodium catalysts have been successfully employed in the asymmetric hydrogenation of substituted pyridines, particularly in the form of transfer hydrogenation or with specific chiral ligands for direct hydrogenation.[1] The use of an organic base can significantly improve the enantiomeric excess in the hydrogenation of N-benzylated 3-substituted pyridinium salts.
Table 2: Performance of Rhodium Catalysts in the Asymmetric Hydrogenation of Pyridinium Salts
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [CpRhCl2]2 / (R)-PEA (Transfer Hydrogenation) | N-Benzyl-2-phenylpyridinium bromide | 92 | >99 (d.r.) | [1] |
| [CpRhCl2]2 / (R)-PEA (Transfer Hydrogenation) | N-Benzyl-2-(4-fluorophenyl)pyridinium bromide | 85 | >99 (d.r.) | [1] |
| Rh(cod)2OTf / JosiPhos J002-2 / Et3N | N-Benzyl-3-phenylpyridinium bromide | 85 | 90 | [3] |
| Rh(cod)2OTf / JosiPhos J002-2 / Et3N | N-Benzyl-3-(4-methoxyphenyl)pyridinium bromide | 82 | 88 | [3] |
Cp = cyclopentadienyl, PEA = 1-phenylethylamine, d.r. = diastereomeric ratio*
Ruthenium-Based Catalysts
Ruthenium catalysts, particularly those with diamine ligands, have shown exceptional performance in the asymmetric hydrogenation of more complex N-heteroarenes, such as terpyridines.[4][5] These catalysts can achieve excellent diastereo- and enantioselectivity, providing access to valuable chiral multidentate nitrogen-donor ligands.
Table 3: Performance of Ruthenium Catalysts in the Asymmetric Hydrogenation of Terpyridine-Type N-Heteroarenes
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| Ru(diamine) complex | 2,2':6',2''-Terpyridine | 93 | >99 | [4][5] |
| Ru(diamine) complex | 4'-Phenyl-2,2':6',2''-terpyridine | 91 | >99 | [4][5] |
| Ru(diamine) complex | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | 89 | >99 | [4][5] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the asymmetric hydrogenation of pyridines using iridium, rhodium, and ruthenium catalysts.
Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt[2]
A mixture of [{Ir(cod)Cl}2] (1 mol%) and (R)-Synphos (2.2 mol%) in a 1:1 mixture of toluene and dichloromethane is stirred at room temperature for 20-30 minutes in a nitrogen-filled glovebox. This catalyst solution is then transferred to a stainless steel autoclave containing the N-benzyl-2-substituted pyridinium bromide substrate (0.25 mmol). The autoclave is pressurized with hydrogen gas (600 psi) and the reaction is stirred at 28°C for 20-24 hours. After releasing the hydrogen pressure, a saturated sodium carbonate solution is added, and the mixture is stirred for 15-30 minutes. The product is then extracted with an organic solvent and purified by column chromatography. The enantiomeric excess is determined by HPLC on a chiral stationary phase.
Rhodium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Pyridinium Salt[3]
In a glovebox, Rh(cod)2OTf (2 mol%) and a chiral bisphosphine ligand (e.g., JosiPhos J002-2, 2.2 mol%) are dissolved in a mixture of THF and methanol. This solution is transferred to an autoclave containing the N-benzyl-3-substituted pyridinium bromide substrate (0.1 mmol) and triethylamine (1 equivalent). The autoclave is purged with hydrogen and then pressurized to 50 bar. The reaction is stirred at 50°C for 16 hours. After cooling and releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the chiral piperidine. The enantiomeric excess is determined by chiral HPLC.
Ruthenium-Catalyzed Asymmetric Hydrogenation of a Terpyridine[4][5]
A chiral Ru(diamine) complex (1 mol%) is placed in a high-pressure autoclave. The terpyridine substrate (0.2 mmol) is added, and the autoclave is purged with hydrogen. A suitable solvent (e.g., methanol) is added, and the autoclave is pressurized with hydrogen (50 atm). The reaction is stirred at a specified temperature (e.g., 80°C) for 24 hours. After cooling and venting the autoclave, the solvent is evaporated, and the product is purified by flash chromatography. The yield and enantiomeric excess are determined by NMR spectroscopy and chiral HPLC, respectively.
Visualizing the Experimental Workflow
A general workflow for the screening and optimization of catalysts for the asymmetric hydrogenation of pyridines is depicted below. This process typically involves substrate activation, catalyst preparation, the hydrogenation reaction under various conditions, and finally, analysis of the product.
Caption: General workflow for asymmetric hydrogenation of pyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic and Thermodynamic Considerations in the Rh-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. researchgate.net [researchgate.net]
¹H NMR Spectroscopic Analysis for the Structural Confirmation of (R)-(Piperidin-3-yl)methanol: A Comparative Guide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry for the elucidation of molecular structures. This guide provides a detailed ¹H NMR analysis to confirm the chemical structure of (R)-(Piperidin-3-yl)methanol. By comparing its ¹H NMR data with that of the parent piperidine structure, we can definitively assign the proton signals and verify the presence of the hydroxymethyl group at the C3 position of the piperidine ring. This analysis is crucial for researchers in the fields of medicinal chemistry and drug development where confirmation of molecular structure is a critical step.
Comparative ¹H NMR Data
The structural confirmation of this compound is achieved by analyzing the chemical shifts (δ), multiplicities, and integration values of its proton signals and comparing them to a simpler, related structure, piperidine. The introduction of the hydroxymethyl group at the C3 position in this compound introduces characteristic changes in the ¹H NMR spectrum compared to the unsubstituted piperidine ring.
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound * | H-3 | ~1.68 | m | 1H |
| H-2eq, H-6eq | ~2.98, ~2.55 | m | 2H | |
| H-2ax, H-6ax | ~2.34, ~3.16 | m | 2H | |
| H-4eq, H-5eq | ~1.78, ~1.66 | m | 2H | |
| H-4ax, H-5ax | ~1.09, ~1.47 | m | 2H | |
| -CH₂OH | ~3.44, ~3.37 | dd, dd | 2H | |
| -NH, -OH | broad s | broad s | 2H | |
| Piperidine [1][2][3] | H-2, H-6 (axial & equatorial) | ~2.79 | m | 4H |
| H-3, H-5 (axial & equatorial) | ~1.53 | m | 4H | |
| H-4 (axial & equatorial) | ~1.53 | m | 2H | |
| -NH | ~2.18 | s | 1H |
Note: The chemical shifts for this compound are based on the data for 3-Piperidinemethanol, as enantiomers have identical NMR spectra in achiral solvents. The assignments are approximate and based on typical chemical shift ranges and substituent effects.[4]
Structural Confirmation Analysis
A comparison of the ¹H NMR data reveals key differences that confirm the structure of this compound:
-
Appearance of Hydroxymethyl Protons: The most significant evidence for the presence of the hydroxymethyl group is the appearance of two distinct signals around 3.37 ppm and 3.44 ppm, each integrating to one proton.[4] These signals, typically appearing as doublets of doublets due to coupling with the adjacent chiral center (H-3) and geminal coupling, are absent in the spectrum of piperidine.
-
Increased Complexity of Ring Proton Signals: In piperidine, the protons on carbons 2/6 and 3/4/5 are chemically equivalent, leading to a relatively simple spectrum with three main signal regions.[1][2][3] The substitution at the C3 position in this compound breaks this symmetry. Consequently, the protons on each of the ring carbons become chemically non-equivalent, resulting in a more complex spectrum with multiple distinct multiplets for the piperidine ring protons.
-
Chemical Shift Dispersion: The electron-withdrawing effect of the hydroxyl group causes a downfield shift of the adjacent protons. The signals for the protons on the piperidine ring of this compound are more spread out (dispersed) compared to those in piperidine, further supporting the presence and location of the substituent.
Experimental Protocol
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.[5]
-
Typical parameters for a 400 MHz spectrometer might include:
-
Pulse width: ~8-10 µs (corresponding to a 90° pulse)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet) of the signals to deduce proton-proton coupling information.
-
Visualization of this compound Structure
The following diagram illustrates the structure of this compound with protons labeled for correlation with the ¹H NMR data.
Caption: Structure of this compound with labeled atoms.
References
A Comparative Analysis of the Biological Significance of (R)- and (S)-(Piperidin-3-yl)methanol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-(Piperidin-3-yl)methanol are chiral synthons that serve as critical building blocks in the development of a wide array of pharmaceutical agents. Their intrinsic biological activity in their underivatized form is not extensively documented in publicly available literature. Instead, their significance lies in the stereospecific interactions of the more complex molecules synthesized from them. The chirality at the 3-position of the piperidine ring is a determining factor for the affinity and selectivity of the final drug candidates for their biological targets. This guide provides a comparative overview of the utility of each enantiomer in the synthesis of biologically active compounds and outlines general methodologies for their characterization.
The Role of Chirality: (R)- vs (S)-Enantiomers in Medicinal Chemistry
The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological macromolecules such as receptors and enzymes. For the derivatives of (Piperidin-3-yl)methanol, the orientation of the hydroxymethyl group dictates the spatial positioning of other pharmacophoric features, leading to stereoselective binding and activity.
(S)-(Piperidin-3-yl)methanol is a frequently utilized building block in the synthesis of compounds targeting the central nervous system. Notably, it serves as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators[1]. The specific stereochemistry of the (S)-enantiomer is crucial for achieving the desired pharmacological profile and minimizing off-target effects.
While less frequently cited for specific therapeutic classes than its (S)-counterpart in the available literature, (R)-(Piperidin-3-yl)methanol is also an important chiral intermediate in organic synthesis. The choice between the (R)- and (S)-enantiomer is dictated by the specific structure-activity relationships of the target molecule, where the spatial orientation of the substituent at the chiral center is critical for optimal interaction with the biological target.
Comparative Biological Applications of Derivatives
While direct comparative data for the underivatized enantiomers is unavailable, a comparison of the biological activities of the molecules they are used to synthesize highlights the importance of their stereochemistry.
| Enantiomer | Therapeutic Area of Derivatives | Example of Derivative Class | Importance of Stereochemistry |
| (S)-(Piperidin-3-yl)methanol | Central Nervous System | Selective Serotonin Reuptake Inhibitors (SSRIs), Dopamine Receptor Modulators[1] | The (S)-configuration is often essential for high-affinity and selective binding to neurotransmitter transporters and receptors. |
| This compound | Various | Chiral Ligands, Pharmaceutical Intermediates | The (R)-configuration provides a distinct spatial arrangement necessary for the desired biological activity in specific molecular contexts. |
Experimental Protocols
General Experimental Workflow for Biological Characterization
1. Compound Acquisition and Purity Analysis:
-
Obtain high-purity samples of both (R)- and (S)-(Piperidin-3-yl)methanol.
-
Confirm enantiomeric purity (e.g., using chiral chromatography) and overall purity (e.g., via NMR, LC-MS).
2. Broad Panel Screening:
-
Screen the enantiomers against a diverse panel of biological targets (e.g., receptors, enzymes, ion channels) to identify potential biological activities. This is often performed using high-throughput screening (HTS) assays.
3. Hit Identification and Validation:
-
Dose-Response Assays: For any identified "hits," conduct dose-response experiments to determine potency (e.g., IC50 for inhibitors, EC50 for agonists).
-
Selectivity Profiling: Test the active enantiomer against a panel of related targets to assess its selectivity.
-
Orthogonal Assays: Validate the findings using a different assay format to rule out assay-specific artifacts.
4. Lead Optimization:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of the active enantiomer to improve potency, selectivity, and other properties.
-
ADME/Tox Profiling: Evaluate the absorption, distribution, metabolism, excretion, and toxicity properties of promising compounds.
-
In Vivo Efficacy Models: Test the most promising candidates in relevant animal models of disease.
Signaling Pathways
As the underivatized forms of (R)- and (S)-(Piperidin-3-yl)methanol are not associated with specific biological targets, a diagram of a relevant signaling pathway would be speculative. However, for derivatives such as SSRIs, the relevant pathway involves the serotonin transporter (SERT).
Simplified Serotonin Reuptake Inhibition Pathway
In this pathway, serotonin (5-HT) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron. The serotonin transporter (SERT) is responsible for the reuptake of serotonin back into the presynaptic neuron, which terminates the signal. SSRIs, synthesized using the (S)-(Piperidin-3-yl)methanol scaffold, block SERT, leading to an increased concentration of serotonin in the synaptic cleft and enhanced signaling.
Conclusion
References
A Researcher's Guide to Determining the Absolute Configuration of Piperidine Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical step. This is particularly true for piperidine derivatives, a class of compounds prevalent in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of these compounds often dictates their pharmacological activity and toxicological profile. This guide provides an objective comparison of the primary analytical techniques used to determine the absolute configuration of piperidine derivatives, supported by experimental data and detailed protocols.
At a Glance: Comparing the Methods
The choice of method for determining the absolute configuration of a piperidine derivative depends on several factors, including the physical state of the sample, the available instrumentation, the quantity of the material, and the project timeline and budget. The following table summarizes the key characteristics of the most powerful techniques: X-ray crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (with Chiral Auxiliaries) |
| Principle | Analysis of the diffraction pattern of X-rays by a single crystal to determine the 3D arrangement of atoms, including the absolute stereochemistry through anomalous dispersion.[1][2][3] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][4] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore. | Derivatization of the chiral piperidine with a chiral auxiliary to form diastereomers, which exhibit distinct chemical shifts in the NMR spectrum.[1][5] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm).[6] Often requires derivatization to a salt (e.g., hydrochloride) to promote crystallization.[7][8] | 5-15 mg of the compound dissolved in a suitable solvent (e.g., CDCl₃). The sample is recoverable.[9][10] | Dilute solution (microgram to milligram range) of the compound with a suitable chromophore in a UV-transparent solvent. | 1-10 mg of the piperidine derivative for each diastereomer preparation. |
| Analysis Time | Days to weeks (including crystal growth and data analysis). | 1-8 hours for spectral acquisition, plus computational time (hours to days).[11] | Minutes to hours for spectral acquisition, plus computational time (hours to days). | 4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[2][5] |
| Key Advantages | Considered the "gold standard" for its unambiguous and direct determination of absolute configuration.[1] | Applicable to a wide range of molecules in solution, including oils and non-crystalline solids. Provides rich structural information.[1][10] | High sensitivity, requiring small sample amounts. | Utilizes standard NMR instrumentation. Well-established and reliable methodologies (e.g., Mosher's method).[1][5] |
| Key Limitations | The primary bottleneck is the growth of high-quality single crystals, which can be challenging and time-consuming.[11][12] Requires the presence of a heavy atom for reliable determination in some cases.[4] | Requires quantum chemical calculations to interpret the spectra and assign the absolute configuration. Can be less sensitive than ECD. | Requires a chromophore near the stereocenter for a strong signal. Interpretation can be complex for flexible molecules. | An indirect method that requires chemical derivatization, which may not be straightforward for all piperidine derivatives. Requires enantiomerically pure chiral auxiliaries. |
| Cost | High (instrumentation and maintenance). | Moderate to high (specialized spectrometer). | Moderate (CD spectrometer). | Low to moderate (standard NMR instrumentation). |
| Success Rate | High, if a suitable crystal is obtained. | High, particularly for semi-rigid molecules. | Variable, dependent on the presence and location of a chromophore. | High, if derivatization is successful and spectral differences are resolved. |
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for the key experiments cited in the comparison.
X-ray Crystallography
This protocol outlines the general steps for determining the absolute configuration of a piperidine derivative by single-crystal X-ray diffraction, often involving the formation of a salt to improve crystallinity.
1. Salt Formation and Crystallization:
-
Salt Formation: Dissolve the piperidine derivative in a suitable solvent (e.g., diethyl ether). Add a stoichiometric amount of an acid (e.g., HCl in ether or aqueous HBr) dropwise with stirring. The piperidine salt will typically precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[7]
-
Crystal Growth: High-quality single crystals are essential. Common techniques include:
-
Slow Evaporation: Dissolve the salt in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Cover the container with a perforated film and allow the solvent to evaporate slowly in a vibration-free environment.[7][10]
-
Vapor Diffusion: Place a concentrated solution of the salt in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the salt is poorly soluble). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.[6][7]
-
Slow Cooling: Prepare a saturated solution of the salt at an elevated temperature and slowly cool it to room temperature, followed by further cooling in a refrigerator.[6]
-
2. Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal (0.1-0.3 mm) is mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffracted X-rays are detected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[7]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure. The absolute configuration is determined by analyzing the anomalous dispersion of the X-rays, often quantified by the Flack parameter. A Flack parameter close to 0 confirms the assigned absolute configuration.[1]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.
1. Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure piperidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[4] The sample is recoverable after the experiment.[9]
2. Spectral Acquisition:
-
Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer. The data collection time can range from 1 to 8 hours.[11]
3. Computational Modeling and Analysis:
-
Perform a conformational search for the piperidine derivative using computational methods.
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers of one enantiomer using Density Functional Theory (DFT).
-
Generate a Boltzmann-averaged theoretical VCD spectrum.
-
Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms that the absolute configuration of the sample is the same as the one used in the calculation.[1][4]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD is a sensitive technique that is particularly useful for piperidine derivatives containing a UV-Vis chromophore.
1. Sample Preparation:
-
Prepare a dilute solution of the piperidine derivative in a UV-transparent solvent (e.g., methanol, acetonitrile).
2. Spectral Acquisition:
-
Record the ECD and UV-Vis spectra using a CD spectrometer.
3. Computational Modeling and Analysis:
-
Similar to VCD, perform a conformational analysis and calculate the theoretical ECD spectra for the stable conformers using Time-Dependent DFT (TD-DFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
Compare the experimental ECD spectrum with the calculated spectrum. The similarity between the experimental and calculated spectra allows for the assignment of the absolute configuration.
NMR Spectroscopy using Mosher's Method
Mosher's method is a classic NMR technique for determining the absolute configuration of chiral alcohols and amines, including piperidine derivatives with a secondary amine or a hydroxyl group.[5]
1. Derivatization:
-
React the chiral piperidine derivative separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) or its acid chloride. This creates a pair of diastereomers.[1][5]
2. NMR Analysis:
-
Acquire the ¹H NMR spectra of both diastereomeric products.
3. Data Analysis:
-
Assign the proton signals in both spectra, focusing on those near the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
The sign of the Δδ values for protons on either side of the stereocenter, when analyzed with the established model for Mosher's esters/amides, reveals the absolute configuration of the original piperidine derivative.[1]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for X-ray crystallography, VCD/ECD spectroscopy, and NMR spectroscopy with a chiral derivatizing agent.
Workflow for X-ray Crystallography.
Workflow for VCD/ECD Spectroscopy.
Workflow for NMR with a Chiral Derivatizing Agent.
Conclusion
The determination of the absolute configuration of piperidine derivatives is a critical task in modern chemistry and drug development. While X-ray crystallography remains the definitive method, its requirement for high-quality single crystals can be a significant hurdle. In such cases, chiroptical techniques like VCD and ECD, along with NMR spectroscopy using chiral auxiliaries, offer powerful and often more accessible alternatives. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to unambiguously elucidate the stereochemistry of their target piperidine derivatives, thereby accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotools.us [biotools.us]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacology of Piperidine-Based Drug Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of drug molecules can have profound implications for their pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significant differences in their binding affinities, efficacy, and pharmacokinetic profiles. This guide provides an objective comparison of the pharmacological differences between the enantiomers of two prominent piperidine-based drugs: methylphenidate and thalidomide. A third example, the fentanyl analog ohmefentanyl, is included to illustrate extreme stereoselectivity in analgesic potency. The information is supported by experimental data and detailed methodologies to aid in research and drug development.
Methylphenidate: A Tale of Two Enantiomers in ADHD Treatment
Methylphenidate (MPH) is a psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). It is a chiral compound with two stereocenters and is typically administered as a racemic mixture of its d-threo and l-threo enantiomers. However, the therapeutic effects are predominantly attributed to the d-enantiomer, dexmethylphenidate.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for the enantiomers of methylphenidate.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki in nM)
| Enantiomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Receptor 5-HT1A | Serotonin Receptor 5-HT2B |
| d-threo-MPH | High Affinity | Prominent Affinity | Affinity Present | Affinity Present |
| l-threo-MPH | Low Affinity | Low Affinity | Affinity Present | Affinity Present |
Note: Specific Ki values can vary between studies and experimental conditions. "High Affinity" generally implies Ki values in the low nanomolar range, while "Low Affinity" indicates significantly higher Ki values.
Table 2: In Vivo Effects in Rats
| Enantiomer | Peak Plasma Concentration (Oral Admin.) | Effect on Striatal Dopamine Levels | Effect on Locomotor Activity |
| d-threo-MPH | Lower than l-MPH | Significant Increase | Significant Increase |
| l-threo-MPH | Higher than d-MPH | No Significant Effect | No Significant Effect |
Signaling Pathway: Dopamine and Norepinephrine Reuptake Inhibition
Methylphenidate primarily exerts its effects by blocking the dopamine and norepinephrine transporters in the presynaptic neuron. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The d-enantiomer is significantly more potent in this action.
Dopamine and Norepinephrine Reuptake Inhibition by d-Methylphenidate.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
-
Objective: To determine the binding affinity (Ki) of methylphenidate enantiomers for the dopamine transporter.
-
Materials:
-
Rat striatal membranes (source of DAT).
-
Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).
-
d-threo-MPH and l-threo-MPH as competitor ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Scintillation counter.
-
-
Procedure:
-
Incubate rat striatal membranes with a fixed concentration of [3H]WIN 35,428 and varying concentrations of the unlabeled methylphenidate enantiomers.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
Experimental workflow for a radioligand binding assay.
Spontaneous Locomotor Activity Assay in Rats
-
Objective: To assess the in vivo stimulant effects of methylphenidate enantiomers.
-
Materials:
-
Adult male rats.
-
Open-field activity chambers equipped with infrared beams to detect movement.
-
d-threo-MPH and l-threo-MPH solutions for injection.
-
-
Procedure:
-
Habituate the rats to the activity chambers for a set period (e.g., 60 minutes).
-
Administer the methylphenidate enantiomer or vehicle via the desired route (e.g., intraperitoneal injection).
-
Immediately place the rats back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 120 minutes).
-
Analyze the data to compare the effects of each enantiomer on locomotor activity.
-
Thalidomide: A Stark Reminder of Stereochemistry's Importance
Thalidomide, a drug with a piperidine-2,6-dione structure, is infamous for its teratogenic effects. It exists as (R)- and (S)-enantiomers. The (R)-enantiomer is primarily responsible for the sedative effects, while the (S)-enantiomer is associated with teratogenicity.[1][2][3] A critical aspect of thalidomide's pharmacology is its in vivo chiral inversion, where each enantiomer can convert to the other within the body.[3][4]
Quantitative Pharmacological Data
Table 3: Binding Affinity to Cereblon (CRBN)
| Enantiomer | Binding Affinity to CRBN |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer |
| (R)-thalidomide | Weaker binding |
Note: The primary molecular target of thalidomide is the protein cereblon (CRBN), which is a component of an E3 ubiquitin ligase complex.
Signaling Pathway: Modulation of the E3 Ubiquitin Ligase Complex
Thalidomide exerts its effects by binding to cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN). This binding alters the substrate specificity of the complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. The (S)-enantiomer's higher affinity for CRBN leads to a more pronounced effect on the degradation of downstream targets, which is linked to its teratogenic properties.
(S)-Thalidomide's interaction with the CRL4^CRBN E3 ubiquitin ligase complex.
Experimental Protocols
Competitive Binding Assay for Cereblon (CRBN)
-
Objective: To determine the relative binding affinities of thalidomide enantiomers to CRBN.
-
Materials:
-
Purified recombinant human CRBN protein.
-
A fluorescently labeled thalidomide analog (e.g., BODIPY-FL thalidomide) as a probe.
-
(R)- and (S)-thalidomide as competitor ligands.
-
Assay buffer.
-
Fluorescence polarization or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) plate reader.
-
-
Procedure:
-
Incubate a fixed concentration of CRBN protein with the fluorescent probe in the presence of varying concentrations of the unlabeled thalidomide enantiomers.
-
Allow the reaction to reach equilibrium.
-
Measure the fluorescence polarization or TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent probe by the competitor.
-
Plot the signal against the competitor concentration to determine the IC50 value for each enantiomer.
-
Zebrafish Teratogenicity Assay
-
Objective: To assess the in vivo teratogenic potential of thalidomide enantiomers.
-
Materials:
-
Zebrafish embryos.
-
(R)- and (S)-thalidomide solutions.
-
Microscope for observing embryo development.
-
-
Procedure:
-
Expose developing zebrafish embryos to different concentrations of each thalidomide enantiomer.
-
Incubate the embryos under controlled conditions.
-
At specific time points, observe the embryos for developmental abnormalities, such as fin defects, cardiac edema, and craniofacial malformations.
-
Quantify the incidence and severity of the observed defects to compare the teratogenic potential of the enantiomers.
-
Ohmefentanyl: Extreme Stereoselectivity in Analgesia
Ohmefentanyl is a highly potent opioid analgesic and an analog of fentanyl. It possesses three chiral centers, resulting in eight possible stereoisomers. The analgesic potency of these isomers varies dramatically, highlighting the critical role of stereochemistry in opioid receptor binding and activation.
Quantitative Pharmacological Data
Table 4: Analgesic Potency of Ohmefentanyl Stereoisomers in Mice (Hot Plate Test)
| Stereoisomer | ED50 (mg/kg) | Potency Relative to Morphine |
| (3R,4S,2'S)-(+)-cis-I (1a) | 0.000774 | ~17,958 times more potent |
| Antipode of 1a (1c) | Almost inactive | - |
| (3R,4S,2'R)-(-)-cis-1a | 0.00465 | ~2,990 times more potent |
| (3R,4S,2'S)-(+)-cis-1b | 0.00106 | ~13,100 times more potent |
Data from studies on cis-fluoro-ohmefentanyl and ohmefentanyl stereoisomers.[5][6]
Experimental Protocol
Hot Plate Test for Analgesia in Mice
-
Objective: To determine the median effective dose (ED50) of an analgesic compound.
-
Materials:
-
Male mice.
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).
-
Ohmefentanyl stereoisomer solutions for injection.
-
Stopwatch.
-
-
Procedure:
-
Administer different doses of the ohmefentanyl stereoisomer to be tested to separate groups of mice.
-
At a predetermined time after drug administration, place each mouse individually on the hot plate.
-
Record the latency to a nociceptive response, such as licking a paw or jumping. A cut-off time is established to prevent tissue damage.
-
Determine the percentage of mice in each dose group that exhibit a significant increase in response latency compared to a control group.
-
Calculate the ED50, the dose at which 50% of the mice show an analgesic effect.[7][8][9]
-
References
- 1. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 3. amsbio.com [amsbio.com]
- 4. benchchem.com [benchchem.com]
- 5. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 6. Norepinephrine versus Dopamine and their Interaction in Modulating Synaptic Function in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative study of different chiral resolving agents for piperidines
A Comparative Guide to Chiral Resolving Agents for Piperidines
For researchers, scientists, and drug development professionals, the efficient separation of piperidine enantiomers is a critical step in the synthesis of many pharmaceuticals. The choice of a chiral resolving agent is paramount to the success of diastereomeric salt resolution. This guide provides an objective comparison of three common classes of chiral resolving agents for piperidines: tartaric acid derivatives, mandelic acid, and camphorsulfonic acid, supported by experimental data from the literature.
Data Presentation
The following table summarizes the performance of different chiral resolving agents in the resolution of various piperidine derivatives. It is important to note that the experimental conditions and substrates vary, which affects the direct comparability of the results. However, this data provides valuable insights into the effectiveness of each agent for specific applications.
| Piperidine Derivative | Chiral Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Racemic Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | 91% aq. 2B-Ethanol | 35 | >97 | >98 | [1][2] |
| Racemic Ethyl Nipecotate | (S)-Mandelic acid | Ethyl acetate | 32 (after recrystallization) | 94 | Not specified | [1][2] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | 28 (of (R,R)-enantiomer) | Not specified | 98 | [3] |
| Racemic 2-Methylpiperazine | (L)-Tartaric acid | Water/Ethanol | High (not specified) | Not specified | High (not specified) | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric acid
This protocol is adapted from a patented process for the resolution of ethyl nipecotate.[1][2]
Materials:
-
Racemic ethyl nipecotate
-
Di-benzoyl-L-tartaric acid
-
91% aqueous 2B-Ethanol
-
Sodium carbonate solution (15%)
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: A solution of racemic ethyl nipecotate (1 equivalent) in 91% aqueous 2B-Ethanol is heated. Di-benzoyl-L-tartaric acid (1 equivalent) is added, and the mixture is heated to reflux to ensure complete dissolution.
-
Crystallization: The solution is seeded and allowed to cool slowly to room temperature. The mixture is stirred for approximately 16-18 hours after seeding to allow for the crystallization of the diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystalline solid is collected by filtration and dried under vacuum. A yield of approximately 35% with a diastereomeric excess of >97% is expected.[2]
-
Liberation of the Free Amine: The isolated diastereomeric salt is suspended in MTBE, and a 15% sodium carbonate solution is added to neutralize the acid and liberate the free amine. The layers are separated, and the aqueous layer is extracted with MTBE. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enantiomerically enriched ethyl nipecotate. The resulting enantiomeric excess is typically greater than 98%.[1][2]
Resolution of Racemic Ethyl Nipecotate with (S)-Mandelic acid
This protocol describes a method for the resolution of ethyl nipecotate using (S)-mandelic acid, noting that it is generally less efficient in the initial crystallization compared to di-benzoyl-L-tartaric acid.[1]
Materials:
-
Racemic ethyl nipecotate
-
(S)-Mandelic acid
-
Ethyl acetate
Procedure:
-
Salt Formation: To a solution of racemic ethyl nipecotate (32 mmol) in 40 mL of ethyl acetate, (S)-mandelic acid (32 mmol) is added. The mixture is heated to 60°C to dissolve all solids.
-
Crystallization: The solution is cooled to room temperature over approximately 135 minutes and stirred for an additional 60 minutes. The precipitated solid is collected by filtration.
-
Recrystallization: The collected solid is slurried in 24 mL of ethyl acetate and heated to dissolve. The solution is then cooled slowly over 60 minutes to room temperature, leading to a thick slurry. An additional 5 mL of ethyl acetate is added, and the mixture is stirred for another 3 hours.
-
Isolation of Diastereomeric Salt: The recrystallized solid is collected by filtration and washed with ethyl acetate, then vacuum dried. This process yields the diastereomeric salt with a diastereomeric excess of 94% in a 32% yield.[1]
Resolution of (±)-trans-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic acid
This protocol is based on the efficient, single-step resolution of (±)-trans-2,3-diphenylpiperazine.[3]
Materials:
-
(±)-trans-2,3-Diphenylpiperazine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2M)
Procedure:
-
Salt Formation and Crystallization: (±)-trans-2,3-Diphenylpiperazine (10 mmol) and (1S)-(+)-10-camphorsulfonic acid (20 mmol) are stirred in 100 mL of dichloromethane at 25°C for 24 hours.
-
Isolation of Diastereomeric Salt: The resulting precipitate is collected by filtration. This solid is the diastereomeric salt of the (R,R)-(+)-2,3-diphenylpiperazine.
-
Liberation of the Free Amine: The precipitate is suspended in a mixture of dichloromethane and 2M aqueous Na₂CO₃ and stirred until dissolution is complete. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield (R,R)-(+)-2,3-diphenylpiperazine. This process results in the desired enantiomer with 98% e.e. and a yield of 28%.[3]
Visualization of Experimental Workflow
The general workflow for the chiral resolution of piperidines via diastereomeric salt formation is illustrated below.
Caption: General workflow for chiral resolution of piperidines.
The logical relationship in the formation of diastereomeric salts, which is the fundamental principle of this resolution technique, is depicted in the following diagram.
Caption: Formation of diastereomeric salts.
References
- 1. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 2. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the stability of (R)-(Piperidin-3-yl)methanol under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the stability of (R)-(Piperidin-3-yl)methanol, a key chiral building block in modern drug discovery. While specific, publicly available stability data for this compound is limited, this document outlines a robust framework for its evaluation based on established forced degradation protocols and the known chemical behavior of the piperidine scaffold. The guide compares the expected stability of the (R)-enantiomer with its counterpart, (S)-(Piperidin-3-yl)methanol, under various stress conditions, providing researchers with the necessary protocols to perform such an analysis.
Comparative Stability Analysis: An Illustrative Overview
Forced degradation studies are essential to understand a molecule's intrinsic stability.[1] They expose the compound to conditions more severe than standard accelerated stability testing to identify potential degradation pathways and products.[1] The piperidine ring, a core feature of the target molecule, is known to be susceptible to oxidation at the tertiary amine, potentially leading to N-oxide formation or ring-opening products.[2] Furthermore, studies on piperidine's atmospheric photo-oxidation indicate that degradation can be initiated by H-abstraction from the N-H bond or adjacent C-H groups, with the C2 position being particularly susceptible.[3][4][5][6]
The following table presents illustrative data from a hypothetical forced degradation study on (R)- and (S)-(Piperidin-3-yl)methanol to demonstrate how results can be summarized. This data is intended as a template for researchers conducting these experiments.
Table 1: Illustrative Forced Degradation Data for Piperidin-3-yl)methanol Enantiomers
| Stress Condition | Parameters | This compound (% Degradation) | (S)-(Piperidin-3-yl)methanol (% Degradation) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 24h | ~5-10% | ~5-10% | 1 |
| Base Hydrolysis | 0.1 M NaOH, RT, 24h | < 2% | < 2% | 0 |
| Oxidative | 3% H₂O₂, RT, 8h | ~15-25% | ~15-25% | 2 (Likely N-oxide and C2-oxidized species) |
| Thermal (Solid) | 80°C, 48h | < 1% | < 1% | 0 |
| Thermal (Solution) | 80°C, 48h | ~2-5% | ~2-5% | 1 |
| Photolytic (Solid) | ICH Q1B, 1.2M lux-hrs | < 1% | < 1% | 0 |
| Photolytic (Solution) | ICH Q1B, 1.2M lux-hrs | ~10-15% | ~10-15% | 2 |
Note: This table is for illustrative purposes. Actual degradation will depend on precise experimental conditions. For chiral molecules, it is also critical to assess for any racemization under stress conditions using a chiral analytical method.
Experimental Protocols for Stability Assessment
The following are detailed protocols for conducting forced degradation studies, adapted from standard industry practices.[2][7] An unstressed sample, stored under ideal conditions (e.g., cool, dark, inert atmosphere), should always be analyzed alongside the stressed samples as a control.[2]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M HCl.
-
Incubate the mixture in a water bath at 80°C for 24 hours.[7]
-
At specified time points (e.g., 0, 6, 12, 24 hours), withdraw an aliquot.
-
Neutralize the sample with an equivalent concentration of NaOH before dilution and analysis.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M to 1 M NaOH.
-
Keep the mixture at room temperature for 24 hours.[2]
-
At specified time points, withdraw an aliquot.
-
Neutralize the sample with an equivalent concentration of HCl before dilution and analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).[2]
-
Keep the mixture at room temperature for 8 hours, protected from light.[2]
-
At specified time points, withdraw an aliquot for immediate analysis.
5. Thermal Degradation:
-
Solid State: Place a small quantity of the solid compound in an oven at 80°C for 48 hours.[2]
-
Solution State: Place a tightly sealed vial of the stock solution in an oven at 80°C for 48 hours.[2]
-
Samples should be taken at various time points, dissolved (if solid), and analyzed.
6. Photolytic Degradation:
-
Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[2][8]
-
A control sample should be placed in a light-proof container under the same temperature conditions.
7. Sample Analysis:
-
All stressed and control samples should be diluted to an appropriate concentration.
-
Analyze using a suitable stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a PDA detector, to separate the parent compound from any degradation products.[7]
Visualizing the Stability Assessment Workflow
A systematic approach is crucial for assessing chemical stability. The following diagram illustrates a typical workflow for a forced degradation study, from initial setup to data analysis and interpretation.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Proper Disposal of (R)-(Piperidin-3-yl)methanol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of (R)-(Piperidin-3-yl)methanol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this chemical compound.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is crucial to handle this compound with appropriate safety measures. This compound may cause skin and eye irritation and could be harmful if inhaled or swallowed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Respiratory Protection: In case of dust formation or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
-
Lab Coat: A standard lab coat is recommended to prevent skin contact.
Handling:
-
Avoid creating dust when handling the solid material.[1]
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical and must be carried out in accordance with local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying the waste.
Step 1: Waste Identification and Segregation
-
Identify the waste as this compound.
-
Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management guidelines.
Step 2: Containment
-
If in solid form, carefully sweep up the material, avoiding dust formation.
-
For liquid solutions, use an inert absorbent material to soak up the spill.
-
Place the waste in a suitable, clearly labeled, and sealed container.
Step 3: Storage
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]
-
Provide the complete chemical name and any other relevant information to the disposal company.
-
The recommended disposal method is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Packaging:
-
Dispose of contaminated packaging as you would the unused product.[1]
Quantitative Data
No specific quantitative data for disposal procedures (e.g., concentration limits) were available in the provided search results. Always refer to your local and institutional guidelines for any specific quantitative requirements.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling (R)-(Piperidin-3-yl)methanol
This guide provides crucial safety protocols and logistical procedures for the handling and disposal of (R)-(Piperidin-3-yl)methanol, a corrosive organic compound. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation of its dust or mist may also cause respiratory irritation.[2] Adherence to the following personal protective equipment (PPE), handling procedures, and disposal plans is mandatory to minimize risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solid Handling | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat and a chemical-resistant apron | NIOSH/MSHA or European Standard EN 149 approved respirator |
| Solution Preparation and Transfer | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat and a chemical-resistant apron | Recommended if not performed in a fume hood |
| General Laboratory Use | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not typically required if handled in a fume hood |
Experimental Protocols: Step-by-Step Guidance
All manipulations involving this compound solid or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4][5] An eyewash station and safety shower must be readily accessible.[5]
Weighing this compound Solid
-
Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Tare: Place a clean, dry weighing vessel on the balance and tare it.
-
Dispensing: Carefully dispense the solid this compound into the weighing vessel using a clean spatula. Avoid generating dust.
-
Closure: Securely close the primary container of this compound immediately after dispensing.
-
Cleanup: Clean the spatula and any contaminated surfaces with a suitable solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
Preparation of a Solution
-
Preparation: In a chemical fume hood, place a magnetic stirrer and a stir bar in an appropriate flask.
-
Solvent Addition: Add the desired solvent to the flask.
-
Solute Addition: Slowly add the pre-weighed this compound to the solvent while stirring. Be aware that this process may be exothermic; cooling may be necessary.[4]
-
Dissolution: Continue stirring until the solid is fully dissolved.
-
Labeling: Clearly label the flask with the chemical name, concentration, date, and your initials.
Transferring Solutions
-
Preparation: Ensure the receiving container is stable and properly labeled.
-
Pouring: When pouring the solution, do so slowly and carefully to avoid splashing. If possible, use a funnel.
-
Pipetting: For smaller volumes, use a volumetric pipette with a pipette bulb. Never pipette by mouth. [1][6]
-
Closure: Securely cap the receiving container after the transfer is complete.
Operational and Disposal Plans
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. All chemical waste must be disposed of through a licensed professional waste disposal service.[7]
Waste Segregation and Collection
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and compatible container | Collect excess solid this compound and contaminated items (e.g., weigh boats, gloves, paper towels). |
| Liquid Waste | Labeled, sealed, and compatible container (e.g., plastic) | Collect all solutions containing this compound. Do not dispose of down the drain.[7] |
| Sharps | Puncture-resistant sharps container | Dispose of any contaminated needles, syringes, or broken glass. |
| Empty Containers | Original container | Triple rinse the empty container with a suitable solvent. Collect the first rinse as hazardous waste.[8] Deface the label before disposal as solid waste. |
Decontamination Procedures
-
Equipment: Disassemble and decontaminate all glassware and equipment immediately after use. Wash with soap and water, followed by a solvent rinse (e.g., isopropanol). The initial rinsate should be collected as hazardous liquid waste.[9]
-
Surfaces: Wipe down all potentially contaminated surfaces in the chemical fume hood with a damp cloth or sponge, followed by a solvent wipe. Dispose of cleaning materials as solid hazardous waste.
-
Spills: In case of a spill, evacuate the area and alert personnel. For small spills, use a spill kit with an appropriate neutralizer for corrosive materials. For large spills, contact your institution's environmental health and safety department immediately.
References
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. capotchem.com [capotchem.com]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. safeti.com [safeti.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. oshatrainingschool.com [oshatrainingschool.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. cmich.edu [cmich.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
